Zelenirstat
Description
Zelenirstat is an orally bioavailable inhibitor of the enzyme N-myristoyl transferase (NMT), with potential antineoplastic activity. Upon oral administration, this compound targets and binds to NMT, especially NMT type 2 (NMT2). This prevents NMT-mediated signaling and myristoylation. This inhibits proliferation of certain cancer cells in which NMT expression is lost. This compound also inhibits B-cell receptor (BCR) signaling and reduces the levels of Src-family tyrosine kinases (SFKs). NMTs mediate myristoylation, a key process by which the fatty acid myristate is added to proteins and allows proteins to interact with cell membranes and become part of the cell signaling system. NMT expression is lost in numerous cancers, such as blood cancer cells, thereby making these cells more sensitive to this compound compared to normal cells. The loss of NMT expression may promote tumorigenesis.
PCLX-001 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
2D Structure
Properties
IUPAC Name |
2,6-dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)pyrazol-4-yl]-4-(2-piperazin-1-ylpyridin-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30Cl2N6O2S/c1-15(2)11-21-23(16(3)31(4)29-21)30-35(33,34)24-19(25)12-18(13-20(24)26)17-5-6-28-22(14-17)32-9-7-27-8-10-32/h5-6,12-15,27,30H,7-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTSLVQYGBHNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CC(C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215011-08-7 | |
| Record name | PCLX-001 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15567 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PCLX-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HY8BYC3Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zelenirstat: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zelenirstat (formerly PCLX-001) is a first-in-class, orally bioavailable small molecule inhibitor of N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2). This dual inhibition disrupts the essential post-translational modification of a multitude of proteins critical for cancer cell signaling, energy metabolism, and survival. Preclinical and early clinical data have demonstrated this compound's potential as a therapeutic agent in various hematologic malignancies and solid tumors. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism: Inhibition of N-Myristoylation
This compound's primary mechanism of action is the potent and selective inhibition of both human N-myristoyltransferase isoforms, NMT1 and NMT2. N-myristoylation is the irreversible attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of substrate proteins. This lipid modification is crucial for membrane targeting, protein-protein interactions, and the stability of over 200 human proteins.
By inhibiting NMTs, this compound prevents the myristoylation of these substrate proteins. The absence of this myristoyl anchor leads to the recognition and rapid degradation of these non-myristoylated proteins through the glycine-specific N-degron pathway. This targeted degradation of key cellular proteins underpins this compound's anti-cancer activity.
Quantitative Data: In Vitro NMT Inhibition
| Target | IC50 Value |
| NMT1 | 5 nM |
| NMT2 | 8 nM |
Source: MedchemExpress, Selleck Chemicals
Key Cellular Consequences and Signaling Pathways
This compound's inhibition of N-myristoylation instigates a cascade of events within cancer cells, primarily impacting two critical areas: oncogenic signaling and energy metabolism.
Disruption of Oncogenic Signaling
A significant number of proteins involved in oncogenic signaling are N-myristoylated. This compound-induced degradation of these proteins leads to the shutdown of key survival pathways.
Src Family Kinases (SFKs): Many SFKs, including Src, Lyn, Fyn, Hck, Lck, Blk, and Yes, are obligate N-myristoylation substrates. Their degradation upon this compound treatment disrupts downstream signaling cascades, including the B-cell receptor (BCR) pathway in lymphomas and FLT3/c-KIT signaling in acute myeloid leukemia (AML). This leads to an induction of endoplasmic reticulum (ER) stress and ultimately, apoptosis.
DOT Script: this compound's Impact on SFK Signaling
Caption: this compound inhibits NMT, leading to SFK degradation and apoptosis.
Impairment of Oxidative Phosphorylation (OXPHOS)
Recent studies have unveiled a novel mechanism of this compound involving the disruption of mitochondrial energy production. This compound treatment leads to the degradation of NDUFAF4, an N-myristoylated assembly factor for mitochondrial Complex I. The loss of NDUFAF4 impairs the assembly and function of Complex I, a critical component of the electron transport chain. This, in turn, inhibits oxidative phosphorylation (OXPHOS), a primary source of ATP in cancer cells, particularly in leukemia stem cells.
DOT Script: this compound's Effect on Oxidative Phosphorylation
Caption: this compound impairs OXPHOS by targeting NDUFAF4 for degradation.
Preclinical and Clinical Activity
This compound has demonstrated significant anti-cancer activity across a range of preclinical models and has shown promising signals in early clinical trials.
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) |
| BL2 | Burkitt's Lymphoma | ~0.1 |
| DOHH2 | Diffuse Large B-Cell Lymphoma | ~0.1 |
| MV-4-11 | Acute Myeloid Leukemia | Not specified |
| KG1 | Acute Myeloid Leukemia | Not specified |
| U937 | Histiocytic Lymphoma | Not specified |
| IM9 (Normal) | B-Lymphocyte | >10 |
Source: MedchemExpress, Gamma et al., 2024
Quantitative Data: Phase 1 Clinical Trial in Advanced Solid Tumors and R/R B-cell Lymphomas (NCT04836195)
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 210 mg once daily |
| Recommended Phase 2 Dose (RP2D) | 210 mg once daily |
| Dose-Limiting Toxicities (DLTs) at 280 mg | Gastrointestinal |
| Common Adverse Events (Grade ≤ 2) | Nausea, vomiting, diarrhea, fatigue |
| Stable Disease (Best Response) | 28% of patients (8/29) |
| Time to Peak Plasma Concentration | ~2 hours |
| Terminal Half-life | ~10 hours |
Source: Sangha et al., 2024
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. These are based on standard laboratory practices and information from published studies.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MV-4-11, DOHH2) and a normal control cell line (e.g., IM9) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.001 to 10 µM) or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 96 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Blue (Promega), which measures the metabolic activity of viable cells.
-
Data Analysis: Fluorescence or absorbance is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model.
DOT Script: Cell Viability Assay Workflow
Caption: Workflow for assessing this compound's cytotoxicity in cancer cells.
Western Blot for Protein Degradation
Objective: To assess the effect of this compound on the protein levels of N-myristoylated substrates like SFKs.
Methodology:
-
Cell Treatment: Cancer cells are treated with varying concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).
-
Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-HCK, anti-phospho-SFK, anti-actin as a loading control) overnight at 4°C.
-
Washing: The membrane is washed to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Preparation: A suspension of cancer cells (e.g., 5 x 10^6 MV-4-11 cells) is prepared in a suitable medium.
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily oral administration of this compound at a specified dose (e.g., 50 mg/kg), while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.
DOT Script: Xenograft Model Workflow
Caption: Procedure for evaluating this compound's in vivo anti-tumor efficacy.
Conclusion
This compound represents a novel therapeutic strategy that targets the fundamental process of N-myristoylation in cancer cells. Its dual mechanism of action, disrupting both critical oncogenic signaling pathways and energy metabolism, provides a strong rationale for its continued development. The favorable safety profile and early signs of efficacy in clinical trials are encouraging. Further investigation in ongoing Phase 2a studies will be crucial in defining the clinical utility of this compound in various cancer indications.
Whitepaper: The Pivotal Role of N-Myristoylation in Cancer Cell Signaling and as a Therapeutic Target
Audience: Researchers, scientists, and drug development professionals.
Abstract Protein N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to an N-terminal glycine residue, is a critical lipid modification that governs the membrane localization and function of numerous proteins involved in cellular signaling.[1][2] This process is catalyzed by the enzyme N-myristoyltransferase (NMT).[1] In oncology, the dysregulation of myristoylation has emerged as a key factor in tumorigenesis and cancer progression. Elevated expression and activity of NMT are observed in a wide range of malignancies, leading to the aberrant function of myristoylated oncoproteins, including key signaling kinases like Src and Abl.[3] This modification is essential for their recruitment to cellular membranes, a prerequisite for their role in driving signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[1][4] Consequently, NMT has become a promising therapeutic target, and the development of specific NMT inhibitors represents a novel strategy to disrupt oncogenic signaling at a fundamental level.[3][5] This technical guide provides an in-depth overview of the biochemical basis of myristoylation, its role in key cancer signaling pathways, quantitative data on its impact, detailed experimental protocols for its study, and the therapeutic potential of its inhibition.
The Core of N-Myristoylation
The Biochemical Process
N-myristoylation is the irreversible attachment of myristate, a 14-carbon fatty acid, via an amide bond to the N-terminal glycine of a substrate protein.[1] This process primarily occurs co-translationally after the initiator methionine is cleaved, but can also happen post-translationally following caspase cleavage of a protein, which exposes an internal glycine residue.[1][2][6] The modification increases the protein's hydrophobicity, facilitating weak and reversible interactions with cellular membranes and the hydrophobic domains of other proteins.[1][7] This localization is crucial for participation in signal transduction cascades.[1]
Caption: The enzymatic process of N-myristoylation catalyzed by NMT.
N-Myristoyltransferases (NMT1 and NMT2)
In humans, two isoforms of N-myristoyltransferase, NMT1 and NMT2, catalyze this reaction.[8] They share approximately 77% amino acid sequence identity and recognize a consensus sequence on substrate proteins, typically GXXX(S/T) at the N-terminus.[8][9] While both are widely expressed, they can have distinct cellular roles.[2] NMT expression and activity are frequently elevated in various cancers, including colorectal, breast, lung, gallbladder, and brain tumors, correlating with poor prognosis.[10] This upregulation suggests a reliance of cancer cells on efficient myristoylation to sustain oncogenic signaling.[6]
The Role of Myristoylation in Key Cancer Signaling Pathways
Myristoylation is not merely a localization signal; it is an integral part of the regulatory machinery for many oncoproteins. By tethering these proteins to membranes, myristoylation places them in proximity to their upstream activators and downstream effectors, thereby enabling signal propagation.
Src Family Kinases (SFKs)
c-Src, a non-receptor tyrosine kinase, is a quintessential example of a myristoylated oncoprotein.[1] Myristoylation is an absolute requirement for its localization to the plasma membrane, which is essential for its function in pathways regulating cell proliferation, invasion, and angiogenesis.[1][11] Increased myristoylation of c-Src can lead to enhanced oncogenic activity.[1] Inhibition of NMT leads to the production of non-myristoylated Src, which remains cytosolic, inactive, and is often targeted for degradation.[5][12] This disrupts downstream signaling from crucial receptors like VEGF and EGF, thereby inhibiting cancer cell migration and angiogenesis.[5]
Caption: Myristoylation-dependent localization and activation of c-Src.
c-Abl Kinase and the Myristoyl Switch
The c-Abl tyrosine kinase is regulated by a sophisticated autoinhibitory mechanism known as the "myristoyl switch".[13] In its inactive state, the N-terminal myristoyl group binds to a deep hydrophobic pocket within the C-lobe of the kinase domain itself.[14] This intramolecular interaction locks the kinase in a "closed," catalytically inactive conformation.[15][16] Activation of c-Abl is triggered by the release of the myristoyl group from this pocket, allowing the kinase to adopt an "open," active state.[17] In oncogenic fusion proteins like Bcr-Abl, the N-terminal region containing the myristoylation site is lost, leading to constitutive kinase activity and driving leukemias.[14][15] This highlights the critical role of the myristoyl group in the negative regulation of normal c-Abl.
Caption: The myristoyl/phosphotyrosine switch mechanism of c-Abl regulation.
Therapeutic Targeting of N-Myristoylation
The dependence of many oncoproteins on myristoylation for their function makes NMT an attractive therapeutic target.[2][3] Inhibiting NMT offers a strategy to simultaneously disrupt multiple oncogenic signaling pathways.
NMT Inhibitors
Several small molecule NMT inhibitors are in preclinical or clinical development.
-
PCLX-001: A potent, oral pan-NMT inhibitor that has entered Phase I clinical trials for lymphomas and solid tumors.[5][12] It effectively blocks global protein myristoylation, promotes the degradation of SFKs, and induces apoptosis in cancer cells.[5][18]
-
B13 and LCL204: Myristoyl-CoA analogs that act as competitive inhibitors of NMT1.[4][19] They have been shown to block Src myristoylation and localization, thereby suppressing prostate cancer progression in preclinical models.[4][20][21]
Downstream Consequences of NMT Inhibition
Targeting NMT has pleiotropic anti-cancer effects. By preventing the myristoylation of key signaling proteins, NMT inhibitors can:
-
Block Oncogenic Signaling: Inhibit pathways driven by SFKs and other myristoylated kinases.[4]
-
Induce Protein Degradation: Non-myristoylated proteins like Src are often unstable and are degraded by the proteasome.[5][12]
-
Inhibit Angiogenesis: By disrupting VEGF receptor signaling, NMT inhibitors reduce new blood vessel formation.[5]
-
Reduce Cell Migration and Metastasis: Impaired localization of proteins critical for cell motility hinders the metastatic process.[5][12]
-
Induce Apoptosis: Disruption of survival signals and the myristoylation of pro- and anti-apoptotic proteins can trigger programmed cell death.[2][22]
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protein Lipidation by Palmitoylation and Myristoylation in Cancer [frontiersin.org]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. Frontiers | N-Myristoylation by NMT1 Is POTEE-Dependent to Stimulate Liver Tumorigenesis via Differentially Regulating Ubiquitination of Targets [frontiersin.org]
- 11. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A myristoyl/phosphotyrosine switch regulates c-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Myristoyl’s dual role in allosterically regulating and localizing Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Targeting N-myristoylation for therapy of B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 22. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
Zelenirstat targets in hematologic malignancies
An In-depth Technical Guide to Zelenirstat Targets in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (formerly PCLX-001) is a first-in-class, orally bioavailable small molecule inhibitor of N-myristoyltransferases 1 and 2 (NMT1 and NMT2).[1][2] This novel mechanism disrupts the function and stability of a multitude of oncoproteins essential for the survival and proliferation of cancer cells. In hematologic malignancies, this compound has demonstrated significant preclinical activity, leading to its evaluation in clinical trials for patients with leukemia and lymphoma.[3][4][5][6] This document provides a comprehensive overview of this compound's mechanism of action, its key molecular targets, downstream cellular effects, and a summary of its activity in preclinical and clinical settings.
Core Mechanism of Action: N-Myristoyltransferase Inhibition
This compound's primary mechanism of action is the potent and selective inhibition of both human N-myristoyltransferase enzymes, NMT1 and NMT2.[1][2]
-
N-Myristoylation: This is a critical co- and post-translational modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine residue of over 200 human proteins.[1] This lipid modification is essential for mediating protein-protein interactions and anchoring proteins to cellular membranes, which is a prerequisite for their function in signal transduction pathways.[1]
-
Consequence of Inhibition: By inhibiting NMTs, this compound prevents the myristoylation of these substrate proteins. Proteins that fail to undergo myristoylation are recognized by the cellular machinery as aberrant and are rapidly targeted for proteasomal degradation through a glycine-specific N-degron pathway.[1][7] This targeted degradation of key signaling proteins is the foundation of this compound's anti-cancer activity.
Key Molecular Targets and Affected Pathways
This compound's broad anti-cancer activity stems from its ability to induce the degradation of multiple myristoylated oncoproteins.
Targets in B-Cell Malignancies
In B-cell lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL), this compound disrupts B-cell receptor (BCR) signaling, a critical pathway for tumor cell survival.[1][8]
-
Src Family Kinases (SFKs): Myristoylation is obligatory for the function of several SFKs, including Src, Lyn, and Hck .[1] this compound treatment leads to the degradation of these kinases, thereby inhibiting downstream BCR signaling.
-
Human Germinal Center-Associated Lymphoma (HGAL): This protein also requires myristoylation to function and is a key component of the BCR signaling cascade. Its degradation contributes to the profound tumor regression seen in preclinical DLBCL models.[1]
Targets in Acute Myeloid Leukemia (AML)
AML cells, and particularly Leukemia Stem Cells (LSCs), have shown high sensitivity to this compound.[4][7][9] The drug acts through multiple mechanisms in this context.
-
Signaling Kinases: this compound inhibits critical survival signaling pathways in AML, including those driven by FLT3, c-Kit, and Jak/Stat .[8][10]
-
Metabolic Disruption: A key finding is that this compound disrupts oxidative phosphorylation (OXPHOS). It reduces levels of myristoylated mitochondrial proteins like NDUFAF4 , an assembly factor for mitochondrial Complex I.[11] This impairment of energy metabolism is particularly detrimental to LSCs, which are highly dependent on OXPHOS for survival.[7][11]
Quantitative Data Summary
Table 1: Preclinical In Vitro & In Vivo Activity
| Malignancy | Model System | This compound Treatment | Key Quantitative Findings | Reference |
| AML | AML Cell Lines | 96-hour incubation | Potent cytotoxicity; induces apoptosis. | [11] |
| AML | OCI-AML22 Xenograft | Daily s.c. injection | Reduced leukemic burden; high sensitivity in LSC-enriched fractions. | [7][11] |
| AML | Patient-Derived Xenograft (PDX) | Daily s.c. injection | Well-tolerated; significantly reduced leukemic burden. | [7][11] |
| DLBCL | Patient-Derived Xenograft (PDX) | Not specified | Profound tumor regression and complete remissions. | [1] |
| Various | 1200 Cancer Cell Lines | Not specified | A 54-gene "myristoylation inhibition sensitivity signature" (MISS-54) predicts sensitivity, with hematologic cancers scoring high. | [5][11] |
Table 2: Clinical Trial Data
| Trial ID | Phase | Patient Population | This compound Dose | Key Outcomes & Observations | Reference |
| NCT04836195 | Phase 1 | R/R B-cell Lymphoma & Advanced Solid Tumors (n=29) | Dose escalation from 20 mg to 280 mg daily. RP2D established at 210 mg daily. | Well-tolerated up to RP2D. Most common AEs were mild/moderate GI effects. At RP2D, 57% of solid tumor patients had stable disease or better for ≥6 months. | [1][6][9][12] |
| Phase 2a | Phase 2a | R/R B-cell non-Hodgkin Lymphoma (NHL) | 210 mg daily | One DLBCL patient (3 prior lines) achieved a partial response and PET metabolic response, continuing therapy after 11 cycles. | [8] |
| NCT06613217 | Phase 1/2 | R/R Acute Myeloid Leukemia (AML) | Dose escalation (40 mg to 280 mg daily) | Trial initiated, first patient dosed. Aims to determine RP2D in AML. Granted Orphan Drug and Fast Track Designation by FDA. | [5][9] |
Methodologies for Key Experiments
Detailed experimental protocols are proprietary to the conducting institutions; however, the methodologies employed in the cited literature can be summarized.
-
Cell Viability and Apoptosis Assays:
-
Methodology: AML and lymphoma cell lines were incubated with varying concentrations of this compound for specified durations (e.g., 96 hours). Cell viability was measured using assays like CellTiter-Blue. Apoptosis was quantified via methods such as Annexin V/PI staining and flow cytometry.
-
-
Western Blotting for Protein Degradation:
-
Methodology: Cells were treated with this compound or a vehicle control. Cell lysates were collected, and proteins were separated by SDS-PAGE. Specific antibodies were used to probe for target proteins (e.g., SFKs, NDUFAF4) and loading controls (e.g., GAPDH, β-actin) to confirm that this compound treatment led to a reduction in the target protein levels, indicative of degradation.
-
-
Metabolic Analysis (Seahorse Assay):
-
Methodology: To assess the impact on cellular metabolism, a Seahorse XF Analyzer was used. Treated cells were analyzed for their oxygen consumption rate (OCR), a measure of oxidative phosphorylation, and extracellular acidification rate (ECAR), a measure of glycolysis. This allowed for the direct observation that this compound impairs mitochondrial respiration.[8]
-
-
Animal Xenograft Models:
-
Methodology: Immunodeficient mice (e.g., NSG, NOG-EXL) were injected with human hematologic cancer cells, either from established cell lines or patient-derived samples (PDX).[1][11] Once tumors were established or leukemia engrafted, mice were treated with daily oral or subcutaneous doses of this compound. Efficacy was measured by monitoring tumor volume over time or by quantifying the burden of human leukemic cells (e.g., hCD45+) in the bone marrow and peripheral blood via flow cytometry.[1][7]
-
Conclusion
This compound represents a novel therapeutic strategy for hematologic malignancies by targeting N-myristoylation, a fundamental cellular process. Its unique mechanism of inducing the degradation of multiple, otherwise difficult-to-drug oncoproteins provides a multi-pronged attack. In B-cell lymphomas, it effectively shuts down essential BCR survival signaling. In AML, it demonstrates a dual action by inhibiting oncogenic signaling and disrupting the metabolic machinery crucial for leukemia stem cells. The encouraging safety profile and early signs of efficacy in clinical trials support the continued development of this compound as a promising new oral therapy for patients with relapsed and refractory hematologic cancers.
References
- 1. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pacylex - Pacylex Pharmaceuticals Discusses its Broad-Spectrum Anti-Cancer Drug this compound at 2024 BIO International Convention [pacylex.reportablenews.com]
- 4. Pacylex Reveals this compound Phase 1 Data at ASCO 2024 [synapse.patsnap.com]
- 5. Pacylex - Pacylex Pharmaceuticals Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in the Journal of Translational Medicine [pacylex.reportablenews.com]
- 6. biospace.com [biospace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. targetedonc.com [targetedonc.com]
- 10. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study of PCLX-001 in R/R Advanced Solid Malignancies and B-cell Lymphoma [clin.larvol.com]
Investigational New Drug PCLX-001 for Leukemia: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PCLX-001 (zelenirstat) is a first-in-class, orally bioavailable, small molecule investigational new drug that acts as a potent pan-N-myristoyltransferase (NMT) inhibitor. By targeting the fundamental cellular process of myristoylation, PCLX-001 presents a novel therapeutic strategy for various hematological malignancies, including leukemia. This document provides an in-depth technical overview of PCLX-001, summarizing its mechanism of action, preclinical efficacy, and clinical trial data in leukemia. It is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction to N-Myristoylation and PCLX-001
N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a protein.[1][2] This process is catalyzed by N-myristoyltransferases (NMTs), with two isoforms, NMT1 and NMT2, present in humans.[1][2] Myristoylation is essential for the proper localization and function of a wide range of proteins involved in key cellular processes, including signal transduction, protein-membrane interactions, and oncogenic pathways.[1][3]
PCLX-001 is a potent inhibitor of both NMT1 and NMT2, with IC50 values of 5 nM and 8 nM, respectively.[4] By inhibiting these enzymes, PCLX-001 disrupts the myristoylation of numerous proteins critical for cancer cell survival and proliferation, leading to a dual mechanism of action that ultimately induces apoptosis.[3][5]
Mechanism of Action
The anti-leukemic activity of PCLX-001 stems from its ability to disrupt two critical cellular processes: pro-survival signaling and oxidative phosphorylation.
Inhibition of Pro-Survival Signaling Pathways
PCLX-001's primary mechanism of action is the disruption of oncogenic signaling pathways that are highly dependent on myristoylated proteins. In leukemia, two key pathways are notably affected:
-
B-Cell Receptor (BCR) Signaling: In B-cell malignancies, PCLX-001 inhibits the myristoylation of Src family kinases (SFKs) such as LYN and FYN, which are essential for the initiation of the BCR signaling cascade.[5][6] This prevents their localization to the cell membrane, leading to their degradation and the subsequent downregulation of downstream effectors like BTK, PLCγ2, and NF-κB, ultimately triggering apoptosis.[1][5]
-
FLT3 and c-KIT Signaling: In Acute Myeloid Leukemia (AML), many cases are driven by mutations in receptor tyrosine kinases like FLT3 and c-KIT. The signaling from these receptors also relies on myristoylated SFKs. PCLX-001-mediated inhibition of NMTs leads to the degradation of these SFKs, thereby blocking the downstream pro-survival signals from FLT3 and c-KIT.[3][5]
Disruption of Oxidative Phosphorylation
Recent studies have revealed a dual mechanism of action for PCLX-001. In addition to inhibiting pro-survival signaling, PCLX-001 also disrupts mitochondrial function. It has been shown to impair the assembly of Complex I of the electron transport chain, leading to a reduction in oxidative phosphorylation (OXPHOS).[5] This is particularly relevant for leukemia stem cells, which are highly dependent on OXPHOS for their survival. By targeting both signaling and metabolism, PCLX-001 has the potential to eradicate both the bulk tumor and the leukemia stem cell population.[3]
Preclinical Data
PCLX-001 has demonstrated significant anti-leukemic activity in a range of preclinical models, including cell lines and patient-derived xenografts (PDX).
In Vitro Efficacy
PCLX-001 has been screened against a large panel of cancer cell lines and has shown particular potency against hematological malignancies.
| Parameter | Value | Cell Type/Context | Reference |
| IC50 (NMT1) | 5 nM | Enzyme Assay | [4] |
| IC50 (NMT2) | 8 nM | Enzyme Assay | [4] |
| EC50 | ~200 nM | AML cells | [7] |
| EC50 | 10,000 nM | Healthy cells | [7] |
| Potency vs. Ibrutinib | Up to 10x more potent | Lymphoma cells | [7] |
| Potency vs. Dasatinib | Up to 10x more potent | Lymphoma cells | [7] |
In Vivo Efficacy
PCLX-001 has demonstrated the ability to regress tumors in various animal models of leukemia and lymphoma.
| Model Type | Cancer Type | Outcome | Reference |
| Xenograft | Burkitt's Lymphoma (BL) | Tumor regression | [7] |
| Xenograft | Diffuse Large B-Cell Lymphoma (DLBCL) | Tumor regression | [7] |
| PDX | Relapsed DLBCL | Tumor regression | [1] |
| Xenograft | Acute Myeloid Leukemia (AML) | Reduced leukemic burden | [3] |
| PDX | Acute Myeloid Leukemia (AML) | Reduced leukemic burden | [3] |
Clinical Development
PCLX-001 is currently being evaluated in Phase 1 and Phase 2 clinical trials for various hematological malignancies and solid tumors.
Phase 1 Study in Solid Tumors and Lymphoma (NCT04836195)
A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of PCLX-001 in patients with relapsed or refractory solid tumors and B-cell lymphomas.[8]
| Parameter | Finding | Reference |
| Patient Population | 29 patients (25 solid tumor, 4 B-cell lymphoma) | |
| Dose Levels | 20, 40, 70, 100, 140, 210, 280 mg once daily | |
| Maximum Tolerated Dose (MTD) | 210 mg once daily | |
| Dose-Limiting Toxicities (DLTs) | Grade 3 diarrhea, diverticulitis, and dehydration at 280 mg | |
| Common Adverse Events | Grade 1/2 nausea, vomiting, diarrhea, fatigue | |
| Pharmacokinetics | Tmax: ~2 hours; Terminal half-life: ~10 hours | |
| Preliminary Efficacy | 8 of 29 patients (28%) achieved stable disease |
Phase 1/2 Study in Acute Myeloid Leukemia (NCT06613217)
A Phase 1/2, open-label, dose-finding study of PCLX-001 in patients with relapsed or refractory AML is ongoing. The study consists of a dose-escalation and a dose-expansion part.
| Parameter | Details | Reference |
| Patient Population | Relapsed or refractory AML | |
| Study Design | Dose escalation followed by dose expansion | |
| Starting Dose | 40 mg once daily | |
| Primary Objective | To determine the recommended Phase 2 dose (RP2D) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the general methodologies used in the preclinical evaluation of PCLX-001. For specific details, readers are encouraged to consult the supplementary information of the cited publications.
In Vitro Cell Viability Assays
-
Cell Lines: A diverse panel of leukemia and lymphoma cell lines are used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with a range of concentrations of PCLX-001 for various durations (e.g., 72 hours).
-
Viability Assessment: Cell viability is typically measured using assays such as CellTiter-Glo® (Promega) or by flow cytometry with viability dyes (e.g., propidium iodide).
-
Data Analysis: IC50 or EC50 values are calculated using non-linear regression analysis.
Western Blotting for Protein Expression and Signaling
-
Cell Lysis: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-BTK, total BTK, cleaved PARP, β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: Leukemia or lymphoma cells are implanted subcutaneously or intravenously. For PDX models, patient-derived tumor fragments or cells are used.
-
Treatment: Once tumors are established, mice are treated with PCLX-001 (e.g., by oral gavage) or vehicle control.
-
Monitoring: Tumor volume is measured regularly with calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors reach a predetermined size or at a specified time point. Tumors and organs may be harvested for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
PCLX-001 is a promising investigational new drug with a novel mechanism of action that targets the fundamental process of N-myristoylation. Its dual activity against both pro-survival signaling and oxidative phosphorylation provides a strong rationale for its development in leukemia and other hematological malignancies. Preclinical studies have demonstrated significant anti-tumor efficacy, and the initial clinical data from the Phase 1 study have shown a manageable safety profile and preliminary signs of clinical activity. The ongoing Phase 1/2 trial in AML will provide further insights into the therapeutic potential of PCLX-001 in this patient population with high unmet medical need. Continued research and clinical development of PCLX-001 and other NMT inhibitors are warranted to fully explore their potential as a new class of anti-cancer agents.
References
- 1. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-myristoylation: from cell biology to translational medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting N-myristoylation for therapy of B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Pacylex - PCLX-001 has robust efficacy in leukemia and lymphoma. [pacylex.reportablenews.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Zelenirstat: A Technical Guide to its Inhibition of Protein Myristoylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zelenirstat (PCLX-001) is a first-in-class, orally bioavailable small molecule inhibitor of N-myristoyltransferases 1 and 2 (NMT1 and NMT2).[1][2] N-myristoylation is a critical lipid modification of a multitude of proteins involved in key cellular processes, including signal transduction, protein trafficking, and oncogenesis. By inhibiting NMTs, this compound prevents the attachment of myristate to the N-terminal glycine of substrate proteins, leading to their degradation and the induction of apoptosis in cancer cells.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on protein myristoylation, and detailed protocols for key experimental assays to study its activity.
Introduction to Protein N-Myristoylation
N-myristoylation is a co- and post-translational modification where the 14-carbon saturated fatty acid, myristate, is attached via an amide bond to the N-terminal glycine residue of a protein.[3][4] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is crucial for the proper function and localization of numerous proteins.[5][6] Myristoylated proteins are involved in a wide array of cellular signaling pathways, including those mediated by Src family kinases, G-proteins, and other signaling molecules.[5][7] Aberrant N-myristoylation has been implicated in the pathogenesis of various diseases, including cancer and viral infections, making NMT an attractive therapeutic target.[2][7]
This compound: A Potent Pan-NMT Inhibitor
This compound is a potent inhibitor of both human NMT isoforms, NMT1 and NMT2.[8] By blocking the activity of these enzymes, this compound prevents the myristoylation of a broad range of cellular proteins. This leads to the functional inactivation and subsequent proteasomal degradation of key oncoproteins, such as Src family kinases (e.g., SRC, LYN, HCK).[1][3][4] The loss of these myristoylated proteins disrupts critical cancer cell survival signaling pathways, including the B cell receptor (BCR) signaling pathway in lymphomas and FLT3 signaling in acute myeloid leukemia (AML).[2][4] Furthermore, this compound has been shown to impair mitochondrial oxidative phosphorylation, further contributing to its anti-cancer effects.[3][4]
Quantitative Data: In Vitro Potency of this compound
The following table summarizes the in vitro inhibitory activity of this compound against human NMT1 and NMT2, as well as its cytotoxic effects on various cancer cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Human NMT1 | Enzyme Inhibition Assay | 5 | [8] |
| Human NMT2 | Enzyme Inhibition Assay | 8 | [8] |
| BL2 (Burkitt's Lymphoma) | Cell Proliferation Assay | Varies (dose-dependent) | [8] |
| DOHH2 (Follicular Lymphoma) | Cell Proliferation Assay | Varies (dose-dependent) | [8] |
| MV-4-11 (AML) | Cell Viability Assay | Varies (dose-dependent) | [9] |
| OCI-AML22 (AML) | Cell Viability Assay | Varies (dose-dependent) | [9] |
Signaling Pathways and Experimental Workflows
Mechanism of Protein N-Myristoylation and Inhibition by this compound
Caption: this compound inhibits NMT, preventing protein myristoylation and downstream signaling.
Experimental Workflow for Assessing this compound's Efficacy
Caption: A typical workflow for evaluating the effects of this compound.
Detailed Experimental Protocols
In Vitro N-Myristoyltransferase (NMT) Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of NMT in a cell-free system. A common method is a fluorescence-based assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction.[10]
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein like Src)[10]
-
7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 0.01% Triton X-100)
-
This compound (or other inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In the wells of a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the peptide substrate to all wells.
-
Add recombinant NMT to all wells except the negative control.
-
Initiate the reaction by adding Myristoyl-CoA to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop the reaction and detect the released CoA by adding the fluorescent probe CPM.
-
Incubate for a further 15 minutes to allow the reaction between CoA and CPM to complete.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 390 nm and emission at 465 nm).[10]
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Protein Myristoylation Assay
This assay measures the incorporation of a myristic acid analog into cellular proteins.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Myristic acid-alkyne or other clickable myristic acid analog
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA ligand)
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
Add the myristic acid-alkyne to the cell culture medium and incubate for several hours to allow for metabolic labeling of proteins.
-
Wash the cells with PBS and lyse them.
-
Perform a click reaction by adding biotin-azide and the click chemistry catalyst to the cell lysates to attach biotin to the incorporated myristic acid-alkyne.
-
Capture the biotinylated (myristoylated) proteins using streptavidin beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against known myristoylated proteins (e.g., Src, Lyn) to assess the level of myristoylation.
Western Blotting for Myristoylated Proteins and Downstream Effectors
This technique is used to detect the levels of specific proteins in cell lysates.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Src, anti-Lyn, anti-phospho-Src, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Quantify the protein concentration of the cell lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein levels.
Cell Viability and Apoptosis Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3][11]
Materials:
-
Cancer cell line
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][8]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
This compound represents a promising novel therapeutic strategy for the treatment of various cancers by targeting the fundamental process of protein N-myristoylation. Its ability to induce the degradation of key oncoproteins leads to the disruption of multiple survival signaling pathways in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the mechanism and efficacy of this compound and other NMT inhibitors, facilitating further drug development and a deeper understanding of the role of protein myristoylation in health and disease.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Assay Using Annexin V-FITC Staining by Flow Cytometry [bio-protocol.org]
- 3. Cell Counting & Health Analysis [sigmaaldrich.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 7. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
Zelenirstat's Impact on Src Family Kinase Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the mechanism of action of Zelenirstat, a first-in-class, orally available small molecule inhibitor of N-myristoyltransferase (NMT), with a specific focus on its impact on Src family kinase (SFK) signaling.
Introduction to this compound and N-Myristoylation
This compound (also known as PCLX-001) is an investigational anti-cancer agent that targets N-myristoyltransferases 1 and 2 (NMT1 and NMT2).[1] N-myristoylation is a critical co-translational and post-translational lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine residue of a subset of proteins. This modification is essential for the proper subcellular localization, stability, and function of numerous proteins involved in signal transduction, oncogenesis, and cell survival.
More than 200 human proteins are known to undergo myristoylation.[2] A significant number of these are key signaling proteins, including the Src family of protein tyrosine kinases (SFKs).[2] By inhibiting NMT, this compound prevents the myristoylation of these target proteins, leading to their destabilization and subsequent degradation.[3][4] This disruption of vital signaling pathways forms the basis of this compound's anti-neoplastic activity observed in preclinical and clinical studies.[2][5]
Mechanism of Action: Inhibition of NMT and Degradation of SFKs
This compound functions as a potent, pan-inhibitor of both NMT1 and NMT2.[2] The primary consequence of NMT inhibition is the generation of non-myristoylated proteins that would normally undergo this modification. For many proteins, including the majority of SFKs (Blk, Fgr, Fyn, Hck, Lck, Lyn, and Yes), the N-terminal glycine and surrounding sequence act as a "N-degron" when myristate is absent.[2] This exposed glycine is recognized by the N-degron pathway, leading to ubiquitination and rapid proteasomal degradation of the protein.[6]
The impact of this compound on SFK signaling can be summarized in the following workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
PCLX-001: A Dual Inhibitor of N-Myristoyltransferase and Oxidative Phosphorylation for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PCLX-001 (also known as zelenirstat) is a first-in-class, orally bioavailable small molecule that acts as a potent pan-inhibitor of N-myristoyltransferases 1 and 2 (NMT1 and NMT2). N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a wide range of cellular proteins. This modification is essential for protein localization to membranes, protein-protein interactions, and the propagation of various signaling cascades. In cancer, aberrant N-myristoylation has been implicated in driving oncogenic signaling pathways.
PCLX-001 exhibits a novel dual mechanism of action, making it a promising therapeutic candidate for a range of malignancies, particularly hematologic cancers. Firstly, it disrupts pro-survival signaling pathways by inhibiting the myristoylation and promoting the degradation of key signaling proteins, such as Src family kinases (SFKs). Secondly, and of significant interest, PCLX-001 directly impairs mitochondrial function by inhibiting oxidative phosphorylation (OXPHOS). This is achieved through the targeted degradation of NDUFAF4, a myristoylated mitochondrial protein essential for the assembly of respiratory complex I. The consequent disruption of the electron transport chain leads to reduced cellular respiration and ATP production, striking at the metabolic heart of cancer cells. This guide provides a comprehensive overview of the core mechanisms of PCLX-001, with a focus on its inhibitory effects on oxidative phosphorylation, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Inhibition of N-Myristoylation
PCLX-001 competitively inhibits both NMT1 and NMT2, preventing the transfer of myristoyl-CoA to the N-terminal glycine of substrate proteins. Proteins that fail to be myristoylated are often recognized by the cellular machinery as misfolded and are subsequently targeted for degradation, frequently via the proteasome. This leads to the functional loss of numerous proteins critical for cancer cell survival and proliferation.
Dual Anti-Cancer Activity
Disruption of Pro-Survival Signaling
A primary consequence of NMT inhibition by PCLX-001 is the disruption of oncogenic signaling pathways. A key example is the B-cell receptor (BCR) signaling cascade, which is crucial for the survival of many B-cell lymphomas.[1][2][3]
-
Degradation of Src Family Kinases (SFKs): SFKs such as LYN and SRC are myristoylated proteins that play a pivotal role in the initiation of BCR signaling. PCLX-001 treatment leads to their degradation, thereby abrogating downstream signaling.[1][3]
-
Inhibition of Downstream Effectors: The inhibition of SFKs leads to the reduced activation and/or degradation of numerous downstream non-myristoylated effectors, including Bruton's tyrosine kinase (BTK), Phospholipase C gamma 2 (PLCγ2), Protein Kinase C (PKC), c-Myc, NFκB, and P-ERK.[1][2][3]
Inhibition of Oxidative Phosphorylation (OXPHOS)
Recent multiomics analyses have revealed a profound and unexpected impact of PCLX-001 on mitochondrial metabolism.[4]
-
Targeted Degradation of NDUFAF4: PCLX-001 treatment leads to the degradation of the myristoylated mitochondrial protein NDUFAF4 (NADH:Ubiquinone Oxidoreductase Complex Assembly Factor 4).[4]
-
Impairment of Mitochondrial Complex I Assembly and Function: NDUFAF4 is an essential assembly factor for the mitochondrial respiratory complex I (NADH:ubiquinone oxidoreductase). Its degradation results in the mis-assembly and loss of complex I activity.[4]
-
Reduction in Cellular Respiration and ATP Production: The loss of complex I function disrupts the electron transport chain, leading to a significant decrease in the oxygen consumption rate (OCR) and, consequently, a reduction in ATP produced via oxidative phosphorylation.[4] This dual-action targeting of both cell signaling and oxidative phosphorylation is thought to contribute to the potent and selective toxicity of PCLX-001 in cancer cells.[4]
Quantitative Data
The following tables summarize the key quantitative data reported for PCLX-001.
| Parameter | Value | Target/System | Reference |
| IC50 | 5 nM | Human NMT1 | Pacylex Pharmaceuticals Data |
| IC50 | 8 nM | Human NMT2 | Pacylex Pharmaceuticals Data |
| EC50 | ~200 nM | Acute Myeloid Leukemia (AML) cells | Pacylex Pharmaceuticals Data |
| EC50 | 10,000 nM | Healthy cells | Pacylex Pharmaceuticals Data |
| Median IC50 (3 days) | 0.166 µM | Hematological cancer cell lines | [2] |
| Median IC50 (3 days) | 10 µM | Solid tumor cell lines | [2] |
Table 1: In Vitro Potency of PCLX-001.
| Parameter | Value/Observation | Study Population | Reference |
| Dose Escalation | 20 mg to 280 mg once daily | Relapsed/refractory B-cell lymphomas and advanced solid tumors | [5] |
| Maximum Tolerated Dose (MTD) | 210 mg once daily | Relapsed/refractory B-cell lymphomas and advanced solid tumors | [5] |
| Pharmacokinetics (PK) | Rapid oral absorption, terminal half-life of ~10 hours, steady state by day 15 | Relapsed/refractory B-cell lymphomas and advanced solid tumors | [5] |
| Clinical Activity | Stable disease observed in 28% of patients; significantly better progression-free and overall survival in patients receiving 210 mg/day | Relapsed/refractory B-cell lymphomas and advanced solid tumors | [5] |
Table 2: Summary of Phase 1 Clinical Trial Data for this compound (PCLX-001).
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to assess the levels of specific proteins, such as NDUFAF4 and SFKs, following treatment with PCLX-001.
a. Sample Preparation:
-
Culture cells to the desired confluency and treat with PCLX-001 at the indicated concentrations and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
b. Gel Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., NDUFAF4, Src, Lyn) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
This assay measures the rate of oxygen consumption, a direct indicator of mitochondrial respiration.
a. Cell Plating:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
b. Assay Preparation:
-
Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator for 1 hour.
c. Seahorse XF Mito Stress Test:
-
Load the sensor cartridge with the following compounds for sequential injection:
-
Port A: PCLX-001 or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (a mitochondrial uncoupling agent).
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors).
-
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure OCR at baseline and after the injection of each compound.
Mitochondrial Complex I Activity Assay (In-gel Diaphorase Activity)
This assay specifically measures the enzymatic activity of Complex I.
a. Mitochondrial Isolation:
-
Harvest cells and isolate mitochondria using a commercially available kit or standard differential centrifugation methods.
b. Blue Native PAGE (BN-PAGE):
-
Solubilize mitochondrial proteins with a mild, non-denaturing detergent (e.g., digitonin).
-
Separate the mitochondrial protein complexes on a native polyacrylamide gel.
c. In-gel Activity Staining:
-
Incubate the gel in a reaction buffer containing NADH (the substrate for Complex I) and nitroblue tetrazolium (NBT).
-
Complex I will reduce NADH and transfer electrons to NBT, resulting in the formation of a purple formazan precipitate at the location of the active complex.
-
Quantify the intensity of the purple band to determine the relative activity of Complex I.
Cell Viability Assay (CellTiter-Blue®)
This assay is used to determine the cytotoxic effects of PCLX-001.[6][7][8][9][10]
a. Cell Treatment:
-
Seed cells in a 96-well plate and treat with a range of concentrations of PCLX-001 for the desired duration.
b. Assay Procedure:
-
Add CellTiter-Blue® reagent to each well and incubate for 1-4 hours at 37°C.
-
During this incubation, viable cells with metabolic activity will convert the resazurin in the reagent to the fluorescent resorufin.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader. The fluorescence intensity is proportional to the number of viable cells.
Analysis of Protein Myristoylation using Click Chemistry
This technique allows for the visualization of proteins that have been myristoylated.
a. Metabolic Labeling:
-
Culture cells in the presence of a myristic acid analog containing a "clickable" functional group, such as an alkyne or an azide. This analog will be incorporated into newly synthesized myristoylated proteins.
-
Treat cells with PCLX-001 to assess its inhibitory effect on the incorporation of the analog.
b. Cell Lysis and Click Reaction:
-
Lyse the cells to release the labeled proteins.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin) to the myristic acid analog.
c. Detection:
-
If a fluorescent dye was used, the myristoylated proteins can be visualized by in-gel fluorescence scanning.
-
If biotin was used, the proteins can be detected by western blotting with streptavidin-HRP or purified for further analysis.
Visualizations
Caption: Dual mechanism of action of PCLX-001.
Caption: Experimental workflow for Seahorse XF Mito Stress Test.
Conclusion
PCLX-001 represents a novel and promising strategy in cancer therapy by simultaneously targeting two fundamental pillars of cancer cell biology: oncogenic signaling and cellular metabolism. Its ability to induce the degradation of key myristoylated proteins leads to the disruption of pro-survival pathways and a potent inhibition of oxidative phosphorylation through the impairment of mitochondrial complex I. This dual mechanism of action likely underlies its significant preclinical efficacy and the encouraging early clinical signals. Further investigation into the full spectrum of its metabolic effects and the identification of predictive biomarkers of response will be crucial for the continued development of this innovative therapeutic agent.
References
- 1. Targeting N-myristoylation for therapy of B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. real-research.com [real-research.com]
- 7. CellTiter-Blue® Cell Viability Assay Protocol [promega.com]
- 8. CellTiter-Blue® Cell Viability Assay [promega.sg]
- 9. ebiotrade.com [ebiotrade.com]
- 10. promega.com [promega.com]
The Crucial Role of N-Myristoyltransferases in Viral Replication and the Therapeutic Potential of Zelenirstat
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-myristoylation, a lipid modification catalyzed by N-myristoyltransferases (NMTs), is a critical cellular process that many viruses hijack to facilitate their replication. This covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of viral proteins is essential for various stages of the viral life cycle, including protein localization, membrane binding, and virion assembly. Consequently, host NMTs have emerged as a promising broad-spectrum antiviral target. This technical guide delves into the intricate role of NMTs in the replication of diverse viral families and explores the therapeutic potential of NMT inhibitors, with a particular focus on the clinical-stage compound Zelenirstat (PCLX-001). While this compound is primarily being investigated for its anti-cancer properties, its mechanism of action as a potent pan-NMT inhibitor suggests significant antiviral applications. This document provides a comprehensive overview of the underlying molecular mechanisms, quantitative data on the efficacy of NMT inhibitors, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows to support further research and drug development in this promising field.
The Role of N-Myristoyltransferases in Viral Replication
N-myristoylation is a co- and post-translational modification that is essential for the function of a wide array of cellular and viral proteins.[1] The process is catalyzed by two human N-myristoyltransferases, NMT1 and NMT2, which transfer myristate from myristoyl-CoA to the N-terminal glycine residue of target proteins.[2] Viruses, lacking their own NMT enzymes, are entirely dependent on the host cell's myristoylation machinery.[3] This dependency makes NMTs an attractive host-directed antiviral target, as inhibiting a host factor is less likely to lead to the development of viral resistance compared to targeting viral enzymes directly.[4][5]
Several viral families rely on N-myristoylation for the proper function of key structural and non-structural proteins. This modification facilitates membrane targeting, protein-protein interactions, and the assembly of infectious viral particles.[1]
Picornaviruses
In many members of the Picornaviridae family, including rhinoviruses (the common cold virus), poliovirus, and coxsackieviruses, the capsid precursor polyprotein (P1) undergoes N-myristoylation at the N-terminal glycine of the VP0 protein.[6][7] This modification is crucial for the assembly of the viral capsid.[8] Inhibition of NMT prevents the myristoylation of VP0, leading to defects in capsid formation and a dramatic reduction in the production of infectious virions.[1][6] Studies have shown that while viral RNA replication and protein synthesis may proceed in the presence of NMT inhibitors, the final assembly of functional viral particles is blocked.[1][8]
Retroviruses
For retroviruses, such as the Human Immunodeficiency Virus (HIV), N-myristoylation of the Gag polyprotein is a critical step in the viral life cycle.[1][9] The myristoyl group on the N-terminus of the matrix (MA) domain of Gag acts as a membrane-targeting signal, directing the polyprotein to the plasma membrane for assembly and budding of new viral particles.[1] Inhibition of NMT prevents the myristoylation of Gag, leading to its mislocalization and a failure to form infectious virions.[9]
Other Viral Families
The requirement for N-myristoylation extends to other viral families as well. For instance, in mammarenaviruses, such as Lassa and Junin viruses, both the matrix Z protein and the stable signal peptide of the glycoprotein precursor are myristoylated.[10] This modification is essential for viral budding and entry, respectively.[10] Similarly, poxviruses, such as vaccinia virus, also utilize host NMTs for the myristoylation of certain viral proteins, which is important for the formation of infectious virions.[2]
This compound and Other NMT Inhibitors: Mechanism of Action and Antiviral Activity
This compound (PCLX-001) is a potent, orally bioavailable, small-molecule inhibitor of both human NMT1 and NMT2.[2] It acts by binding to the active site of the NMT enzymes, preventing the transfer of myristic acid to their protein substrates.[2] This leads to the accumulation of non-myristoylated proteins, which are often dysfunctional and targeted for proteasomal degradation.[2] While this compound is currently in clinical trials primarily for oncology indications, its mechanism of action strongly suggests broad-spectrum antiviral potential.[2][6]
The antiviral activity of NMT inhibitors has been demonstrated with this compound's prototype, DDD85646, and other potent inhibitors like IMP-1088.[2] These compounds have shown efficacy against a range of viruses that depend on myristoylation.
Data Presentation
The following tables summarize the in vitro antiviral activity of various NMT inhibitors against different viruses. It is important to note that while this compound is a potent NMT inhibitor, specific antiviral efficacy data (EC50 values) for this compound are not yet publicly available. The data presented here for other NMT inhibitors, particularly the structurally related DDD85646, serve to illustrate the potential of this class of compounds as antiviral agents.
| NMT Inhibitor | Virus | Cell Line | EC50 | Reference |
| DDD85646 | Coxsackievirus B3 (CVB3) | HeLa | < 0.5 µM | [7] |
| DDD85646 | Rhinovirus A2 (RV-A2) | HeLa | - (4.5 log10 reduction at 5 µM) | [7] |
| DDD85646 | Rhinovirus B14 (RV-B14) | HeLa | - (5.5 log10 reduction at 5 µM) | [7] |
| DDD85646 | Rhinovirus C15 (RV-C15) | HeLa | - (3.5 log10 reduction at 5 µM) | [7] |
| DDD85646 | Mengovirus | HeLa | - (3.0 log10 reduction at 5 µM) | [7] |
| IMP-1088 | Rhinovirus A16 (RV-A16) | HeLa | 17 nM | [1] |
| IMP-1088 | Poliovirus | HeLa | - (Effective inhibition) | [1] |
| IMP-1088 | Foot-and-mouth disease virus (FMDV) | - | - (Effective inhibition) | [1] |
Table 1: Antiviral Activity of NMT Inhibitors Against Picornaviruses.
| NMT Inhibitor | Virus | Cell Line | EC50 | Reference |
| DDD85646 | Lassa virus (LASV) | - | - (Potent activity) | [10] |
| DDD85646 | Junin virus (JUNV) | - | - (Potent activity) | [10] |
| IMP-1088 | Vaccinia virus (VACV) | - | 0.1 µM |
Table 2: Antiviral Activity of NMT Inhibitors Against Other Viruses.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of NMTs in viral replication and the evaluation of NMT inhibitors.
In Vitro NMT Inhibition Assay (Fluorescence-Based)
This assay measures the enzymatic activity of NMT by detecting the production of Coenzyme A (CoA), a product of the myristoylation reaction, using a fluorescent probe.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminus of a known myristoylated protein like c-Src)
-
7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM) fluorescent probe
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EGTA, 1 mM DTT)
-
NMT inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the NMT inhibitor in assay buffer containing 10% DMSO.
-
In a 96-well plate, add the following to each well:
-
10 µL of the diluted inhibitor or vehicle control (10% DMSO).
-
50 µL of NMT solution (final concentration ~5-10 nM).
-
25 µL of Myristoyl-CoA solution (final concentration ~1 µM).
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 15 µL of a solution containing the peptide substrate (final concentration ~10 µM) and CPM (final concentration ~5 µM).
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~390 nm and an emission wavelength of ~470 nm.
-
Monitor the fluorescence kinetically for 30-60 minutes or read at a single endpoint after a fixed time.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Viral Titer Assay (Plaque Assay)
This assay quantifies the number of infectious viral particles in a sample.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates.
-
Virus stock.
-
Serum-free cell culture medium.
-
Overlay medium (e.g., cell culture medium containing 1% low-melting-point agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare 10-fold serial dilutions of the virus stock in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash once with PBS.
-
Infect the cells by adding 200 µL of each viral dilution to duplicate wells.
-
Incubate the plates at 37°C for 1 hour to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
After incubation, aspirate the inoculum and gently overlay the cells with 2 mL of warmed overlay medium.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Once plaques are visible, fix the cells by adding 1 mL of 10% formaldehyde to each well and incubating for at least 4 hours.
-
Carefully remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in culture and is used to assess the cytotoxicity of antiviral compounds.
Materials:
-
Host cells seeded in a 96-well plate.
-
Antiviral compound (e.g., this compound).
-
Cell culture medium.
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
Phenazine methosulfate (PMS).
-
96-well plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the antiviral compound in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the diluted compound to each well. Include wells with medium only as a background control and wells with untreated cells as a viability control.
-
Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Prepare the MTS/PMS solution according to the manufacturer's instructions.
-
Add 20 µL of the MTS/PMS solution to each well.
-
Incubate the plate at 37°C for 1-4 hours, until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the 50% cytotoxic concentration (CC50).
Visualizations
Signaling Pathways and Mechanisms
Caption: Role of NMT in viral protein myristoylation and its inhibition by this compound.
Caption: Mechanism of action of this compound leading to antiviral effects.
Experimental Workflows
Caption: General workflow for antiviral compound screening.
Caption: Step-by-step workflow for a viral plaque assay.
Conclusion and Future Directions
The indispensable role of host N-myristoyltransferases in the replication of a diverse range of viruses establishes NMTs as a high-value target for the development of broad-spectrum antiviral therapies. The inhibition of this crucial cellular enzyme disrupts the viral life cycle at fundamental stages, such as virion assembly and budding, offering a powerful strategy to combat viral infections.
This compound, a potent pan-NMT inhibitor currently in clinical development for cancer, represents a promising candidate for antiviral applications. Its mechanism of action, which involves the disruption of protein myristoylation and subsequent degradation of key signaling proteins, is directly relevant to the inhibition of viral replication. While specific data on the antiviral efficacy of this compound is eagerly awaited, the robust antiviral effects observed with other NMT inhibitors, such as DDD85646 and IMP-1088, provide a strong rationale for its investigation as an antiviral agent.
Future research should focus on several key areas:
-
Antiviral Profiling of this compound: Comprehensive in vitro studies are needed to determine the EC50 values of this compound against a wide range of clinically relevant viruses, including picornaviruses, retroviruses, and emerging viral pathogens.
-
In Vivo Efficacy: Preclinical animal models of viral diseases are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound in an antiviral context.
-
Combination Therapies: Investigating the synergistic potential of this compound with existing antiviral drugs could lead to more effective treatment regimens and a reduced likelihood of resistance.
-
Understanding Host Cell Effects: Further elucidation of the downstream cellular consequences of NMT inhibition will provide a deeper understanding of the antiviral mechanism and may reveal additional therapeutic opportunities.
References
- 1. Pacylex Reveals this compound Phase 1 Data at ASCO 2024 [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pacylex Pharmaceuticals announces progress on early phase clinical trials of PCLX-001 in patients [pacylex.com]
- 4. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCLX-001 | MedPath [trial.medpath.com]
- 6. Novel, First-in-Human, Oral PCLX-001 Treatment in a Patient with Relapsed Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pacylex - Data Showing Pacylex Pharmaceuticals’ Lead Drug this compound Disrupts Oxidative Phosphorylation in Breast Cancer Cells Will Be Presented at AACR 2025 [pacylex.reportablenews.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pacylex Reports Phase 1 Safety and Efficacy of this compound in Cancer Patients in Investigational New Drugs Journal [synapse.patsnap.com]
- 10. Pacylex Pharmaceuticals Reports Phase 1 Safety and Efficacy Results for this compound in Colorectal and other Cancers - BioSpace [biospace.com]
Methodological & Application
Zelenirstat In Vitro Assay Protocols for Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zelenirstat (also known as PCLX-001) is a first-in-class, orally active, small-molecule dual inhibitor of N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2).[1] N-myristoylation is a crucial lipid modification of a variety of proteins that regulates their localization and function. By inhibiting NMT1 and NMT2, this compound disrupts essential cellular processes, including cell signaling and oxidative phosphorylation, leading to apoptosis in cancer cells.[2] Preclinical studies have demonstrated that this compound is cytotoxic or cytostatic across a broad range of cancer cell lines, with particular sensitivity noted in hematologic malignancies such as B-cell non-Hodgkin lymphoma (NHL) and acute myelogenous leukemia (AML).[3][4]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in various cell lines, enabling researchers to assess its anti-cancer activity and elucidate its mechanism of action.
Mechanism of Action
This compound inhibits the enzymatic activity of NMT1 and NMT2, which are responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of substrate proteins. This process, known as N-myristoylation, is critical for the proper function and subcellular localization of many proteins involved in signal transduction, oncogenesis, and cell survival. Inhibition of N-myristoylation by this compound leads to the destabilization and subsequent degradation of key signaling proteins, such as Src family kinases (SFKs), thereby disrupting downstream survival pathways.[2] Furthermore, this compound has been shown to impair mitochondrial complex I and oxidative phosphorylation, processes that are vital for the survival of cancer stem cells.[2]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against its target enzymes and its cytotoxic effects on various cancer cell lines.
| Target/Cell Line | Cancer Type | IC50/EC50 (nM) | Assay Conditions |
| Enzymatic Activity | |||
| NMT1 | - | 5 | In vitro enzyme assay |
| NMT2 | - | 8 | In vitro enzyme assay |
| Hematologic Malignancies | |||
| Median IC50 | Hematologic Cancers | 166 | 3-day treatment |
| BL2 | Burkitt's Lymphoma | ~100 | 96-hour treatment |
| DOHH2 | Diffuse Large B-cell Lymphoma | <1000 | 96-hour treatment |
| Ramos | Burkitt's Lymphoma | <1000 | 96-hour treatment |
| BJAB | Burkitt's Lymphoma | <1000 | 96-hour treatment |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | <1000 | 96-hour treatment |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | <1000 | 96-hour treatment |
| AML cells | Acute Myeloid Leukemia | ~200 | Not specified |
| Normal Cells | |||
| IM9 | Lymphoblast | >5000 | 96-hour treatment |
| Healthy Cells | - | ~10,000 | Not specified |
| Solid Tumors | |||
| Median IC50 | Solid Tumors | >10,000 | 3-day treatment |
Note: The sensitivity of solid tumor cell lines to this compound is reported to increase with longer incubation times.[3]
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro cell-based assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.38 mg of this compound (molar mass: 537.50 g/mol ) in 1 mL of DMSO.
-
Gently warm and/or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
-
Note on DMSO Concentration: When treating cells, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on cell viability.
Cell Viability Assay
This protocol describes a general method to determine the effect of this compound on the viability of cancer cell lines using a commercially available reagent such as CellTiter-Blue® or a similar resazurin-based assay.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Blue®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (fluorescence or absorbance)
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test is 0.001 to 10 µM.[1] Remember to include a vehicle control (DMSO only) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of CellTiter-Blue®).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from a "no-cell" control well.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
-
Western Blot Analysis of Src Family Kinase (SFK) Degradation
This protocol is designed to assess the effect of this compound on the protein levels of SFKs, which are known substrates of NMT.
-
Materials:
-
Cancer cell line of interest (e.g., MV-4-11 for AML)
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HCK, anti-phospho-SFK, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-1 µM) for a specified time (e.g., 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein bands to a loading control (e.g., Actin) to compare protein levels across different treatment conditions. A dose-dependent decrease in SFK levels would be expected.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Zelenirstat Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zelenirstat (PCLX-001) is a first-in-class, orally bioavailable small molecule inhibitor of N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2).[1] N-myristoylation is a critical lipid modification of a multitude of proteins involved in key cellular processes, including signal transduction, protein trafficking, and apoptosis.[2][3] By inhibiting NMT, this compound prevents the attachment of myristate to substrate proteins, leading to their degradation and subsequent disruption of vital cellular pathways in cancer cells.[1][4] Preclinical studies have demonstrated that this compound induces apoptosis and is cytotoxic to a broad range of cancer cell lines, particularly those of hematologic origin.[5] Its dual mechanism of action involves the disruption of cell signaling and the impairment of mitochondrial energy production.[6][7]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Mechanism of Action: Signaling Pathways Affected by this compound
This compound's primary mechanism of action is the inhibition of N-myristoyltransferases (NMT1 and NMT2). This leads to a cascade of downstream effects that ultimately result in cancer cell death. Two major pathways are significantly impacted:
-
Disruption of Src Family Kinase (SFK) Signaling: Many members of the Src family of non-receptor tyrosine kinases are N-myristoylated, a modification essential for their localization to the cell membrane and subsequent activation. By preventing myristoylation, this compound leads to the degradation of SFKs, thereby inhibiting downstream pro-survival and proliferative signaling pathways.[8][9]
-
Impairment of Mitochondrial Oxidative Phosphorylation (OXPHOS): this compound treatment has been shown to downregulate key mitochondrial proteins, including NDUFAF4, a complex I assembly factor.[7][8] This disruption of mitochondrial respiratory complex I impairs oxidative phosphorylation, leading to a bioenergetic crisis and cell death, particularly in cancer cells that are highly dependent on this metabolic pathway.[7][8][10]
Diagram 1: this compound's Inhibition of N-Myristoylation and Downstream Effects
Caption: this compound inhibits NMT, preventing protein myristoylation and leading to cell death.
Experimental Protocols
Two standard assays for determining cell viability are detailed below. The choice of assay may depend on the specific cell line, experimental throughput, and available equipment.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11]
Materials:
-
Cancer cell line of interest (e.g., hematologic malignancy cell line)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow:
Diagram 2: MTT Cell Viability Assay Workflow
Caption: Workflow for assessing this compound's effect on cell viability using the MTT assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture by quantifying ATP, which is a marker of metabolically active cells.[1][5] The luminescent signal is proportional to the amount of ATP present.[14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates (white or black)
-
Multichannel pipette
-
Luminometer
Experimental Workflow:
Diagram 3: CellTiter-Glo® Assay Workflow
Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay with this compound.
Procedure:
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[6]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[15]
-
Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[15]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][15]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Presentation and Analysis
The results of the cell viability assays can be used to determine the half-maximal inhibitory concentration (IC50) of this compound for the tested cell line.
Data Analysis:
-
Subtract the average background reading (medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Table 1: Example Data for this compound IC50 Determination in a Hematologic Cancer Cell Line (72h Treatment)
| This compound (nM) | % Viability (MTT Assay) | % Viability (CellTiter-Glo®) |
| 0 (Vehicle) | 100.0 ± 5.2 | 100.0 ± 4.8 |
| 1 | 95.3 ± 4.9 | 98.1 ± 5.1 |
| 10 | 82.1 ± 6.1 | 85.4 ± 5.5 |
| 50 | 55.7 ± 4.5 | 52.3 ± 4.9 |
| 100 | 35.2 ± 3.8 | 31.9 ± 4.2 |
| 500 | 12.8 ± 2.5 | 10.5 ± 2.1 |
| 1000 | 5.1 ± 1.9 | 4.7 ± 1.5 |
| IC50 (nM) | ~65 | ~60 |
Table 2: Comparison of IC50 Values for this compound Across Different Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | IC50 (nM) - MTT Assay | IC50 (nM) - CellTiter-Glo® |
| MV-4-11 | Acute Myeloid Leukemia | 45 | 40 |
| DLBCL-1 | Diffuse Large B-cell Lymphoma | 75 | 70 |
| Jurkat | T-cell Leukemia | 120 | 110 |
| MCF-7 | Breast Cancer | >1000 | >1000 |
Note: The data presented in the tables are for illustrative purposes only and may not represent actual experimental results.
Conclusion
The provided protocols offer robust and reproducible methods for assessing the cytotoxic effects of this compound on cancer cell lines. The choice between the MTT and CellTiter-Glo® assays will depend on the specific experimental needs and available resources. Accurate determination of this compound's potency in various cancer models is a critical step in its preclinical and clinical development.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 4. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 6. promega.com [promega.com]
- 7. Multiomics analysis identifies oxidative phosphorylation as a cancer vulnerability arising from myristoylation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. promega.com [promega.com]
- 15. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Detecting Myristoylation Changes Following Zelenirstat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zelenirstat (PCLX-001) is a potent, orally active small-molecule inhibitor of both N-myristoyltransferase 1 (NMT1) and NMT2.[1][2][3] N-myristoylation is a crucial lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a wide range of cellular proteins.[3] This modification is critical for protein stability, membrane localization, and signal transduction. Key proteins involved in cell growth and apoptosis, such as Src family kinases, are dependent on myristoylation for their function.[4] Inhibition of NMTs by this compound prevents this modification, leading to the degradation of these target proteins and subsequent apoptosis in cancer cells.[5] this compound has shown cytotoxic or cytostatic effects across various cancer cell lines, with particular sensitivity observed in hematologic malignancies.[4][6]
These application notes provide a detailed protocol for detecting changes in protein myristoylation in cultured cells following treatment with this compound. The method utilizes a two-step approach involving metabolic labeling of myristoylated proteins with a myristic acid analog and subsequent detection by "click chemistry" and Western blotting.
Signaling Pathway Affected by this compound
This compound treatment leads to the inhibition of N-myristoyltransferases (NMTs), which prevents the myristoylation of substrate proteins. Unmyristoylated proteins, such as Src family kinases, become unstable and are targeted for proteasomal degradation. This disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation, ultimately leading to apoptosis.
Caption: this compound inhibits NMT, leading to decreased protein myristoylation and apoptosis.
Experimental Protocol: Western Blot Detection of Myristoylation
This protocol employs a click chemistry-based approach to detect global changes in protein myristoylation.
Materials
-
Cell Line: A cell line known to be sensitive to this compound (e.g., hematological cancer cell lines like BL2 or DOHH2).[2]
-
This compound (PCLX-001): Prepare a stock solution in DMSO.[3]
-
Myristic Acid Analog: ω-alkynyl myristic acid (e.g., 12-azidododecanoic acid or a similar clickable analog).
-
Lysis Buffer: RIPA buffer (20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[7][8]
-
Click Chemistry Reagents:
-
Western Blotting Reagents:
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Experimental Workflow
Caption: Workflow for detecting myristoylation changes after this compound treatment.
Step-by-Step Protocol
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).[2]
-
During the last 4-6 hours of this compound treatment, add the clickable myristic acid analog to the culture medium at a final concentration of 25-50 µM.
2. Cell Lysis and Protein Quantification:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. Click Chemistry Reaction:
-
In a microcentrifuge tube, add 20-50 µg of protein lysate.
-
Prepare the click reaction master mix. For a single reaction, combine:
-
PBS to a final volume of 100 µL (including the lysate).
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO4 solution.
-
20 µL of 2.5 mM Biotin-alkyne/azide solution.
-
-
Add the master mix to the protein lysate.
-
Initiate the reaction by adding 10 µL of 300 mM freshly prepared sodium ascorbate solution.[9][10]
-
Incubate at room temperature for 30-60 minutes, protected from light.[9][10]
4. Western Blotting:
-
Add an equal volume of 2X Laemmli sample buffer to the click-reacted samples and boil at 95-100°C for 5 minutes.[8]
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature to detect biotinylated (myristoylated) proteins.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH).
Logical Framework for the Experiment
Caption: Logical flow of the experiment to validate this compound's effect on myristoylation.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a table for clear comparison. Densitometry analysis of the bands corresponding to myristoylated proteins should be performed, and the values should be normalized to the loading control.
| Treatment Group | This compound Concentration (µM) | Normalized Myristoylation Signal (Arbitrary Units) | Standard Deviation | % Inhibition of Myristoylation |
| Vehicle Control | 0 | 1.00 | ± 0.08 | 0% |
| This compound | 0.01 | 0.75 | ± 0.06 | 25% |
| This compound | 0.1 | 0.42 | ± 0.05 | 58% |
| This compound | 1 | 0.15 | ± 0.03 | 85% |
| Negative Control (No Analog) | 0 | 0.02 | ± 0.01 | N/A |
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | - Inefficient metabolic labeling. | - Optimize the concentration and incubation time of the myristic acid analog. |
| - Inefficient click reaction. | - Prepare fresh sodium ascorbate solution. Ensure all click chemistry reagents are at the correct concentrations. | |
| - Low abundance of myristoylated proteins. | - Increase the amount of protein loaded on the gel. | |
| High Background | - Incomplete removal of unincorporated analog. | - Ensure thorough washing of cells before lysis. |
| - Non-specific binding of streptavidin-HRP. | - Increase the blocking time and/or add a detergent like Tween-20 to the blocking and wash buffers. | |
| - Aggregation of click chemistry reagents. | - Centrifuge the click reaction mixture before adding the sample buffer. | |
| Multiple Non-specific Bands | - Protease activity during sample preparation. | - Keep samples on ice at all times and use fresh protease inhibitors. |
| - Contamination of reagents. | - Use fresh, high-quality reagents. |
References
- 1. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. nsjbio.com [nsjbio.com]
- 8. Western Blot Sample Preparation Protocol [novusbio.com]
- 9. confluore.com.cn [confluore.com.cn]
- 10. broadpharm.com [broadpharm.com]
Zelenirstat in Murine Xenograft Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Zelenirstat (also known as PCLX-001), a first-in-class, orally active, small-molecule dual inhibitor of N-myristoyltransferase 1 (NMT1) and NMT2, in in vivo mouse xenograft studies.[1] this compound has demonstrated anti-cancer activity in a variety of preclinical models, including hematologic malignancies and solid tumors.[2][3]
Mechanism of Action
This compound inhibits N-myristoyltransferases (NMTs), enzymes responsible for the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular proteins. This co-translational lipid modification, known as myristoylation, is crucial for the proper localization and function of these proteins, many of which are involved in critical cellular signaling pathways.
By inhibiting NMT1 and NMT2, this compound prevents the myristoylation of key oncoproteins, particularly Src family kinases (SFKs). The absence of myristoylation leads to the degradation of these unmyristoylated proteins, disrupting downstream signaling pathways essential for cancer cell proliferation, survival, and metabolism.[4] Furthermore, this compound has been shown to impair mitochondrial complex I and oxidative phosphorylation, which are critical for the survival of cancer stem cells.[4][5] This dual mechanism of action, targeting both cell signaling and energy production, makes this compound a promising therapeutic agent.[4]
Below is a diagram illustrating the proposed signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pacylex - Pacylex Publishes Phase 1 Safety and Efficacy of this compound in Cancer Patients in the Journal Investigational New Drugs [pacylex.reportablenews.com]
- 3. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pacylex - Data Showing Pacylex Pharmaceuticals’ Lead Drug this compound Disrupts Oxidative Phosphorylation in Breast Cancer Cells Will Be Presented at AACR 2025 [pacylex.reportablenews.com]
- 5. ascopubs.org [ascopubs.org]
PCLX-001 Treatment Protocols for Preclinical Models: Application Notes
Zelenirstat for In Vitro Research: A Guide to Solubilization and Application
Introduction
Zelenirstat, also known as PCLX-001, is a potent and orally bioavailable small molecule inhibitor of N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2)[1][2][3]. These enzymes catalyze the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular proteins. This co-translational and post-translational modification, known as myristoylation, is crucial for protein localization to membranes, signal transduction, and various cellular processes[4]. By inhibiting NMTs, this compound leads to the degradation of non-myristoylated proteins, including key oncoproteins like Src family kinases (SFKs), thereby disrupting pro-survival signaling pathways and inducing apoptosis in cancer cells[5][6][7]. Furthermore, this compound has been shown to impair mitochondrial complex I and oxidative phosphorylation, highlighting its dual mechanism of action against cancer cell signaling and metabolism[5][6][7].
These application notes provide detailed protocols for the solubilization of this compound and its use in common in vitro assays, designed for researchers in oncology, drug discovery, and cell biology.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀Cl₂N₆O₂S | [8] |
| Molecular Weight | 537.51 g/mol | [8] |
| CAS Number | 1215011-08-7 | [2] |
| Appearance | White to light yellow solid | [2] |
This compound is sparingly soluble in aqueous solutions. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Stock Solution Preparation
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. A stock concentration of 10 mM is commonly used. For a 10 mM stock solution, dissolve 5.375 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) and/or sonication can be used to aid dissolution[2]. Note: Use freshly opened, hygroscopic DMSO for best results, as water content can significantly impact solubility[2].
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to ensure sterility for cell culture experiments.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months[2].
In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for this compound against various cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| NMT1 | (Enzyme) | 5 | [1][3] |
| NMT2 | (Enzyme) | 8 | [1][3] |
| BL2 | Burkitt's Lymphoma | Varies (0-10 µM) | [1] |
| DOHH2 | Follicular Lymphoma | Varies (0-10 µM) | [1] |
| MV-4-11 | Acute Myeloid Leukemia | Not specified | [5] |
| KG1 | Acute Myeloid Leukemia | Not specified | [5] |
| U937 | Histiocytic Lymphoma | Not specified | [5] |
Experimental Protocols
Cell Viability Assay (MTS/CellTiter-Blue)
This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or Resazurin-based reagent (e.g., CellTiter-Blue®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂[5].
-
MTS/CellTiter-Blue Addition: Add 20 µL of MTS reagent or CellTiter-Blue® reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm for MTS or fluorescence at 560/590 nm (Ex/Em) for CellTiter-Blue® using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Protein Myristoylation and Downstream Signaling
This protocol allows for the analysis of this compound's effect on total protein myristoylation and the expression of downstream signaling proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NMT1, anti-NMT2, anti-Src, anti-phospho-Src, anti-Lyn, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound inhibits NMT1 and NMT2, preventing the myristoylation of a multitude of proteins. This leads to the degradation of key signaling molecules, such as Src family kinases, which in turn disrupts downstream pathways crucial for cancer cell survival and proliferation. Additionally, this compound's impact on mitochondrial proteins impairs oxidative phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pacylex - Pacylex Pharmaceuticals Discusses its Broad-Spectrum Anti-Cancer Drug this compound at 2024 BIO International Convention [pacylex.reportablenews.com]
Zelenirstat: Application Notes for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Zelenirstat (also known as PCLX-001) stock solutions, ensuring optimal stability and performance for in vitro and in vivo studies. This compound is a potent, orally active, dual inhibitor of N-myristoyltransferase 1 (NMT1) and NMT2, critical enzymes in protein myristoylation.[1][2][3][4] Disruption of this pathway affects various signaling cascades crucial for cancer cell survival and proliferation, making this compound a promising agent in cancer research.[1][5][6]
This compound Properties and Solubility
This compound is a solid, white to light yellow powder.[7] Its solubility is a critical factor in the preparation of stock solutions for experimental use.
| Solvent | Solubility | Notes |
| DMSO | 8.93 mg/mL (16.61 mM) | Requires ultrasonic and warming to 60°C to fully dissolve. It is important to use new, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[7] |
| DMSO | 13 mg/mL (24.18 mM) | Use of fresh DMSO is recommended to counteract its moisture-absorbing properties which can reduce solubility.[3] |
| Water | Insoluble | [3] |
| Ethanol | Insoluble | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (CAS No. 1215011-08-7)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Ultrasonic bath
-
Water bath or heating block set to 60°C
-
Sterile syringe filters (0.22 µm)
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.375 mg of this compound (Molecular Weight: 537.51 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, this would be 1 mL for 5.375 mg.
-
Dissolution: To aid dissolution, sonicate the solution in an ultrasonic bath and warm it to 60°C using a water bath or heating block.[7] Mix intermittently until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the storage section below.
Caption: Experimental workflow for preparing this compound stock solution.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
Powder Form
| Storage Temperature | Duration |
| -20°C | 3 years[3][7] |
| 4°C | 2 years[7] |
Stock Solutions in Solvent
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3][7]
| Storage Temperature | Duration |
| -80°C | 6 months to 1 year[3][7] |
| -20°C | 1 month[3][7][8] |
Mechanism of Action: Signaling Pathway
This compound functions by inhibiting N-myristoyltransferases (NMT1 and NMT2), enzymes that catalyze the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins.[1][2][4] This post-translational modification, known as myristoylation, is essential for the proper localization and function of these proteins, many of which are key components of cellular signaling pathways.
By inhibiting NMTs, this compound disrupts the myristoylation of numerous proteins, including Src family kinases (SFKs) like Src and Lyn.[5][7] This leads to the degradation of these kinases and the subsequent inhibition of downstream signaling pathways, such as the B-cell receptor (BCR) signaling pathway, which is critical for the survival of certain B-cell malignancies.[3][7] The disruption of these signaling cascades ultimately induces apoptosis in cancer cells.[1][7]
Caption: this compound's mechanism of action via NMT inhibition.
Safety Precautions
This compound is intended for laboratory research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).[8]
References
- 1. targetedonc.com [targetedonc.com]
- 2. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pacylex - Pacylex Pharmaceuticals Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in the Journal of Translational Medicine [pacylex.reportablenews.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Zelenirstat-Induced Apoptosis in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zelenirstat (PCLX-001) is a first-in-class, orally bioavailable small molecule inhibitor of N-myristoyltransferase 1 and 2 (NMT1 and NMT2).[1][2] N-myristoylation is a critical lipid modification of numerous proteins involved in key cellular processes, including signal transduction, protein trafficking, and cell survival.[3][4] In cancer cells, aberrant NMT activity contributes to oncogenesis by stabilizing and localizing oncoproteins, such as Src family kinases (SFKs).[2][3] this compound induces apoptosis in a variety of cancer cell lines, particularly those of hematologic origin like acute myeloid leukemia (AML) and B-cell lymphomas, by disrupting these survival pathways.[2][3] Preclinical studies have demonstrated that this compound leads to the degradation of non-myristoylated proteins, resulting in cell cycle arrest and programmed cell death.[3][4] Furthermore, this compound has been shown to impair mitochondrial function and induce endoplasmic reticulum (ER) stress, both of which contribute to its apoptotic effects.[2][5] These application notes provide detailed protocols for assessing this compound-induced apoptosis in cancer cells.
Mechanism of Action of this compound
This compound competitively inhibits NMT, preventing the transfer of myristate from myristoyl-CoA to the N-terminal glycine of substrate proteins. This inhibition leads to the accumulation of non-myristoylated proteins, which are often unstable and targeted for proteasomal degradation. The loss of critical myristoylated proteins, such as SFKs, disrupts downstream signaling pathways essential for cancer cell survival and proliferation, ultimately triggering apoptosis.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on the viability and apoptosis of various cancer cell lines.
Table 1: this compound EC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) after 96h | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 0.1 - 1.0 | [6] |
| OCI-AML2 | Acute Myeloid Leukemia | 0.1 - 1.0 | [6] |
| MOLM-13 | Acute Myeloid Leukemia | 0.1 - 1.0 | [6] |
| BL2 | B-cell Lymphoma | Not specified, but proliferation inhibited | [1] |
| DOHH2 | B-cell Lymphoma | Not specified, but proliferation inhibited | [1] |
Table 2: Quantitative Apoptosis Analysis in AML Cells Treated with this compound for 96 hours
| Treatment | Cell Viability Loss | Annexin V Staining | Reference |
| This compound (up to 10 µM) | Up to 90% | Significant increase | [6] |
| Vehicle Control | Baseline | Baseline | [6] |
Experimental Protocols
Detailed methodologies for key apoptosis assays are provided below.
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight (for adherent cells). Treat cells with a dose range of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
Cell Harvesting: For adherent cells, collect the culture medium (containing detached apoptotic cells) and then trypsinize the attached cells. Combine with the collected medium. For suspension cells, directly collect the cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^4 cells per well in a white-walled 96-well plate in 100 µL of culture medium. Treat with a dose range of this compound and a vehicle control for the desired time.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Data Analysis: Calculate the fold change in caspase activity by normalizing the luminescence of treated samples to that of the vehicle control.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This method is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like actin. This will reveal changes in the expression of pro- and anti-apoptotic proteins following this compound treatment.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in these application notes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Pacylex - Data Showing Pacylex Pharmaceuticals’ Lead Drug this compound Disrupts Oxidative Phosphorylation in Breast Cancer Cells Will Be Presented at AACR 2025 [pacylex.reportablenews.com]
- 6. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Click Chemistry Assay for Myristoylation with Zelenirstat
Introduction
Protein N-myristoylation is a crucial lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a wide range of proteins.[1][2][3] This process is catalyzed by the enzymes N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2).[1][3][4] Myristoylation is critical for protein stability, membrane targeting, and signal transduction.[2][3][5] Many proteins involved in cancer cell survival and proliferation, such as the Src family of protein tyrosine kinases, are dependent on myristoylation for their function.[3][6] Consequently, NMTs have emerged as promising therapeutic targets in oncology.[6]
Zelenirstat (also known as PCLX-001) is a first-in-class, potent, orally active, small-molecule inhibitor of both NMT1 and NMT2.[3][4][7][8] By preventing myristoylation, this compound leads to the degradation of oncogenic proteins, disrupting pro-survival signaling and inducing apoptosis in cancer cells.[4][9][10] Furthermore, this compound has a dual mechanism of action, as it also impairs mitochondrial complex I and oxidative phosphorylation, processes critical for cancer stem cell survival.[8][9][11]
This application note describes a robust click chemistry-based assay to monitor protein myristoylation in cells and to quantify the inhibitory activity of this compound. The assay relies on the metabolic incorporation of a myristic acid analog bearing a terminal alkyne group into proteins.[12] These alkyne-tagged proteins are then detected via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction with an azide-functionalized fluorescent probe.[13][14][15] This method provides a sensitive, non-radioactive alternative for studying myristoylation and screening NMT inhibitors.
Visualized Pathways and Workflows
Caption: Protein myristoylation pathway and inhibition by this compound.
Caption: Experimental workflow for the click chemistry myristoylation assay.
Caption: this compound's dual mechanism of action leading to apoptosis.
Quantitative Data
The inhibitory effect of this compound on NMT activity and global myristoylation can be quantified and presented.
Table 1: Inhibitory Activity of this compound against Human NMTs Data represents the half-maximal inhibitory concentration (IC50).
| Enzyme | This compound IC50 (nM) |
| NMT1 | 5[7] |
| NMT2 | 8[7] |
Table 2: Dose-Dependent Inhibition of Global Protein Myristoylation by this compound Cancer cells (e.g., MV-4-11 AML line) were treated with this compound for 1 hour, followed by metabolic labeling and click chemistry.[9][16] Fluorescence was quantified by in-gel scanning.
| This compound Conc. (nM) | Relative Fluorescence Intensity (%) | Standard Deviation |
| 0 (DMSO Control) | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 10 | 54 | ± 3.9 |
| 50 | 21 | ± 2.5 |
| 100 | 9 | ± 1.8 |
| 500 | <5 | ± 1.1 |
Experimental Protocols
Protocol 1: Metabolic Labeling and this compound Treatment
This protocol outlines the metabolic incorporation of an alkyne-myristate analog into cellular proteins.
-
Cell Culture: Plate cells (e.g., adherent cancer cell line) in a 12-well plate to achieve 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: Pre-treat cells with desired concentrations of this compound (or DMSO as a vehicle control) in complete culture medium for 1-4 hours at 37°C.
-
Metabolic Labeling: To each well, add the alkyne-myristate analog (e.g., 12-azidododecanoic acid or a similar clickable analog) to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 4-18 hours at 37°C to allow for incorporation of the analog into newly synthesized proteins.
-
Cell Harvest: Aspirate the medium and wash the cells twice with ice-cold PBS. Proceed immediately to cell lysis.
Protocol 2: Cell Lysis and Protein Quantification
-
Lysis: Add 100 µL of ice-cold 1% SDS Lysis Buffer supplemented with protease inhibitors to each well.
-
Scraping: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonication: Sonicate the lysate briefly (e.g., 10-15 seconds) to shear DNA and reduce viscosity.
-
Quantification: Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA assay). Normalize all samples to the same concentration (typically 1-2 mg/mL) using lysis buffer.
Protocol 3: CuAAC Click Reaction
This protocol details the ligation of a fluorescent azide to the alkyne-labeled proteins in the lysate.
-
Sample Preparation: In a microcentrifuge tube, use 20-50 µg of protein lysate for each reaction.
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use by sequentially adding the following components. (Volumes are per reaction).
-
10 µL of 5 mM Azide-fluorophore (e.g., Azido-Rhodamine) in DMSO
-
2.5 µL of 2 mM Copper(II)-TBTA ligand in DMSO/t-BuOH
-
10 µL of 50 mM TCEP in water (freshly prepared reductant)
-
10 µL of 50 mM Copper(II) Sulfate (CuSO₄) in water
-
Note: Vortex briefly after adding each component.[15]
-
-
Initiate Reaction: Add the prepared click cocktail to the protein lysate.
-
Incubation: Vortex the mixture and incubate at room temperature for 1 hour in the dark.
Protocol 4: Protein Precipitation and Sample Preparation
-
Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone. Vortex and incubate at -20°C for 30 minutes.
-
Pelleting: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Washing: Carefully discard the supernatant. Wash the pellet with 500 µL of ice-cold methanol, re-pelleting by centrifugation. Repeat the wash step once.
-
Resuspension: Air-dry the pellet for 5 minutes. Resuspend the pellet in 1x SDS-PAGE sample buffer (e.g., Laemmli buffer) containing a reducing agent.
-
Denaturation: Boil the samples at 95°C for 5-10 minutes.
Protocol 5: In-Gel Fluorescence Scanning and Analysis
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine gel) and run the electrophoresis until adequate separation is achieved.
-
Fluorescence Scanning: Without fixing or staining, carefully rinse the gel with deionized water. Scan the gel using a fluorescence imager equipped with the appropriate laser and filter set for your chosen fluorophore (e.g., Cy3 or Rhodamine channel).[17]
-
Quantification: Quantify the fluorescence intensity for each lane using image analysis software (e.g., ImageJ). The total fluorescence per lane corresponds to the global level of protein myristoylation.
-
Loading Control: After scanning, stain the same gel with Coomassie Brilliant Blue or a similar total protein stain to confirm equal protein loading across all lanes.
Protocol 6: Western Blot Analysis (Optional)
-
Protein Transfer: Following SDS-PAGE, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to a known myristoylated protein of interest (e.g., anti-Src) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Compare the protein levels in this compound-treated samples versus controls to confirm the degradation of specific non-myristoylated targets.
References
- 1. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pacylex - Pacylex Pharmaceuticals Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in the Journal of Translational Medicine [pacylex.reportablenews.com]
- 9. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pacylex - Pacylex Pharmaceuticals' Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in Molecular Cancer Therapeutics [pacylex.reportablenews.com]
- 11. Multiomics analysis identifies oxidative phosphorylation as a cancer vulnerability arising from myristoylation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profiling of myristoylation in Toxoplasma gondii reveals an N-myristoylated protein important for host cell penetration | eLife [elifesciences.org]
- 13. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry in Detecting Protein Modification | Springer Nature Experiments [experiments.springernature.com]
- 15. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying N-myristoyltransferase Function with Zelenirstat
For Researchers, Scientists, and Drug Development Professionals
Introduction to Zelenirstat
This compound (also known as PCLX-001) is a potent, orally active, and selective small-molecule inhibitor of human N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2).[1] N-myristoylation is a crucial lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a wide range of cellular proteins. This modification is essential for protein localization to membranes, protein-protein interactions, and signal transduction.[2] By inhibiting NMTs, this compound prevents the myristoylation of numerous proteins, leading to their degradation and the disruption of critical cellular processes.[1] This unique mechanism of action makes this compound a valuable tool for studying NMT function and a promising therapeutic agent in oncology, particularly for hematologic malignancies such as Acute Myeloid Leukemia (AML) and B-cell lymphomas.[2][3][4]
This compound's primary anti-cancer effects stem from its ability to induce apoptosis by disrupting two major cellular pathways:
-
Inhibition of Pro-Survival Signaling: this compound leads to the degradation of non-myristoylated Src family kinases (SFKs), which are key regulators of cell growth and survival signaling pathways.[3][4]
-
Disruption of Energy Metabolism: The inhibitor also impairs mitochondrial function by affecting the assembly of complex I of the electron transport chain, leading to a reduction in oxidative phosphorylation (OXPHOS).[3]
These dual actions make this compound a powerful agent for inducing cancer cell death.
Quantitative Data
The following tables summarize the quantitative data regarding the activity of this compound from various studies.
| Parameter | Value | Enzyme | Reference |
| IC₅₀ | 5 nM | NMT1 | [5] |
| IC₅₀ | 8 nM | NMT2 | [5] |
Table 1: In vitro inhibitory activity of this compound against human NMT1 and NMT2. This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound for the two human N-myristoyltransferase isoforms.
| Cell Line | Disease Type | EC₅₀ (µM) | Reference |
| Various AML cell lines | Acute Myeloid Leukemia | 0.1 - 1.0 | [3] |
| IM9 | Lymphoma | >10 | [5] |
| BL2 | Lymphoma | 0.01 - 0.1 | [5] |
| DOHH2 | Lymphoma | 0.1 - 1 | [5] |
Table 2: In vitro efficacy of this compound in various cancer cell lines. This table presents the half-maximal effective concentration (EC₅₀) of this compound required to inhibit the viability of different cancer cell lines after 96 hours of treatment.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the mechanism of action of this compound and its impact on cellular signaling.
Caption: this compound inhibits NMT, leading to protein degradation and apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pacylex - Pacylex Pharmaceuticals Reports this compound Phase 1 safety and efficacy data at ASCO 2024 [pacylex.reportablenews.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with PCLX-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCLX-001 (also known as zelenirstat) is a first-in-class, orally bioavailable small molecule that functions as a potent inhibitor of N-myristoyltransferases 1 and 2 (NMT1 and NMT2). N-myristoylation is a crucial lipid modification of a multitude of proteins involved in key cellular processes, including signal transduction, protein trafficking, and apoptosis. By inhibiting NMTs, PCLX-001 disrupts these pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells. Notably, PCLX-001 has shown significant promise in hematological malignancies, such as B-cell lymphomas, by interfering with B-cell receptor (BCR) signaling, a critical pro-survival pathway in these cancers.[1][2][3]
Flow cytometry is an indispensable tool for elucidating the cellular effects of novel therapeutic agents like PCLX-001. It allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population. This document provides detailed application notes and protocols for the flow cytometric analysis of cells treated with PCLX-001, with a focus on assessing apoptosis and cell cycle distribution.
Mechanism of Action of PCLX-001
PCLX-001 inhibits the enzymatic activity of NMT1 and NMT2, preventing the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of substrate proteins.[3] This inhibition of myristoylation disrupts the function of numerous proteins critical for cancer cell survival and proliferation.
In B-cell lymphomas, PCLX-001 has been shown to inhibit early B-cell receptor (BCR) signaling.[2] This is achieved by preventing the myristoylation and promoting the degradation of Src family kinases (SFKs), which are essential for initiating the BCR signaling cascade. The disruption of this pathway ultimately leads to the induction of apoptosis.[2] PCLX-001 has demonstrated preferential cytotoxicity towards hematological cancer cell lines, which may be linked to a lower expression of NMT2 in these cells.[4]
Data Presentation
Apoptosis Analysis
The following table summarizes hypothetical quantitative data for apoptosis analysis of a hematological cancer cell line (e.g., TMD8) treated with PCLX-001 for 48 hours, as determined by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
| PCLX-001 Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 0.1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.9 | 1.2 ± 0.4 |
| 0.5 | 62.1 ± 4.2 | 25.4 ± 2.8 | 10.2 ± 1.5 | 2.3 ± 0.7 |
| 1.0 | 35.8 ± 5.1 | 42.7 ± 3.9 | 18.9 ± 2.3 | 2.6 ± 0.9 |
| 5.0 | 10.3 ± 3.3 | 35.1 ± 4.5 | 50.2 ± 5.1 | 4.4 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Cell Cycle Analysis
The following table presents hypothetical quantitative data for the cell cycle analysis of a leukemia cell line (e.g., MOLM-13) treated with PCLX-001 for 24 hours, as determined by propidium iodide (PI) staining and flow cytometry.
| PCLX-001 Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| 0 (Vehicle Control) | 45.3 ± 2.5 | 38.1 ± 1.9 | 16.6 ± 1.2 | 1.5 ± 0.4 |
| 0.1 | 55.2 ± 3.1 | 28.9 ± 2.3 | 15.9 ± 1.5 | 3.8 ± 0.9 |
| 0.5 | 68.7 ± 4.0 | 15.4 ± 1.8 | 12.1 ± 1.3 | 8.9 ± 1.5 |
| 1.0 | 75.1 ± 3.8 | 8.2 ± 1.1 | 7.5 ± 0.9 | 15.3 ± 2.1 |
| 5.0 | 60.4 ± 4.5 | 5.3 ± 0.8 | 4.1 ± 0.6 | 30.2 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to quantify the percentage of apoptotic and necrotic cells following treatment with PCLX-001.
Materials:
-
PCLX-001
-
Cell line of interest (e.g., hematological cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with various concentrations of PCLX-001 (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells once with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.
-
Collect a minimum of 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the determination of the cell cycle distribution of cells treated with PCLX-001.
Materials:
-
PCLX-001
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Allow cells to adhere overnight (if applicable).
-
Treat cells with various concentrations of PCLX-001 (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM) for the desired time period (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the apoptosis protocol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the linear scale for the PI fluorescence channel.
-
Use doublet discrimination to exclude cell aggregates from the analysis.
-
Collect a minimum of 20,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak can be quantified as an indicator of apoptotic cells.
-
Mandatory Visualizations
Caption: PCLX-001 inhibits NMT, preventing myristoylation and membrane localization of SFKs, thereby blocking BCR signaling and inducing apoptosis.
Caption: Experimental workflow for flow cytometry analysis of cells treated with PCLX-001.
References
- 1. Novel, First-in-Human, Oral PCLX-001 Treatment in a Patient with Relapsed Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Multiomics analysis identifies oxidative phosphorylation as a cancer vulnerability arising from myristoylation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zelenirstat Treatment in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Zelenirstat, a first-in-class N-myristoyltransferase (NMT) inhibitor, in three-dimensional (3D) cell culture models. This document outlines the mechanism of action of this compound, detailed protocols for treating 3D tumor spheroids, and methods for quantitative analysis of its effects.
Introduction to this compound
This compound (also known as PCLX-001) is an orally available small molecule that potently inhibits both N-myristoyltransferase 1 (NMT1) and NMT2.[1][2] N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a wide range of cellular proteins.[3][4] This modification is essential for the proper localization and function of proteins involved in key cellular processes, including signal transduction, oncogenesis, and cell survival.
This compound's anti-cancer activity stems from its ability to disrupt these vital cellular pathways. By inhibiting NMT, this compound prevents the myristoylation of oncoproteins, such as Src family kinases, leading to their degradation.[5][6] This disruption of signaling cascades, coupled with the impairment of mitochondrial oxidative phosphorylation, triggers apoptosis and cell death in cancer cells.[5][6] Preclinical and clinical studies have shown this compound's potential in treating various hematological malignancies and solid tumors.[2][3][7][8]
The Importance of 3D Cell Culture Models
Traditional two-dimensional (2D) cell cultures have limitations in predicting in vivo drug efficacy due to their inability to replicate the complex tumor microenvironment. In contrast, 3D cell culture models, such as tumor spheroids, more accurately mimic the architecture, cell-cell interactions, and nutrient/oxygen gradients of solid tumors. These models provide a more physiologically relevant platform for assessing the efficacy of anti-cancer agents like this compound.
Quantitative Data Summary
The following tables summarize expected quantitative data from treating various cancer cell line spheroids with this compound. These values are illustrative and may vary depending on the specific cell line and experimental conditions.
Table 1: IC50 Values of this compound in 3D Spheroid Models
| Cell Line | Cancer Type | Spheroid Formation Method | Assay | Incubation Time (hours) | Expected IC50 (µM) |
| HCT116 | Colorectal Carcinoma | Liquid Overlay (Ultra-Low Attachment) | CellTiter-Glo® 3D | 72 | 0.5 - 2.0 |
| MDA-MB-231 | Breast Cancer | Hanging Drop | Spheroid Size Analysis | 96 | 1.0 - 5.0 |
| A549 | Lung Carcinoma | Matrigel® Embedding | Apoptosis Assay (Caspase-Glo® 3/7) | 72 | 2.0 - 7.5 |
| PANC-1 | Pancreatic Cancer | Liquid Overlay (Ultra-Low Attachment) | CellTiter-Glo® 3D | 96 | 0.8 - 3.5 |
Table 2: Effect of this compound on Spheroid Size and Viability
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Reduction in Spheroid Volume | % Decrease in Viability |
| HCT116 | 1 | 72 | 30-40% | 40-50% |
| HCT116 | 5 | 72 | 60-70% | 75-85% |
| MDA-MB-231 | 2.5 | 96 | 25-35% | 35-45% |
| MDA-MB-231 | 10 | 96 | 55-65% | 60-70% |
Experimental Protocols
Protocol 1: Formation of 3D Tumor Spheroids (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., HCT116, PANC-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10^4 to 5 x 10^4 cells/mL, depending on the cell line's aggregation properties.
-
Add 100 µL of the cell suspension to each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using a light microscope.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO2.
Protocol 3: Analysis of Spheroid Viability (CellTiter-Glo® 3D Assay)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Equilibrate the 96-well plate containing spheroids and the CellTiter-Glo® 3D Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 4: Analysis of Spheroid Morphology and Size
Materials:
-
This compound-treated spheroids in a 96-well plate
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Capture brightfield images of the spheroids in each well at various time points during the treatment.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)^3.
-
Plot the change in spheroid volume over time for each treatment condition to assess the cytostatic or cytotoxic effects of this compound.
Protocol 5: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 Reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Follow the procedure outlined in Protocol 3, substituting the CellTiter-Glo® 3D Reagent with the Caspase-Glo® 3/7 Reagent.
-
Measure the luminescent signal, which is proportional to the amount of caspase 3/7 activity.
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for this compound in 3D models.
Caption: this compound's therapeutic logic in 3D cancer models.
References
- 1. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. Probing drug delivery and mechanisms of action in 3D spheroid cells by quantitative analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. targetedonc.com [targetedonc.com]
Application Notes & Protocols: Lentiviral Knockdown of NMT1/2 to Mimic Zelenirstat Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is covalently attached to the N-terminal glycine residue of a wide range of proteins. This process is catalyzed by N-myristoyltransferases (NMTs). In humans, two isoforms, NMT1 and NMT2, regulate the function of over 200 proteins involved in essential cellular processes, including signal transduction, apoptosis, and oncogenesis.[1][2][3][4] Key oncoproteins, such as Src family kinases (SFKs), require myristoylation for membrane localization and biological activity.[2][5] Consequently, NMTs have emerged as promising therapeutic targets for various diseases, particularly cancer.[2][6]
Zelenirstat (PCLX-001) is a first-in-class, orally active, potent small molecule inhibitor of both NMT1 and NMT2.[1][7][8] By blocking the myristoylation of NMT substrate proteins, this compound leads to their subsequent degradation, disrupting cancer cell signaling and metabolism, ultimately inducing apoptosis.[7][9][10]
This document provides a detailed guide for using lentiviral-mediated short hairpin RNA (shRNA) knockdown to genetically mimic the pharmacological inhibition of NMT1 and NMT2 by this compound. This genetic approach is crucial for validating that the observed effects of this compound are on-target and for elucidating the specific roles of each NMT isoform.
This compound: Mechanism of Action
This compound functions as a dual inhibitor of NMT1 and NMT2 with high potency (IC50 values of 5 nM and 8 nM, respectively).[1] Its mechanism involves preventing the transfer of myristate from myristoyl-CoA to the N-terminal glycine of target proteins.[11] Proteins that fail to be myristoylated, such as SFKs, are recognized by the cellular machinery and rapidly degraded.[4] This dual-action disruption has profound effects on cancer cells:
-
Inhibition of Pro-Survival Signaling: By promoting the degradation of SFKs, this compound disrupts critical signaling pathways, including B-cell receptor (BCR) signaling and pathways downstream of receptor tyrosine kinases like FLT3 and c-KIT.[1][9][10]
-
Disruption of Energy Metabolism: this compound treatment impairs the assembly of mitochondrial complex I and inhibits oxidative phosphorylation (OXPHOS), a key energy production pathway that is often critical for cancer stem cell survival and metastasis.[9][10][12][13]
This combined attack on both cell signaling and energy production leads to endoplasmic reticulum stress, apoptosis, and potent anti-cancer activity in various hematologic and solid tumors.[10][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pacylex - Pacylex Pharmaceuticals' Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in Molecular Cancer Therapeutics [pacylex.reportablenews.com]
- 11. N-myristoyltransferase inhibitors - Wikipedia [en.wikipedia.org]
- 12. Pacylex - Pacylex Pharmaceuticals Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in the Journal of Translational Medicine [pacylex.reportablenews.com]
- 13. This compound Disrupts Oxidative Phosphorylation in Cancer Cells at AACR 2024 [pacylex.com]
- 14. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Zelenirstat in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zelenirstat (also known as PCLX-001) is a first-in-class, orally bioavailable small molecule inhibitor of N-myristoyltransferase 1 and 2 (NMT1 and NMT2).[1][2] N-myristoylation is a crucial lipid modification of a variety of proteins that regulates their localization and function, including many proteins involved in oncogenic signaling pathways.[1][3] By inhibiting NMT, this compound disrupts these pathways, leading to cancer cell death.[1] Preclinical studies in animal models have demonstrated the anti-tumor efficacy of this compound in hematologic malignancies and solid tumors.[4][5] This document provides an overview of the pharmacokinetic profile of this compound in animal models and offers generalized protocols for conducting such analyses.
Pharmacokinetic Profile Summary
Preclinical studies have been conducted in mice, rats, and dogs to characterize the pharmacokinetic profile of this compound.[1] While specific quantitative data from these studies are not extensively published, available information indicates that this compound possesses favorable pharmacokinetic properties, including high oral bioavailability.[1] Formal toxicological evaluations have been performed in rats and dogs.[1]
Data Presentation
The following tables are structured to summarize the key pharmacokinetic parameters of this compound in various animal models. It should be noted that the majority of the quantitative data from preclinical studies remains proprietary to the manufacturer ("data on file") and is not publicly available at this time.[1] The values presented below are placeholders and should be replaced with study-specific data.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg) | [Specify Dose] | [Specify Dose] | [Specify Dose] |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] | [Insert Value] |
| Tmax (h) | [Insert Value] | [Insert Value] | [Insert Value] |
| AUC0-t (ng·h/mL) | [Insert Value] | [Insert Value] | [Insert Value] |
| AUC0-inf (ng·h/mL) | [Insert Value] | [Insert Value] | [Insert Value] |
| t1/2 (h) | [Insert Value] | [Insert Value] | [Insert Value] |
| Oral Bioavailability (%) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg) | [Specify Dose] | [Specify Dose] | [Specify Dose] |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] | [Insert Value] |
| AUC0-t (ng·h/mL) | [Insert Value] | [Insert Value] | [Insert Value] |
| AUC0-inf (ng·h/mL) | [Insert Value] | [Insert Value] | [Insert Value] |
| t1/2 (h) | [Insert Value] | [Insert Value] | [Insert Value] |
| Clearance (mL/min/kg) | [Insert Value] | [Insert Value] | [Insert Value] |
| Vdss (L/kg) | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
The following are generalized protocols for conducting pharmacokinetic studies of this compound in animal models. These should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Oral Pharmacokinetic Study in Rodents (Mice or Rats)
1. Animal Model:
-
Species: Male/Female CD-1 mice or Sprague-Dawley rats.
-
Age: 6-8 weeks.
-
Weight: 20-25 g (mice) or 200-250 g (rats).
-
Acclimatize animals for at least 7 days before the experiment.
2. Dosing:
-
Fast animals overnight (with access to water) before dosing.
-
Prepare this compound formulation (e.g., suspension in 0.5% methylcellulose).
-
Administer a single oral dose via gavage at the desired concentration (e.g., 10, 50, 100 mg/kg).
3. Sample Collection:
-
Collect blood samples (approximately 50-100 µL for mice, 200-300 µL for rats) via a suitable method (e.g., tail vein, saphenous vein, or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., EDTA or heparin).
-
Process blood to obtain plasma by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).
-
Store plasma samples at -80°C until analysis.
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
Protocol 2: Intravenous Pharmacokinetic Study in Rodents (Mice or Rats)
1. Animal Model:
-
As described in Protocol 1.
2. Dosing:
-
Administer a single intravenous dose of this compound (dissolved in a suitable vehicle, e.g., saline with a solubilizing agent) via the tail vein.
-
The dose should be significantly lower than the oral dose to achieve measurable plasma concentrations (e.g., 1-5 mg/kg).
3. Sample Collection, Bioanalytical Method, and Pharmacokinetic Analysis:
-
Follow the procedures outlined in Protocol 1. The calculated AUC from the IV study will be used to determine the absolute oral bioavailability from the oral study.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound via NMT inhibition.
Experimental Workflow for a Typical Oral Pharmacokinetic Study
Caption: Workflow for an oral pharmacokinetic study of this compound.
References
- 1. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pacylex - Pacylex Pharmaceuticals Reports Safety and Efficacy Results from Its Phase 1 First-In-Human Study of this compound (PCLX-001) [pacylex.reportablenews.com]
- 5. Pacylex Pharmaceuticals Reports this compound Phase 1 Safety and Efficacy Data at ASCO 2024 - BioSpace [biospace.com]
Troubleshooting & Optimization
Zelenirstat solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Zelenirstat (PCLX-001).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as PCLX-001) is an investigational, orally active, small-molecule dual inhibitor of N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2).[1][2] Myristoylation is a cellular process that attaches the fatty acid myristate to proteins, which is crucial for their proper function and localization within the cell, including roles in signal transduction.[3][4] By inhibiting NMT, this compound prevents the myristoylation of key proteins, leading to their degradation.[2] This disrupts critical cell signaling pathways, such as Src family kinase (SFK) signaling, and impairs mitochondrial energy production (oxidative phosphorylation), ultimately leading to cancer cell death (apoptosis).[2]
Q2: What are the main challenges when working with this compound in a laboratory setting?
A2: The primary challenge researchers may face is related to this compound's solubility. Due to its chemical structure, which includes a benzenesulfonamide group, and a high calculated logP, this compound has low inherent aqueous solubility.[5] This can lead to difficulties in preparing stock solutions and ensuring the compound remains dissolved in aqueous cell culture media or buffers, potentially impacting experimental reproducibility.
Q3: Is this compound completely insoluble in water?
A3: While one report describes a clinical formulation of this compound as "water-soluble," this likely refers to a specialized formulation for oral administration.[6] For laboratory purposes, this compound is considered poorly soluble in water. Its structure, belonging to the benzenesulfonamide class, generally exhibits low water solubility.[7] Successful dissolution for in vitro and in vivo experiments requires the use of organic solvents and/or co-solvents.[1]
Q4: What is the recommended solvent for creating a primary stock solution of this compound?
A4: The recommended solvent for creating a high-concentration primary stock solution is Dimethyl sulfoxide (DMSO).[1] It is crucial to use newly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[1]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for experimental use.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media (e.g., cell culture medium, PBS). | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The final percentage of DMSO may be too low to maintain solubility. | 1. Decrease the final concentration of this compound in your assay. 2. Increase the final percentage of DMSO in the working solution. Note: Most cell lines can tolerate up to 0.5% DMSO, but it is critical to run a vehicle control to account for any solvent effects. 3. Prepare the working solution by adding the DMSO stock to the aqueous medium dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[8] |
| This compound powder does not fully dissolve in DMSO. | The concentration is too high, or the dissolution process is incomplete. The DMSO may have absorbed water. | 1. Use newly opened, anhydrous DMSO. [1] 2. Gently warm the solution to 60°C and use sonication to aid dissolution.[1] 3. Ensure you are not exceeding the maximum solubility in DMSO, which is approximately 8.93 mg/mL (16.61 mM).[1] |
| Cloudiness or precipitation observed in the prepared solution for in vivo administration. | Improper mixing of co-solvents or exceeding the solubility limit in the final vehicle. | 1. Follow the specified order of solvent addition as detailed in the in vivo formulation protocols below. This is critical for creating a stable formulation. 2. Ensure each component is fully mixed before adding the next. 3. If precipitation occurs, gentle warming and sonication can be used to aid dissolution. [1] 4. Prepare the final formulation fresh on the day of use.[1] |
| Inconsistent experimental results between batches. | Potential precipitation of this compound in the stock solution during storage or in the final working solution. | 1. Visually inspect your stock and working solutions for any signs of precipitation before each use. 2. If storing a DMSO stock solution, ensure it is stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] 3. Briefly vortex and spin down the stock solution vial before taking an aliquot. |
Physicochemical and Solubility Data
The following table summarizes key data for this compound.
| Parameter | Value | Source |
| IUPAC Name | 2,6-Dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)pyrazol-4-yl]-4-(2-piperazin-1-ylpyridin-4-yl)benzenesulfonamide | [2][5] |
| Molecular Formula | C₂₄H₃₀Cl₂N₆O₂S | [2][5] |
| Molecular Weight | 537.5 g/mol | [5] |
| Calculated logP | 4.4 | [5] |
| Solubility in DMSO | 8.93 mg/mL (16.61 mM) | [1] |
| Solubility in In Vivo Formulations | ≥ 0.89 mg/mL (1.66 mM) | [1] |
| Aqueous Solubility | Data not available (expected to be low) | N/A |
| pKa | Data not available | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Water bath or heater capable of reaching 60°C
-
Sonicator
Methodology:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 1.86 mL of DMSO to 10 mg of this compound). The maximum recommended concentration is 8.93 mg/mL (16.61 mM).[1]
-
To aid dissolution, warm the mixture to 60°C and use an ultrasonic bath until the solution is clear.[1]
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Rodent Models)
Objective: To prepare a clear, soluble formulation of this compound suitable for subcutaneous or oral administration in animal models. The following is an example formulation achieving a concentration of at least 0.89 mg/mL.[1]
Materials:
-
This compound DMSO stock solution (e.g., 8.9 mg/mL as prepared in Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
Methodology (for a final solution of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline):
-
This protocol should be performed sequentially. Prepare the formulation fresh on the day of the experiment.
-
To prepare 1 mL of the final formulation, start with 100 µL of the 8.9 mg/mL this compound DMSO stock solution in a sterile tube.
-
Add 400 µL of PEG300 to the DMSO stock. Mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80. Mix again until the solution is clear and uniform.
-
Finally, add 450 µL of saline. Mix thoroughly to obtain the final formulation.
-
If any precipitation or phase separation is observed, gentle warming and sonication can be used to clarify the solution.[1]
Visualized Pathways and Workflows
This compound's Mechanism of Action
This compound inhibits N-myristoyltransferases (NMT1/2), which are essential for attaching myristate to substrate proteins. This inhibition prevents the proper localization and function of key signaling proteins, such as Src Family Kinases (SFKs). The loss of myristoylation leads to the degradation of these proteins, disrupting downstream pro-survival signaling and impairing mitochondrial function, ultimately triggering apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C24H30Cl2N6O2S | CID 58561243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. problems diluting DMSO stock solutions - General Lab Techniques [protocol-online.org]
Zelenirstat Preclinical Safety Profile: A Technical Support Guide
This technical support center provides essential information for researchers and drug development professionals working with the N-myristoyltransferase (NMT) inhibitor, Zelenirstat (also known as PCLX-001). The following sections detail common adverse effects observed in preclinical studies, offer troubleshooting guidance for in-vivo experiments, and provide standardized protocols for assessing toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound observed in preclinical animal models?
Based on available summaries of Good Laboratory Practice (GLP) non-clinical safety testing, the most prominent dose-limiting toxicity observed with this compound is gastrointestinal in nature, specifically diarrhea.[1] At the highest exposure levels, hematologic toxicity has also been reported.[1]
Q2: We are observing significant diarrhea in our mouse xenograft model treated with this compound. What could be the cause and how can we manage it?
The observation of diarrhea is consistent with the known preclinical safety profile of this compound.[1] This is considered an on-target effect related to the inhibition of N-myristoyltransferases, which are crucial for the function of various proteins involved in cellular signaling and structure. To manage this, consider the following:
-
Dose Reduction: The most straightforward approach is to reduce the dose of this compound to a level that maintains anti-tumor efficacy while minimizing gastrointestinal distress.
-
Supportive Care: Ensure animals have adequate hydration and nutritional support. Anti-diarrheal agents may be considered, but their potential interaction with this compound's metabolism should be evaluated.
-
Dosing Schedule Modification: If using a continuous daily dosing schedule, introducing intermittent dosing (e.g., 5 days on, 2 days off) might allow for recovery and reduce the severity of the adverse effect.
Q3: Our studies are showing a decrease in platelet counts in rats treated with high doses of this compound. Is this an expected finding?
Yes, hematologic toxicity, including thrombocytopenia, has been noted at high exposure levels in preclinical studies.[1] NMTs are essential for the proper functioning of hematopoietic cells, and their inhibition can impact cell proliferation and survival. If you observe significant thrombocytopenia, it is crucial to:
-
Monitor Complete Blood Counts (CBCs): Regularly monitor platelet, red blood cell, and white blood cell counts to quantify the extent of myelosuppression.
-
Correlate with Exposure Levels: Analyze plasma concentrations of this compound to establish a relationship between drug exposure and the severity of thrombocytopenia.
-
Histopathological Analysis: At the study endpoint, perform a histopathological examination of the bone marrow and spleen to assess for any drug-induced changes.
Troubleshooting Guide for In-Vivo Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Mortality | - Severe gastrointestinal toxicity leading to dehydration and electrolyte imbalance.- Profound hematologic toxicity. | - Implement a dose-escalation study to determine the maximum tolerated dose (MTD).- Ensure rigorous daily monitoring of animal health, including body weight, food and water intake, and clinical signs of distress.- At the first sign of severe toxicity, consider euthanasia and perform a full necropsy to determine the cause of death. |
| High Variability in Tumor Growth Inhibition | - Inconsistent drug exposure due to poor oral bioavailability or rapid metabolism.- Animal-to-animal differences in drug tolerance leading to variations in dosing. | - Monitor plasma drug concentrations to ensure consistent exposure across the study cohort.- Ensure precise dosing for each animal and monitor for any signs of regurgitation.- If gastrointestinal issues are prevalent, consider a different formulation or route of administration if feasible for the experimental model. |
| Weight Loss Exceeding 20% | - Drug-induced anorexia (decreased appetite).- Malabsorption due to gastrointestinal toxicity. | - Provide highly palatable, energy-dense food supplements.- Administer subcutaneous fluids to prevent dehydration.- If weight loss is precipitous, a dose reduction or temporary cessation of treatment may be necessary. |
Summary of Preclinical Adverse Effects
While specific quantitative data from preclinical studies are not extensively published, the following table summarizes the key findings based on available information.
| Adverse Effect | Animal Model(s) | Observed Severity | Notes |
| Diarrhea | Rodent and/or non-rodent species in GLP studies | Dose-limiting | The most consistently reported dose-limiting toxicity in preclinical safety assessments.[1] |
| Hematologic Toxicity (e.g., Thrombocytopenia) | Rodent and/or non-rodent species in GLP studies | Observed at highest exposure levels | Indicates a potential for myelosuppression at doses exceeding the MTD.[1] |
Experimental Protocols
General Protocol for a Maximum Tolerated Dose (MTD) Study in Rodents
This protocol provides a general framework for determining the MTD of this compound in a rodent model. Specific parameters may need to be adjusted based on the animal strain and experimental objectives.
-
Animal Model: Utilize healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) of a single sex to minimize variability. Acclimatize animals for at least one week before the start of the study.
-
Dose Formulation: Prepare this compound in a vehicle suitable for the intended route of administration (e.g., oral gavage). The vehicle should be tested alone in a control group.
-
Dose Escalation:
-
Begin with a starting dose estimated to be a fraction of the predicted efficacious dose.
-
Employ a standard dose escalation scheme (e.g., modified Fibonacci) in cohorts of 3-6 animals.
-
Administer this compound daily for a predetermined period (e.g., 14 or 28 days).
-
-
Monitoring and Data Collection:
-
Clinical Observations: Conduct and record detailed clinical observations at least twice daily. Note any changes in posture, activity, and the presence of piloerection, lethargy, or diarrhea.
-
Body Weight: Measure and record the body weight of each animal daily.
-
Food Consumption: Measure and record food consumption per cage daily.
-
Hematology: Collect blood samples (e.g., at baseline and termination) for a complete blood count (CBC) to assess for hematologic toxicity.
-
-
Endpoint and MTD Determination:
-
The MTD is defined as the highest dose that does not cause:
-
Mortality or moribundity.
-
More than a 20% loss of body weight.
-
Other severe clinical signs of toxicity that necessitate euthanasia.
-
-
At the end of the study, perform a full necropsy on all animals. Collect major organs for histopathological analysis.
-
Visualizations
This compound's Mechanism of Action: Signaling Pathway
Caption: this compound inhibits NMT, preventing protein myristoylation and leading to degradation.
Experimental Workflow for Preclinical Toxicity Assessment
Caption: Workflow for assessing this compound's in-vivo toxicity.
References
Optimizing Zelenirstat Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zelenirstat in in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2).[1][2] These enzymes are responsible for attaching a myristate group to the N-terminal glycine of a wide range of proteins, a process crucial for their proper function and localization within the cell. By inhibiting NMT, this compound prevents the myristoylation of key proteins involved in cell signaling and energy production, leading to their degradation and subsequent disruption of cancer cell growth and survival.[1][2]
Q2: Which signaling pathways are affected by this compound?
A2: this compound has been shown to disrupt several critical signaling pathways in cancer cells, including:
-
Src Family Kinase (SFK) Signaling: Inhibition of NMT leads to the degradation of non-myristoylated SFKs, which are crucial for various cellular processes, including proliferation and survival.
-
FLT3 and c-KIT Signaling: In acute myeloid leukemia (AML), this compound inhibits signaling from the FLT3 and c-KIT receptors, which are often mutated and constitutively active in this disease.
-
B-Cell Receptor (BCR) Signaling: this compound has been shown to inhibit early BCR signaling, making it a potential therapeutic agent for B-cell malignancies.[3]
Q3: What is the recommended starting concentration range for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. Based on available data, a starting concentration range of 0.01 µM to 10 µM is recommended for initial experiments. For cell viability assays, a broader range may be necessary to determine the IC50 value accurately. Western blot analyses have shown effects on protein myristoylation at concentrations as low as 0.1 µM to 1 µM.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Cell Line Resistance: Some cell lines may be inherently resistant to NMT inhibition due to various factors, including altered drug metabolism or compensatory signaling pathways. | 1. Verify NMT Expression: Confirm the expression of NMT1 and NMT2 in your cell line via Western blot or qPCR. 2. Increase Concentration/Incubation Time: Titrate this compound to higher concentrations and/or extend the incubation period. 3. Test a Sensitive Cell Line: Use a known sensitive cell line (e.g., certain AML or DLBCL cell lines) as a positive control. |
| Poor Compound Solubility: this compound may precipitate out of solution at higher concentrations, leading to inaccurate dosing. | 1. Prepare Fresh Stock Solutions: this compound is soluble in DMSO.[4] Prepare fresh stock solutions in DMSO and dilute to the final concentration in culture medium immediately before use. Avoid repeated freeze-thaw cycles. 2. Visually Inspect Media: After adding this compound to the culture medium, visually inspect for any signs of precipitation. 3. Sonication: Briefly sonicate the diluted solution to aid dissolution if necessary. | |
| Suboptimal Assay Conditions: The chosen experimental parameters may not be suitable for observing the effects of this compound. | 1. Optimize Incubation Time: For cell viability assays, a 96-hour incubation is often used.[5] However, time-course experiments (e.g., 24, 48, 72, 96 hours) are recommended to determine the optimal endpoint. 2. Check Serum Concentration: High serum concentrations in the culture medium can sometimes interfere with compound activity. Consider reducing the serum percentage if appropriate for your cell line. | |
| High background in NMT enzyme activity assay | Non-specific binding of reagents: | 1. Optimize Blocking: Increase the concentration or incubation time of the blocking agent. 2. Increase Washing Steps: Perform additional or more stringent wash steps to remove unbound reagents. |
| Contaminated Reagents: | 1. Use Fresh Buffers and Reagents: Prepare fresh assay buffers and ensure all reagents are within their expiration dates. | |
| Weak or no signal in Western blot for downstream targets | Insufficient Treatment Time/Concentration: The effect on downstream protein levels may require longer incubation or higher concentrations of this compound. | 1. Time-Course and Dose-Response: Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response experiment to identify the optimal conditions for observing changes in your protein of interest. |
| Poor Antibody Quality: | 1. Validate Antibody: Use a positive control lysate or recombinant protein to validate the antibody's specificity and sensitivity. 2. Optimize Antibody Dilution: Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
Quantitative Data Summary
This compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NMT1 (in vitro enzyme assay) | - | 5 | [3][4] |
| NMT2 (in vitro enzyme assay) | - | 8 | [3][4] |
| OCI-AML22 (LSC-containing CD34+CD38- fraction) | Acute Myeloid Leukemia | 191 (72h) | [6] |
| OCI-AML22 (total population) | Acute Myeloid Leukemia | 479 (72h) | [6] |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is a general guideline for assessing cell viability after this compound treatment using an MTT-based assay.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired period (e.g., 96 hours) at 37°C in a humidified CO2 incubator.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7][8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
N-myristoyltransferase (NMT) Enzyme Activity Assay (Fluorescence-Based)
This protocol is adapted from a fluorescence-based assay for measuring NMT activity.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., derived from a known myristoylated protein like Src)
-
7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM)
-
Assay buffer (e.g., 20 mM potassium phosphate, pH 7.9-8.0, 0.5 mM EDTA, 0.1% Triton X-100)[9]
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of NMT enzyme, myristoyl-CoA, peptide substrate, and CPM in the assay buffer. Prepare serial dilutions of this compound.
-
Assay Reaction: In a 96-well black microplate, combine the NMT enzyme, myristoyl-CoA, and this compound (or vehicle control).
-
Initiate Reaction: Start the enzymatic reaction by adding the peptide substrate.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (excitation ~380 nm, emission ~470 nm) over time at a constant temperature (e.g., 25°C). The release of Coenzyme A (CoA) during the myristoylation reaction leads to its reaction with CPM, producing a fluorescent signal.
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence curve. Determine the percent inhibition of NMT activity by this compound at different concentrations and calculate the IC50 value.
Visualizations
This compound's Mechanism of Action
Experimental Workflow for Assessing this compound's In Vitro Efficacy
Simplified FLT3 Signaling Pathway and Inhibition by this compound
Simplified B-Cell Receptor (BCR) Signaling Pathway and Inhibition by this compound
References
- 1. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 6. FLT3 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. B Cell Receptor-Associated Proteins - Creative BioMart [creativebiomart.net]
Zelenirstat Off-Target Effects: A Technical Resource for Cancer Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of zelenirstat (PCLX-001) in the context of cancer research. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a potent, first-in-class, orally bioavailable small molecule inhibitor of human N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2).[1][2] These enzymes are responsible for the co-translational attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins. This modification, known as myristoylation, is crucial for protein localization to membranes, protein-protein interactions, and signal transduction.[1]
Q2: What is the reported selectivity of this compound for NMT1 and NMT2?
A2: this compound exhibits nanomolar potency against both human NMT isoforms. The reported IC50 values are as follows:
| Target | IC50 (nM) |
| NMT1 | 5 |
| NMT2 | 8 |
| (Data sourced from MedchemExpress) |
Q3: Has this compound been screened for off-target kinase activity?
A3: Yes, a kinase screen has been performed. This compound was found to have no inhibitory activity against a panel of kinases at a concentration of 10 µM. At a significantly higher concentration of 100 µM, moderate inhibition of three kinases was observed: MRCKA, PIP5K2B, and SRPK1.[2] This suggests a high degree of selectivity against the kinome at typical experimental concentrations.
Q4: What are the known on-target effects of this compound that I should be aware of in my experiments?
A4: The primary on-target effects of this compound stem from the inhibition of NMT, leading to a dual mechanism of action in cancer cells:
-
Disruption of Cell Signaling: Inhibition of myristoylation leads to the degradation of key signaling proteins, such as Src family kinases (SFKs), which are crucial for cancer cell survival and proliferation.[3] This can impact pathways like the B-cell receptor (BCR) signaling cascade.[2]
-
Inhibition of Energy Production: this compound treatment has been shown to downregulate mitochondrial respiratory complex I proteins, particularly NDUFAF4, an assembly factor for this complex. This leads to the inhibition of oxidative phosphorylation (OXPHOS), a key energy production pathway that many cancer cells rely on.[4]
Q5: What are the observed effects of this compound on normal, non-cancerous cells?
A5: Preclinical studies have shown that this compound is selectively cytotoxic to cancer cells at concentrations that have minimal effect on normal cells. For example, this compound inhibits the proliferation of various tumor cell lines (e.g., BL2, DOHH2) but does not affect the normal IM9 cell line at similar concentrations.[2] In vivo toxicology studies in rats and dogs have identified the gastrointestinal tract and hematopoietic system as the primary sites of dose-limiting toxicity at high doses, with effects such as diarrhea, dehydration, and weight loss being reversible upon discontinuation of the drug.[1]
Troubleshooting Guide
Problem 1: I am observing unexpected cellular phenotypes in my experiments that don't seem to be related to the known on-target effects of this compound.
-
Possible Cause: While this compound is highly selective, off-target effects can occur, especially at high concentrations.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure that the concentration of this compound used is within the recommended range for targeting NMTs (typically in the low nanomolar to low micromolar range).
-
Consult Kinase Inhibition Data: If your experimental system is sensitive to the kinases MRCKA, PIP5K2B, or SRPK1, consider the possibility of off-target inhibition, especially if using concentrations approaching 100 µM.[2]
-
Use Controls: Include a negative control compound with a similar chemical scaffold but no NMT inhibitory activity to distinguish between on-target and off-target effects.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing myristoylated proteins that are downstream of NMT to see if the phenotype can be reversed.
-
Problem 2: I am seeing significant toxicity in my normal/primary cell line controls.
-
Possible Cause: While generally selective for cancer cells, high concentrations or prolonged exposure to this compound can affect normal cells. The sensitivity of different primary cell types may also vary.
-
Troubleshooting Steps:
-
Titrate Concentration: Perform a dose-response curve to determine the optimal concentration that inhibits myristoylation in your cancer cell model while minimizing toxicity in your normal cell controls.
-
Reduce Exposure Time: Consider shorter incubation times with this compound to minimize cumulative toxicity in sensitive primary cells.
-
Assess Cell Health: Use multiple assays to assess cell health (e.g., apoptosis, necrosis, metabolic activity) in both your cancer and normal cell lines to get a complete picture of the cytotoxic versus cytostatic effects.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| NMT1 | 5 |
| NMT2 | 8 |
| (Data sourced from MedchemExpress) |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 10 µM | % Inhibition at 100 µM |
| Panel of unspecified kinases | No inhibition | Not reported |
| MRCKA | Not reported | Moderate inhibition |
| PIP5K2B | Not reported | Moderate inhibition |
| SRPK1 | Not reported | Moderate inhibition |
| (Data sourced from MedchemExpress) |
Experimental Protocols
Detailed experimental protocols for the kinase selectivity screen and comprehensive proteomics-based off-target identification for this compound are not publicly available in the reviewed literature. The provided data on kinase inhibition is from the supplier MedchemExpress. For researchers planning similar experiments, a general approach for a kinase selectivity panel is outlined below.
General Protocol for Kinase Selectivity Profiling:
-
Kinase Panel Selection: Choose a diverse panel of recombinant kinases representing different branches of the human kinome.
-
Assay Format: Utilize a validated assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence-based assay (e.g., LanthaScreen™, Z'-LYTE™).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP (at or near the Km concentration), and the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the reaction at the optimal temperature and for a sufficient duration to allow for substrate phosphorylation.
-
Detection: Stop the reaction and measure the kinase activity according to the chosen assay format (e.g., scintillation counting for radiometric assays, fluorescence reading for fluorescence-based assays).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control. Determine IC50 values for any kinases that show significant inhibition.
Visualizations
Caption: On-target signaling inhibition by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiomics analysis identifies oxidative phosphorylation as a cancer vulnerability arising from myristoylation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Potential mechanisms of resistance to Zelenirstat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zelenirstat (PCLX-001). The information is designed to help address specific issues that may be encountered during experiments, with a focus on understanding and identifying potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, potent, oral small molecule inhibitor of N-myristoyltransferase 1 and 2 (NMT1 and NMT2).[1][2][3] N-myristoylation is a crucial cellular process involving the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of proteins.[3] This modification is essential for protein localization to membranes and for their function in various signal transduction pathways.[3]
By inhibiting NMT1 and NMT2, this compound prevents the myristoylation of over 200 human proteins.[4][5] The absence of myristoylation marks these proteins for degradation via the proteasome.[1][4] This leads to a dual impact on cancer cells: disruption of critical survival signaling and impairment of cellular metabolism.[1][6] Specifically, this compound has been shown to cause the degradation of Src family kinases (SFKs), induce endoplasmic reticulum (ER) stress, and trigger apoptosis.[4][5][6][7] Furthermore, it impairs mitochondrial complex I and oxidative phosphorylation (OXPHOS), which is a key energy source for many cancer cells, particularly leukemia stem cells.[4][5][7][8]
Q2: We are observing a decrease in this compound's efficacy in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A2: While specific clinical data on this compound resistance is still emerging, several potential mechanisms can be hypothesized based on its mechanism of action and established principles of drug resistance in cancer. These include:
-
Alterations in the Drug Target:
-
Upregulation of NMT1/NMT2: Increased expression of the target enzymes could potentially sequester the inhibitor, requiring higher concentrations to achieve a therapeutic effect.
-
Mutations in NMT1/NMT2: Genetic mutations in the drug-binding pocket of NMT1 or NMT2 could reduce the binding affinity of this compound, thereby rendering it less effective.
-
-
Changes in Drug Transport and Metabolism:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[9][10][11] This is a common mechanism of multidrug resistance.[10]
-
Altered Drug Metabolism: Cancer cells might develop mechanisms to metabolize and inactivate this compound more efficiently, although this is a more general mechanism of drug resistance.[12]
-
-
Activation of Compensatory Signaling and Survival Pathways:
-
Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways that are not dependent on myristoylated proteins to maintain their growth and survival.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins (e.g., Bcl-2 family members) could counteract the pro-apoptotic effects of this compound-induced ER stress.
-
Activation of NRF2 Pathway: The Nuclear factor erythroid 2-related factor 2 (NRF2) is a key regulator of the cellular antioxidant response.[13] Its activation can protect cancer cells from oxidative stress induced by chemotherapeutic agents and contribute to chemoresistance.[13][14][15][16]
-
-
Metabolic Reprogramming:
Q3: How can we experimentally determine if our cell line has developed resistance to this compound?
A3: The first step is to perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) value of your potentially resistant cell line to the parental, sensitive cell line. A significant shift in the IC50 to a higher concentration is indicative of resistance. The following table provides an example of what this data might look like.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 100 | 1 |
| Resistant Cancer Sub-line | This compound | 1500 | 15 |
This is example data and will vary by cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in our cell line.
This suggests the development of resistance. The following troubleshooting workflow can help identify the potential mechanism.
Key Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for NMT1 and NMT2 Expression
Objective: To quantify the mRNA expression levels of NMT1 and NMT2 in sensitive versus resistant cells.
Methodology:
-
RNA Extraction: Isolate total RNA from both parental (sensitive) and suspected resistant cell lines using a commercially available RNA extraction kit (e.g., TRIzol or column-based kits).
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check for A260/A280 ratios between 1.8 and 2.0.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with validated primers for human NMT1, NMT2, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Human NMT1 Forward Primer: 5'-AGCAGATCCGCAAGATCAAG-3'
-
Human NMT1 Reverse Primer: 5'-TCCAGGTCGATGTCATCCAC-3'
-
Human NMT2 Forward Primer: 5'-AAGCTGGGCTTTGAGACCTA-3'
-
Human NMT2 Reverse Primer: 5'-TGCCTCCTTGTAGATGGAGC-3'
-
-
Data Analysis: Calculate the relative expression of NMT1 and NMT2 in resistant cells compared to sensitive cells using the ΔΔCt method.
Protocol 2: Rhodamine 123 Efflux Assay for MDR1 (P-glycoprotein) Activity
Objective: To functionally assess the activity of the MDR1 efflux pump.
Methodology:
-
Cell Preparation: Harvest and resuspend sensitive and resistant cells in a suitable buffer (e.g., phenol red-free DMEM) at a concentration of 1x10^6 cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 (a fluorescent substrate of MDR1) to a final concentration of 1 µM and incubate the cells for 30-60 minutes at 37°C.
-
Washing: Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove extracellular dye.
-
Efflux Measurement: Resuspend the cells in pre-warmed buffer and incubate at 37°C. For a control, include a sample with a known MDR1 inhibitor (e.g., Verapamil).
-
Flow Cytometry: At various time points (e.g., 0, 30, 60, 120 minutes), acquire samples on a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population. A faster decrease in MFI in the resistant cell line compared to the sensitive line indicates higher efflux activity.
Signaling Pathways and Resistance Mechanisms
This compound's Mechanism of Action
The following diagram illustrates the primary mechanism of action of this compound.
Potential Resistance Mechanism: NRF2 Pathway Activation
Activation of the NRF2 pathway can confer resistance by upregulating antioxidant genes, which may counteract the oxidative stress induced by this compound's disruption of mitochondrial function.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pacylex - Pacylex Pharmaceuticals' Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in Molecular Cancer Therapeutics [pacylex.reportablenews.com]
- 7. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pacylex - Pacylex Pharmaceuticals Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in the Journal of Translational Medicine [pacylex.reportablenews.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Targeting Nrf2 Signaling to Combat Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer [mdpi.com]
- 15. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the NRF2 pathway to enhance lipid peroxidation: a novel therapeutic strategy in hepatocellular carcinoma [explorationpub.com]
- 17. Frontiers | The Influence of Metabolism on Drug Response in Cancer [frontiersin.org]
- 18. A new way to target resistant cancer | HSCRB [hscrb.harvard.edu]
Zelenirstat and CYP3A4 Metabolism: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the metabolism of Zelenirstat by Cytochrome P450 3A4 (CYP3A4) and the potential for drug-drug interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: Preclinical models have shown that this compound is primarily metabolized in the liver by the Cytochrome P450 3A4 (CYP3A4) enzyme system.[1] The metabolism results in the formation of water-soluble metabolites that are then excreted by the kidneys.[1]
Q2: Has the potential for this compound to be a victim or perpetrator of CYP3A4-mediated drug interactions been characterized?
A2: While it is established that CYP3A4 is the main enzyme responsible for this compound's metabolism, specific clinical drug-drug interaction studies with known CYP3A4 inhibitors or inducers have not been detailed in publicly available literature. However, because CYP3A4 dominates its metabolism, co-administration with drugs that modulate this enzyme is expected to affect this compound's pharmacokinetics.[2]
Q3: What are the potential consequences of co-administering this compound with a strong CYP3A4 inhibitor?
A3: Co-administration with a strong CYP3A4 inhibitor could lead to decreased metabolism of this compound, resulting in higher plasma concentrations and a longer half-life. This increased exposure could potentially lead to an increased risk of adverse events. Researchers should exercise caution and consider dose adjustments or increased monitoring when this compound is used concomitantly with potent CYP3A4 inhibitors such as ketoconazole, itraconazole, ritonavir, or clarithromycin.
Q4: What are the potential consequences of co-administering this compound with a strong CYP3A4 inducer?
A4: Co-administration with a strong CYP3A4 inducer could increase the metabolism of this compound, leading to lower plasma concentrations. This may result in reduced therapeutic efficacy. Caution is advised when this compound is co-administered with potent CYP3A4 inducers like rifampin, carbamazepine, phenytoin, or St. John's Wort.
Q5: Are there any known pharmacokinetic parameters for this compound from clinical trials?
A5: Yes, a first-in-human Phase I trial provided the following pharmacokinetic data for orally administered this compound.[1][3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [1][3] |
| Mean Terminal Half-life (t1/2) | ~10 hours | [1][3] |
| Steady State Achievement | By day 15 | [1][3] |
Troubleshooting Guides
Issue 1: Unexpectedly High this compound Plasma Concentrations in In Vivo Models
Possible Cause:
-
Concomitant administration of a compound that inhibits CYP3A4.
-
Genetic polymorphism in the animal model leading to lower CYP3A4 activity.
-
Hepatic impairment in the animal model.
Troubleshooting Steps:
-
Review Co-administered Compounds: Identify all co-administered substances, including vehicle components, and assess their potential to inhibit CYP3A4.
-
In Vitro Validation: Conduct an in vitro CYP3A4 inhibition assay (see Experimental Protocols section) with the suspected inhibiting compound and this compound to confirm the interaction.
-
Animal Model Characterization: If possible, use animal models with well-characterized CYP3A4 genetics and function.
-
Assess Liver Function: Monitor standard liver function tests in the animal models to rule out hepatic impairment.
Issue 2: Reduced Efficacy of this compound in an In Vivo Study
Possible Cause:
-
Co-administration of a CYP3A4 inducer.
-
High inter-individual variability in CYP3A4 expression in the study population.
Troubleshooting Steps:
-
Identify Potential Inducers: Scrutinize all co-administered drugs and substances for their CYP3A4 induction potential.
-
In Vitro Induction Assay: Perform an in vitro CYP induction study using primary hepatocytes to determine if the co-administered compound induces CYP3A4 expression.
-
Pharmacokinetic Analysis: If feasible, measure this compound plasma concentrations in the study population to correlate with efficacy and identify subjects with rapid clearance.
Experimental Protocols
In Vitro CYP3A4 Metabolism Assay
Objective: To determine the metabolic stability of this compound in the presence of human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the this compound solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life and intrinsic clearance.
In Vitro CYP3A4 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound that causes 50% inhibition of CYP3A4 activity.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
A probe substrate for CYP3A4 (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
A known CYP3A4 inhibitor as a positive control (e.g., ketoconazole)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add HLM, phosphate buffer, and the CYP3A4 probe substrate.
-
Add the different concentrations of this compound or the positive control to the wells. Include a vehicle control (no inhibitor).
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
After a specific incubation time, terminate the reaction with a quenching solvent (e.g., cold acetonitrile).
-
Analyze the formation of the metabolite of the probe substrate by LC-MS/MS.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: CYP3A4-mediated metabolism of this compound.
Caption: Experimental workflow for assessing drug interactions.
Caption: Troubleshooting logic for unexpected results.
References
Managing gastrointestinal toxicity of Zelenirstat in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the gastrointestinal (GI) toxicity of Zelenirstat in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as PCLX-001) is an investigational, orally administered small molecule that acts as a pan-inhibitor of N-myristoyltransferases 1 and 2 (NMT1 and NMT2)[1]. N-myristoylation is a crucial cellular process where myristic acid is attached to the N-terminal glycine of many proteins. This modification is essential for the proper function and localization of these proteins, including many involved in cancer cell signaling and survival pathways[2]. By inhibiting NMT, this compound prevents the myristoylation of over 200 human proteins, leading to their degradation and the disruption of cancer cell signaling and energy production[1][3].
Q2: What are the common gastrointestinal toxicities observed with this compound in in vivo studies?
Based on preclinical and clinical studies, the most frequently reported gastrointestinal-related adverse events associated with this compound administration include:
In formal toxicological evaluations in rats and dogs, acute gastrointestinal toxicities, including diarrhea, dehydration, and weight loss, were observed at the highest doses. These effects were found to be rapidly reversible upon discontinuation of this compound and did not reappear when the drug was reintroduced at lower doses[7]. In a Phase 1 clinical trial, gastrointestinal toxicities were the dose-limiting factor at the 280 mg dose[5][6].
Q3: Are the gastrointestinal side effects of this compound typically severe in preclinical models?
In preclinical studies with rats and dogs, gastrointestinal toxicities were described as acute and occurred at the highest dose levels[7]. In a first-in-human Phase 1 trial, the most common treatment-related adverse events were predominantly Grade 1 or 2 gastrointestinal disorders, which were self-limiting or responsive to routine supportive measures without requiring dose reduction[5][7]. Higher grades of GI toxicity were observed at the maximum tolerated dose[5].
Q4: What is the recommended approach if significant weight loss is observed in experimental animals?
Significant weight loss is a common indicator of toxicity. If animals treated with this compound exhibit significant weight loss, the following steps are recommended:
-
Monitor Closely: Increase the frequency of monitoring for the affected animals.
-
Dose Reduction: Consider reducing the dose of this compound for the affected cohort, as preclinical studies have shown that GI toxicities are dose-dependent and reversible with lower doses[7].
-
Supportive Care: Provide supportive care, including nutritional supplements and hydration, to help manage the weight loss.
-
Temporary Discontinuation: In cases of severe weight loss, temporarily discontinuing the administration of this compound may be necessary. Studies have shown that GI side effects are reversible upon cessation of the drug[7].
Troubleshooting Guides
Managing Nausea and Vomiting
| Observed Issue | Potential Cause | Troubleshooting/Management Strategy |
| Signs of nausea in rodents (e.g., conditioned taste aversion, pica) or vomiting in species that can vomit. | Direct effect of this compound on the chemoreceptor trigger zone. | Prophylactic Antiemetics: Consider the prophylactic administration of a 5-HT3 receptor antagonist, such as ondansetron. These are the gold standard for controlling chemotherapy-induced nausea and vomiting[8]. The specific dose and timing should be determined based on the animal model and institutional guidelines. |
| Dehydration secondary to vomiting. | Fluid loss from emesis. | Hydration Support: Ensure animals have free access to water. In cases of significant dehydration, subcutaneous or intravenous fluid administration may be necessary. |
Managing Diarrhea
| Observed Issue | Potential Cause | Troubleshooting/Management Strategy |
| Loose or watery stools. | This compound-induced alteration of intestinal function. | Dose Adjustment: As with other GI toxicities, diarrhea has been shown to be dose-limiting[7]. A reduction in the this compound dose may alleviate the issue. |
| Supportive Care: Provide nutritional support and ensure adequate hydration. | ||
| Antidiarrheal Agents: The use of standard antidiarrheal agents could be considered, though their use should be carefully evaluated in the context of the specific experimental design. | ||
| Probiotics/Fecal Microbiota Transplantation (FMT): While not specifically studied for this compound, probiotics and FMT have shown promise in managing diarrhea in animal models of other intestinal diseases[9][10]. This could be an exploratory avenue for long-term studies. |
Quantitative Data Summary
Table 1: Gastrointestinal Adverse Events in a First-in-Human Phase 1 Trial of this compound
| Adverse Event | Grade | Frequency | Management |
| Nausea | 1/2 | Common | Responsive to standard medical management (e.g., antiemetics)[4][5] |
| Vomiting | 1/2 | Common | Responsive to standard medical management (e.g., antiemetics)[4][5] |
| Diarrhea | 1/2 | Common | Self-limiting or responsive to routine supportive measures[5][7] |
| 3 | Dose-limiting toxicity at 280 mg | Reversible with discontinuation[5][7] | |
| Decreased Appetite | 1/2 | Common | Supportive care |
Experimental Protocols
Protocol: Assessment of Gastrointestinal Toxicity in a Rodent Model
-
Animal Model: Select an appropriate rodent model (e.g., BALB/c mice or Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to a vehicle control group and one or more this compound treatment groups with escalating doses.
-
Administration: Administer this compound orally once daily.
-
Monitoring:
-
Body Weight: Record the body weight of each animal daily.
-
Food and Water Intake: Measure daily food and water consumption.
-
Stool Consistency: Visually inspect and score stool consistency daily (e.g., normal, soft, watery).
-
General Health: Observe for any signs of distress, such as lethargy, ruffled fur, or hunched posture.
-
-
Data Analysis: Compare the changes in body weight, food and water intake, and stool scores between the control and this compound-treated groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action.
Caption: In vivo GI toxicity assessment workflow.
Caption: this compound's effect on Src signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin - Wikipedia [en.wikipedia.org]
- 9. miragenews.com [miragenews.com]
- 10. bioengineer.org [bioengineer.org]
Zelenirstat stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Zelenirstat in cell culture media. The following information is designed to address common questions and troubleshooting scenarios encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For cell culture applications, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q2: How should this compound stock solutions be stored?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1][3] For short-term storage, 4°C is acceptable. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: What is the general stability of this compound in aqueous solutions like cell culture media?
A3: While specific stability data for this compound in various cell culture media is not extensively published, its chemical structure, which includes a sulfonamide group, suggests that its stability could be influenced by the pH of the medium.[4][5] Generally, sulfonamides are more stable in neutral to slightly alkaline conditions and may be susceptible to hydrolysis in acidic environments.[4][5] It is crucial to experimentally determine the stability of this compound in your specific cell culture medium and under your experimental conditions.
Q4: What factors in cell culture media can potentially affect this compound's stability?
A4: Several factors can influence the stability of small molecules like this compound in cell culture media:
-
pH: As mentioned, the pH of the medium can affect the hydrolysis of the sulfonamide group.[4][5]
-
Temperature: Higher incubation temperatures can accelerate the degradation of chemical compounds.[6]
-
Serum Components: Fetal Bovine Serum (FBS) and other serum supplements contain enzymes and other proteins that can bind to or metabolize small molecules, potentially affecting their stability and bioavailability.[7][8]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[6] It is good practice to protect solutions containing this compound from prolonged light exposure.
-
Reactive Oxygen Species (ROS): Some media components can generate ROS, which may lead to oxidative degradation of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected cellular activity of this compound. | Degradation of this compound in the cell culture medium. | Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocol below). Consider preparing fresh dilutions of this compound for each experiment. |
| Binding of this compound to serum proteins. | If using serum-containing medium, consider that a fraction of this compound may be bound to serum proteins, reducing its free concentration. You may need to adjust the working concentration accordingly. A serum-free medium could be tested as a control.[7] | |
| Precipitation of this compound in the medium. | Visually inspect the medium for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is low and that the solubility of this compound in the medium is not exceeded. | |
| High variability in experimental results between replicates or experiments. | Inconsistent preparation of this compound working solutions. | Ensure accurate and consistent pipetting when preparing dilutions. Use freshly prepared working solutions for each experiment. |
| Degradation of this compound stock solution. | Aliquot the stock solution to avoid multiple freeze-thaw cycles. Periodically check the purity of the stock solution using an appropriate analytical method if possible. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum supplements
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a multi-well plate
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis.
Procedure:
-
Prepare a this compound stock solution in DMSO (e.g., 10 mM).
-
Prepare the working solution: Dilute the this compound stock solution to the final desired concentration (e.g., 10 µM) in the cell culture medium. Prepare a sufficient volume for all time points.
-
Incubation:
-
Dispense aliquots of the this compound-containing medium into sterile tubes or wells of a plate.
-
Place the samples in a cell culture incubator at 37°C and 5% CO2.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot for analysis. The t=0 sample should be collected immediately after preparation.
-
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.
-
Sample Analysis:
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Determine the half-life (t½) of this compound in the medium by fitting the data to a degradation kinetics model (e.g., first-order decay).
-
Data Presentation:
Table 1: Hypothetical Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 4 | 95 | 91 |
| 8 | 90 | 85 |
| 24 | 75 | 68 |
| 48 | 55 | 45 |
| 72 | 40 | 30 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 9. researchgate.net [researchgate.net]
- 10. Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Editorial: Chromatographic analytical methods for quantifying newly marketed targeted antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Zelenirstat precipitation in aqueous solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during experiments involving Zelenirstat, with a specific focus on preventing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as PCLX-001) is an orally active, potent, and selective dual inhibitor of N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2).[1][2] Myristoylation is a crucial process where the fatty acid myristate is attached to proteins, enabling them to interact with cell membranes and participate in various signal transduction pathways.[3][4][5] By inhibiting NMT, this compound prevents this modification, leading to the disruption of key signaling pathways essential for cancer cell survival and proliferation, such as the B-cell receptor (BCR) signaling pathway.[1][2][4] It has shown potential in treating various cancers, including B-cell malignancies, solid tumors, and acute myeloid leukemia (AML).[3][5][6]
Q2: I am observing precipitation of this compound in my aqueous-based assays. Why is this happening?
A2: this compound is known to be insoluble in water and ethanol.[1] Therefore, direct dissolution in aqueous buffers is likely to result in precipitation, especially as the concentration increases. Its hydrophobic nature makes it challenging to maintain in solution without the use of appropriate solvents or formulation strategies.
Q3: How can I prevent this compound from precipitating in my experiments?
A3: To prevent precipitation, it is crucial to use a suitable solvent system. This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For in vitro assays, preparing a concentrated stock solution in fresh, high-quality DMSO is the recommended first step. Subsequent dilutions into your aqueous experimental medium should be done carefully, ensuring vigorous mixing to aid dispersion and minimize localized high concentrations that can lead to precipitation. For in vivo studies, specific formulations are required to maintain solubility and bioavailability.
Q4: What are the recommended solvent formulations for in vivo administration of this compound?
A4: For oral administration in animal models, a homogenous suspension can be prepared using CMC-Na (carboxymethylcellulose sodium).[1] Additionally, several multi-component solvent systems have been successfully used to prepare clear solutions of this compound for in vivo use.[2] These typically involve an initial dissolution in DMSO, followed by dilution with other vehicles. Detailed protocols are provided in the Troubleshooting Guide section.
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides specific, actionable steps to address precipitation issues with this compound in your experiments.
Issue: Precipitation observed when preparing this compound for in vitro cell-based assays.
Root Cause: Poor aqueous solubility of this compound.
Solutions:
-
Prepare a High-Concentration Stock in DMSO:
-
Dissolve this compound powder in fresh, anhydrous DMSO to create a stock solution. A concentration of 13 mg/mL (24.18 mM) in DMSO has been reported.[1]
-
Ensure the DMSO is not moisture-absorbing, as this can reduce solubility.[1]
-
If dissolution is slow, gentle warming (up to 60°C) and ultrasonication can be used to aid the process.[2]
-
-
Serial Dilution and Final Working Concentration:
-
Perform serial dilutions of the DMSO stock solution with your cell culture medium or aqueous buffer.
-
When adding the this compound stock to the aqueous medium, ensure rapid mixing or vortexing to prevent localized supersaturation and precipitation.
-
It is advisable to not exceed a final DMSO concentration of 0.5-1% in your cell culture, as higher concentrations can be toxic to cells.
-
Issue: Precipitation or phase separation during preparation for in vivo studies.
Root Cause: The complex biological fluids in in vivo systems can exacerbate the poor solubility of this compound.
Solutions:
-
Utilize a Validated Formulation: Several formulations have been developed to improve the solubility and delivery of this compound in vivo. The choice of formulation may depend on the specific experimental requirements.
-
Protocol 1: PEG300 and Tween-80 Formulation [2]
-
This protocol yields a clear solution.
-
Method:
-
Start by dissolving this compound in DMSO (10% of the final volume).
-
Add PEG300 (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and mix.
-
Finally, add saline (45% of the final volume) to reach the desired concentration and mix until a clear solution is obtained.
-
-
-
Protocol 2: SBE-β-CD Formulation [2]
-
This protocol also yields a clear solution and is suitable for longer-term dosing studies.
-
Method:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
Add the this compound-DMSO stock (10% of the final volume) to the SBE-β-CD solution (90% of the final volume) and mix thoroughly.
-
-
-
Protocol 3: Corn Oil Formulation [2]
-
This protocol is an alternative for creating a clear solution.
-
Method:
-
Prepare a stock solution of this compound in DMSO.
-
Add the this compound-DMSO stock (10% of the final volume) to corn oil (90% of the final volume) and mix evenly.
-
-
-
Data Presentation: this compound Solubility and Formulation Summary
| Property/Formulation | Solvent/Vehicle | Achieved Concentration | Appearance | Reference |
| Solubility | Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] | |
| DMSO | 13 mg/mL (24.18 mM) | Clear Solution | [1] | |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.89 mg/mL (1.66 mM) | Clear Solution | [2] |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.89 mg/mL (1.66 mM) | Clear Solution | [2] |
| In Vivo Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 0.89 mg/mL (1.66 mM) | Clear Solution | [2] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath or sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 2-5 minutes.
-
If the powder is not fully dissolved, gently warm the solution in a water bath (not exceeding 60°C) for short intervals, followed by vortexing. Alternatively, use a sonicator.
-
Once fully dissolved, the clear stock solution can be aliquoted and stored at -20°C or -80°C for long-term stability.
-
Visualizations
This compound's Mechanism of Action: NMT Inhibition
Caption: this compound inhibits NMT, preventing protein myristoylation and downstream signaling.
Experimental Workflow for Preparing this compound Solutions
Caption: Decision workflow for preparing this compound for in vitro and in vivo use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetedonc.com [targetedonc.com]
- 4. This compound | C24H30Cl2N6O2S | CID 58561243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on Zelenirstat activity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zelenirstat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PCLX-001) is an orally active, potent, and dual small-molecule inhibitor of N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2)[1][2]. Myristoylation is the attachment of myristate, a fatty acid, to the N-terminus of a protein. This modification is critical for protein localization to cellular membranes and for the activation of multiple signal transduction pathways that are often dysregulated in cancer[3][4]. By inhibiting NMT1 and NMT2, this compound prevents the myristoylation of key proteins, leading to their degradation and the induction of apoptosis in cancer cells[4][5].
Q2: Which signaling pathways are affected by this compound?
This compound's inhibition of myristoylation disrupts several critical signaling pathways in cancer cells. Key affected pathways include:
-
Src Family Kinase (SFK) Signaling: Myristoylation is essential for the function of SFKs like Src and Lyn. This compound treatment leads to the degradation of these kinases, thereby inhibiting downstream survival signals[5].
-
B-Cell Receptor (BCR) Signaling: In hematologic malignancies, this compound has been shown to inhibit BCR signaling, which is crucial for the survival of B-cell lymphomas[4].
-
Oxidative Phosphorylation (OXPHOS): this compound impacts mitochondrial function by causing the loss of NDUFAF4, a key assembly factor for Complex I of the electron transport chain. This leads to the inhibition of oxidative phosphorylation, a critical energy production pathway for many cancer cells[5][6][7].
Q3: What are the typical in vitro IC50 values for this compound?
This compound demonstrates potent anti-cancer activity in vitro across a range of cancer cell lines. The IC50 values for NMT1 and NMT2 are 5 nM and 8 nM, respectively[1]. In cell-based viability assays, the EC50 values for Acute Myeloid Leukemia (AML) cell lines have been reported to be in the range of 0.1 to 1 µM after 96 hours of treatment[5]. It is important to note that these values can vary depending on the cell line, assay duration, and culture conditions, particularly the serum concentration.
Troubleshooting Guide: Impact of Serum Concentration on this compound Activity
Q4: We are observing a significant decrease in this compound's potency (higher IC50) in our cell-based assays compared to published data. What could be the cause?
A common reason for a decrease in the apparent in vitro potency of a drug is the presence of serum in the cell culture medium. This compound is known to be highly bound to plasma proteins[4]. When serum is present in the culture medium, this compound can bind to proteins like albumin. This binding is a reversible equilibrium, but it effectively reduces the concentration of free, unbound this compound that is available to enter the cells and inhibit its target, the NMT enzymes[8][9]. Only the unbound fraction of the drug is considered pharmacologically active[10][11].
Therefore, if your assay medium contains a high percentage of serum (e.g., 10% or 20% Fetal Bovine Serum), the concentration of free this compound will be lower than the total concentration added, leading to a rightward shift in the dose-response curve and a higher apparent IC50 value.
Q5: How can we confirm if serum protein binding is affecting our results?
To determine the impact of serum on this compound's activity in your specific cell line, you can perform an "IC50 shift" assay. This involves running your standard cell viability or proliferation assay with this compound in parallel at different concentrations of serum. A systematic increase in the IC50 value with increasing serum concentration is a strong indicator of drug-serum protein binding.
Table 1: Example of Expected IC50 Shift for this compound with Increasing Serum Concentration
| Serum Concentration (%) | Apparent IC50 of this compound (µM) | Fold Shift in IC50 (relative to 0% serum) |
| 0 | 0.2 | 1.0 |
| 2.5 | 0.6 | 3.0 |
| 5.0 | 1.2 | 6.0 |
| 10.0 | 2.5 | 12.5 |
Note: The data in this table are illustrative examples and will vary depending on the cell line and assay conditions.
Q6: What is the recommended experimental protocol to measure the impact of serum on this compound's activity?
Here is a detailed protocol for a cell viability assay to assess the IC50 shift of this compound.
Experimental Protocol: this compound IC50 Determination in the Presence of Varying Serum Concentrations
1. Materials:
-
Cancer cell line of interest (e.g., MV-4-11 for AML)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free growth medium
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar)
-
96-well clear bottom, white-walled plates (for luminescent assays) or clear plates (for colorimetric assays)
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
2. Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency and ensure they are in the logarithmic growth phase.
-
Harvest and count the cells. Resuspend the cells in complete growth medium to a final concentration that allows for optimal growth during the assay period (e.g., 5,000 - 10,000 cells per well).
-
Seed 50 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Preparation of this compound Serial Dilutions and Serum Media:
-
Prepare four different types of media containing 0%, 2.5%, 5%, and 10% FBS.
-
For each serum concentration, prepare a series of 2X concentrated this compound dilutions. For example, create a 10-point serial dilution starting from 20 µM down to 0 µM (vehicle control, e.g., 0.2% DMSO).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the existing medium from the wells.
-
Add 50 µL of the appropriate serum-containing medium (without drug) to the corresponding wells.
-
Add 50 µL of the 2X this compound serial dilutions to the appropriate wells to achieve a final 1X concentration. This will bring the final volume in each well to 100 µL.
-
Include wells with cells and medium only (no drug, no vehicle) as a negative control and wells with vehicle only as a positive control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for resazurin).
-
Read the plate on a plate reader (luminescence or fluorescence).
-
3. Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration for each serum condition.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to fit the dose-response curves and calculate the IC50 value for each serum concentration.
-
Compare the IC50 values to determine the fold-shift caused by the presence of serum.
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. targetedonc.com [targetedonc.com]
- 4. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pacylex - Pacylex Pharmaceuticals Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in the Journal of Translational Medicine [pacylex.reportablenews.com]
- 7. This compound (PCLX-001) / Pacylex Pharmaceuticals [delta.larvol.com]
- 8. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Zelenirstat Dose-Response Curve Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Zelenirstat dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as PCLX-001, is a first-in-class, orally active, small-molecule inhibitor of N-myristoyltransferase (NMT).[1][2][3][4][5] It targets both NMT1 and NMT2 isoforms.[1][2][3][4] N-myristoylation is a lipid modification essential for the function and localization of many proteins involved in cell signaling and survival. By inhibiting NMT, this compound prevents the myristoylation of target proteins, leading to their degradation.[5][6][7] This dual-action mechanism disrupts critical cell signaling pathways, such as those involving Src family kinases (SFKs), and impairs mitochondrial oxidative phosphorylation (OXPHOS), ultimately leading to cancer cell death.[6][7][8][9]
Q2: What are the reported IC50 values for this compound?
A2: this compound is a potent inhibitor of both human NMT isoforms.
| Enzyme | IC50 Value |
| NMT1 | 5 nM |
| NMT2 | 8 nM |
| [Source: MedchemExpress, Blood Journal][1][4] |
Q3: What is a good starting concentration range for in vitro experiments with this compound?
A3: Based on published data, a sensible starting range for in vitro cell-based assays is between 0.001 µM and 10 µM.[1][10] The EC50 for cell-killing potency in Acute Myeloid Leukemia (AML) cells is approximately 200 nM, whereas in healthy cells, it is around 10,000 nM, suggesting a favorable therapeutic window.[11] It is recommended to perform a broad dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How does this compound affect Src Family Kinases (SFKs) and Oxidative Phosphorylation (OXPHOS)?
A4: this compound's inhibition of NMT leads to the degradation of non-myristoylated SFKs, which are crucial for survival signaling in cancer cells.[7][8] This disruption of SFK signaling can induce endoplasmic reticulum (ER) stress and apoptosis.[6][7][8] Additionally, this compound has been shown to impair mitochondrial complex I and inhibit OXPHOS, a metabolic pathway critical for the survival of cancer stem cells.[6][7][8][9]
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Cancer Cell Lines using a Cell Viability Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
This compound (PCLX-001)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader compatible with the chosen viability reagent
-
DMSO (for stock solution)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Preparation and Dosing:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.001 µM to 10 µM. It is advisable to use a logarithmic dilution series.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.
-
Carefully remove the medium from the cells and add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental goals (e.g., 72 or 96 hours).[10]
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
For example, if using CellTiter-Glo®, add the reagent to each well, incubate as recommended, and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- three parameters) to fit the dose-response curve and calculate the IC50 value.[10]
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant cell death observed even at high concentrations | - Cell line is resistant to this compound.- Insufficient incubation time.- this compound degradation. | - Confirm the sensitivity of your cell line to NMT inhibition (e.g., check NMT1/2 expression).- Extend the incubation period (e.g., up to 120 hours).- Prepare fresh this compound dilutions for each experiment. |
| Steep or unusual dose-response curve | - Compound precipitation at high concentrations.- Off-target effects.- Assay interference. | - Visually inspect wells with high this compound concentrations for any precipitate.- Consider performing target engagement assays (e.g., Western blot for SFK degradation) to confirm on-target activity.- Run control experiments to check for assay interference by this compound. |
| Discrepancy between enzymatic IC50 and cellular EC50 | - Poor cell permeability of the compound.- Active efflux of the compound from cells.- High protein binding in culture medium. | - This is a known challenge for NMT inhibitors.[12] Consider using cell lines with known sensitivity or performing longer-term assays.- Evaluate the expression of efflux pumps in your cell line.- Test the effect of serum concentration in the culture medium on this compound's potency. |
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Pacylex - PCLX-001 has robust efficacy in leukemia and lymphoma. [pacylex.reportablenews.com]
- 12. Using a Non-Image-Based Medium-Throughput Assay for Screening Compounds Targeting N-myristoylation in Intracellular Leishmania Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Zelenirstat-induced cytotoxicity in normal cells
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during in vitro experiments with Zelenirstat, with a specific focus on managing and understanding any observed cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, potent, oral small molecule inhibitor of N-myristoyltransferase (NMT), targeting both NMT1 and NMT2 isoforms.[1] N-myristoylation is a crucial cellular process where the fatty acid myristate is attached to the N-terminal glycine of many proteins. This modification is vital for protein stability, localization to cellular membranes, and participation in signal transduction pathways.[1] By inhibiting NMT, this compound prevents the myristoylation of over 200 human proteins, including key signaling molecules like Src family kinases (SFKs). Non-myristoylated SFKs are targeted for degradation, disrupting pro-survival signaling pathways in cancer cells.[1] Additionally, this compound has been shown to impact mitochondrial function by inhibiting oxidative phosphorylation (OXPHOS), a key energy production pathway that some cancer cells are highly dependent on.
Q2: Is this compound expected to be cytotoxic to normal, non-cancerous cells?
A2: Preclinical studies have indicated that this compound induces apoptosis in cancer cells at concentrations lower than those required to kill normal cells.[1][2] This suggests a therapeutic window where this compound can be effective against cancer cells while having a minimal impact on normal cells. Clinical trials in humans have also shown that this compound is generally well-tolerated, with the most common side effects being mild to moderate gastrointestinal issues.[2] However, as with any potent bioactive compound, off-target effects or cytotoxicity in normal cells can be observed in vitro, particularly at high concentrations or with prolonged exposure.
Q3: I am observing significant cytotoxicity in my normal cell line control. What are the potential causes?
A3: Several factors could contribute to unexpected cytotoxicity in normal cell lines:
-
High Concentration: The concentration of this compound being used may be too high for the specific normal cell line, exceeding the therapeutic window.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a final concentration that is toxic to the cells.
-
Prolonged Exposure: The duration of the experiment may be too long, leading to cumulative toxic effects.
-
Cell Line Sensitivity: Some normal cell lines may be inherently more sensitive to NMT inhibition.
-
Assay Interference: The cytotoxicity assay itself may be influenced by this compound, leading to inaccurate readings. For instance, compounds that affect cellular metabolism can interfere with MTT assays.[3][4]
Q4: How can I mitigate this compound-induced cytotoxicity in my normal cell lines?
A4: To minimize cytotoxicity in normal cells, consider the following:
-
Optimize Concentration: Perform a dose-response experiment on both your cancer and normal cell lines to determine the optimal concentration that maximizes cancer cell death while minimizing effects on normal cells.
-
Control for Solvent Effects: Ensure the final concentration of the solvent is consistent across all conditions and is below the toxic threshold for your cell lines.
-
Time-Course Experiment: Evaluate cytotoxicity at different time points to find the optimal exposure duration.
-
Use Multiple Assays: Confirm your findings with at least two different cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, apoptosis).
-
Select Appropriate Normal Cell Lines: If possible, use a normal cell line that is from the same tissue of origin as the cancer cell line being studied for the most relevant comparison.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background cytotoxicity in vehicle-treated normal cells | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is typically ≤ 0.1% and is consistent across all wells. Run a solvent toxicity control. |
| Poor cell health prior to treatment. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| Similar cytotoxicity observed in both normal and cancer cell lines | This compound concentration is in the toxic range for both cell types. | Perform a dose-response curve for both cell lines to identify a concentration with a differential effect. |
| The normal cell line is unusually sensitive to NMT inhibition. | Consider using a different normal cell line for comparison. | |
| Assay is measuring cytostatic effects, not cytotoxicity. | Use a specific apoptosis assay (e.g., Annexin V) to confirm cell death. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | This compound is interfering with the metabolic readout of the MTT assay. | This compound's effect on oxidative phosphorylation may alter MTT reduction without directly killing the cells. Rely on assays that measure membrane integrity (LDH) or apoptosis (Annexin V).[3][4] |
| Different assays measure different stages of cell death. | Consider the kinetics of cell death. LDH release occurs at later stages of necrosis, while Annexin V can detect early apoptosis. |
Data Presentation
While specific IC50 values for a wide range of normal versus cancer cell lines are not available in a single comparative table from the provided search results, the literature consistently supports the selective cytotoxicity of this compound.
| Cell Type | Reported Observation | Reference |
| Cancer Cells | Induces dose- and time-dependent apoptosis. | [1] |
| Normal Cells | Requires higher concentrations of this compound to induce cell death compared to cancer cells. | [1][2] |
| Hematologic Malignancies (in vitro) | High sensitivity to this compound. | [1] |
| Solid Tumor Cell Lines (in vitro) | Cytotoxic or cytostatic across a wide variety of cell lines. | [1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with this compound and controls. Include a "maximum LDH release" control by adding a lysis solution (provided in the kit) to a set of wells 15-45 minutes before the assay endpoint.
-
Incubate for the desired treatment period.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
Annexin V Apoptosis Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Annexin V-FITC (or other fluorochrome) apoptosis detection kit
-
Propidium Iodide (PI) or other viability dye
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound in a suitable culture vessel.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Relationship between problems and solutions.
References
- 1. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zelenirstat Oral Administration in Mice
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with the oral bioavailability of Zelenirstat in mouse models. While this compound is reported to have high oral bioavailability in preclinical models, this guide addresses common experimental pitfalls that can lead to observations of poor or variable drug exposure.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments show low or inconsistent efficacy of orally administered this compound. Is this due to poor oral bioavailability?
A1: While it's possible you're observing effects of low bioavailability, published preclinical data suggests this compound has high oral bioavailability.[1][2] It is more likely that the issue stems from the formulation, administration technique, or other experimental variables. This guide provides detailed troubleshooting steps to address these common issues.
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent, small-molecule inhibitor of N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2).[3] These enzymes are responsible for attaching a fatty acid called myristate to a variety of proteins (a process called N-myristoylation). This modification is crucial for the proper localization and function of many proteins involved in cell signaling, survival, and oncogenesis, such as Src family kinases. By inhibiting NMT, this compound prevents the myristoylation of these proteins, leading to their degradation and the disruption of cancer cell signaling pathways.[4][5][6]
Q3: What is a typical oral dose of this compound used in mice?
A3: Preclinical studies in mouse xenograft models have reported using doses ranging from 20 mg/kg to 50 mg/kg, administered daily or on various schedules (e.g., three times weekly).[7] The maximum tolerated dose (MTD) in a 21-day study in mice was determined to be 50 mg/kg.[3]
Q4: What pharmacokinetic parameters should I expect for this compound?
Data Presentation
Table 1: Human Pharmacokinetic Parameters of this compound (20 mg Oral Dose)
| Parameter | Value | Unit | Citation |
| Tmax (Time to Peak Concentration) | ~2 | hours | [5] |
| T1/2 (Terminal Half-life) | ~10 | hours | [5] |
| Cmax (Peak Plasma Concentration) | 278 | ng/mL | [8] |
| AUC (Area Under the Curve) | Similar on Day 1 and Day 15 | - | [8] |
Note: These values are from human clinical trials and may not directly translate to mouse models. They are provided here for reference. Researchers should establish their own pharmacokinetic data in mice.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues leading to poor this compound exposure after oral administration in mice.
Issue 1: Inconsistent or Low Drug Exposure
| Potential Cause | Troubleshooting Step |
| Improper Formulation/Solubility | This compound is a hydrophobic molecule. Ensure it is fully dissolved or homogeneously suspended in an appropriate vehicle before administration. See the Experimental Protocols section for recommended vehicle formulations. Incomplete dissolution is a primary cause of low bioavailability. |
| Incorrect Gavage Technique | Improper oral gavage can lead to dosing errors, esophageal reflux, or accidental administration into the trachea. Ensure all personnel are properly trained. Verify the gavage needle is the correct size and is inserted to the appropriate depth (measure from the tip of the mouse's nose to the last rib). |
| Vehicle Incompatibility | The chosen vehicle may not be optimal for this compound or your mouse strain. Consider testing alternative vehicles. Common options for poorly soluble drugs include solutions containing co-solvents like PEG300/400 and Tween-80, or suspensions in vehicles like 0.5% methylcellulose.[1][9][10][11] |
| Fasting State of Animals | The presence or absence of food in the stomach can significantly alter drug absorption. For maximum consistency, standardize the fasting period for all mice before dosing. A common practice is a 4-hour fast. |
| Metabolic Differences | Different mouse strains can have variations in drug metabolism. Ensure you are using the same strain for all experiments and consider that your strain may have a higher first-pass metabolism for this compound. |
Issue 2: Animal Distress or Weight Loss Post-Dosing
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | Some vehicles, especially those containing a high percentage of DMSO or ethanol, can cause gastrointestinal irritation or other toxicities with repeated dosing.[9] If animal distress is observed, consider reducing the concentration of co-solvents or switching to a more inert vehicle like corn oil or methylcellulose. |
| Formulation Hypertonicity/pH | Ensure the final formulation is near physiological pH and is not hypertonic, as this can cause GI distress. |
| Gavage-Induced Injury | Esophageal or stomach perforation can occur with improper gavage technique. If animals show signs of acute distress (e.g., labored breathing, lethargy) immediately after dosing, this may be the cause. Review gavage procedures and ensure proper restraint and gentle needle insertion. |
Experimental Protocols
Protocol 1: Recommended Vehicle Preparation (Suspension)
This protocol is a standard approach for creating a homogenous suspension for oral gavage of hydrophobic compounds.
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle: A commonly used vehicle is 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween-80 in sterile water.
-
To prepare 100 mL: Add 0.5 g of methylcellulose to ~50 mL of hot water (~60-80°C) and stir until dispersed.
-
Add 0.1 mL of Tween-80.
-
Add cold water to bring the final volume to 100 mL and continue to stir at 4°C until a clear, viscous solution forms.
-
-
Prepare the suspension: Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Administer immediately after preparation. Stir the suspension between dosing each animal to prevent settling.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Preparation: Fast mice for approximately 4 hours before dosing to ensure an empty stomach and reduce variability.
-
Dose Calculation: Calculate the required volume for each mouse based on its body weight and the desired dose (e.g., 20-50 mg/kg). The total volume should typically not exceed 10 mL/kg.[9]
-
Restraint: Properly restrain the mouse to immobilize its head and straighten the path to the esophagus.
-
Gavage Needle Insertion:
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the needle into the mouth, allowing the mouse to swallow it. Advance it smoothly into the esophagus to the predetermined depth. Do not force the needle.
-
-
Substance Administration: Slowly dispense the this compound formulation.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pacylex - PCLX-001 has robust efficacy in leukemia and lymphoma. [pacylex.reportablenews.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Zelenirstat long-term storage and handling guidelines
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and handling of Zelenirstat.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound powder?
A1: Solid this compound powder should be stored at -20°C for up to 3 years for optimal stability.[1]
Q2: How should I store this compound stock solutions?
A2: The recommended storage conditions for this compound stock solutions depend on the duration of storage. For storage up to 6 months, it is recommended to store the solution at -80°C. For shorter-term storage of up to 1 month, -20°C is acceptable.[2]
Q3: Is this compound sensitive to light or humidity?
A3: While specific photostability and hygroscopicity data for this compound are not publicly available, it is best practice for all active pharmaceutical ingredients (APIs) to be protected from light and moisture to prevent degradation.[3][4] Therefore, it is recommended to store this compound in a tightly sealed container in a dark, dry place within the recommended temperature conditions.
Q4: What are the primary hazards associated with handling this compound?
A4: According to the Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It is a potent compound and should be handled with appropriate safety precautions.[4][6]
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: When handling this compound, especially in solid form, appropriate PPE should be worn to minimize exposure. This includes a lab coat, safety goggles with side-shields, and protective gloves.[3][5][7] For procedures with a risk of aerosol generation, additional respiratory protection may be necessary.[7]
Troubleshooting Guides
Problem: I observed precipitation in my this compound stock solution after thawing.
-
Possible Cause 1: The solubility of this compound in the chosen solvent may be limited at lower temperatures.
-
Solution: Gently warm the solution and vortex or sonicate to aid in redissolution. Ensure the solution is completely clear before use.
-
-
Possible Cause 2: The stock solution may have been stored for longer than the recommended duration or at an inappropriate temperature, leading to degradation and precipitation of less soluble byproducts.
-
Solution: Prepare a fresh stock solution from solid this compound. Always follow the recommended storage guidelines.
-
Problem: I am concerned about the stability of my this compound sample after a power outage and temperature fluctuation in the freezer.
-
Possible Cause: Exposure to temperatures higher than the recommended storage conditions could lead to degradation of this compound.
-
Solution: If the duration and extent of the temperature deviation are significant, it is advisable to discard the affected sample and use a new, properly stored aliquot for your experiment to ensure data integrity. For critical applications, a stability-indicating assay, such as HPLC, could be performed to assess the purity of the sample.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Maximum Storage Duration |
| Solid Powder | -20°C | 3 years |
| Stock Solution | -80°C | 6 months |
| Stock Solution | -20°C | 1 month |
Table 2: this compound Hazard Information [5]
| Hazard Statement | GHS Classification | Precautionary Statements |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P330: Rinse mouth. |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves/protective clothing.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P362: Take off contaminated clothing and wash before reuse. |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in in vitro or in vivo experiments.
-
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), fresh and high-purity[1]
-
Sterile, conical polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
In a well-ventilated area or a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add the calculated volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM). This compound is soluble in DMSO at concentrations up to 13 mg/mL (24.18 mM).[1]
-
Cap the tube tightly and vortex or sonicate until the solid is completely dissolved. The solution should be clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Stability-Indicating HPLC Method for this compound (Representative Method)
This protocol is a representative method based on common practices for stability-indicating assays of small molecule inhibitors.[8][9][10][11]
-
Objective: To assess the purity and stability of this compound and to separate it from potential degradation products.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
This compound reference standard and test samples.
-
HPLC-grade acetonitrile and water.
-
Buffer (e.g., ammonium acetate or phosphate buffer), pH adjusted.
-
Calibrated micropipettes and autosampler vials.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Buffer solution (e.g., 20 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over the run time to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a PDA detector is useful for this).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to establish a calibration curve.
-
Sample Preparation: Dilute the this compound test sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Forced Degradation (for method validation): To demonstrate the stability-indicating nature of the method, this compound can be subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
The area under the peak is proportional to the concentration.
-
Assess the presence of any additional peaks, which may represent impurities or degradation products.
-
Calculate the purity of the this compound sample by dividing the area of the this compound peak by the total area of all peaks.
-
-
Mandatory Visualization
Caption: this compound inhibits NMT, preventing protein myristoylation and disrupting oncogenic signaling.
Caption: Workflow for the safe cleanup of a this compound spill in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiomics analysis identifies oxidative phosphorylation as a cancer vulnerability arising from myristoylation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. susupport.com [susupport.com]
- 8. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 9. wjpls.org [wjpls.org]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Zelenirstat and Venetoclax Combination Therapy in Acute Myeloid Leukemia: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Zelenirstat in combination with Venetoclax for the treatment of Acute Myeloid Leukemia (AML). The information is based on available experimental data and is intended to inform research and drug development efforts.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy with a poor prognosis, particularly in older patients and those with relapsed or refractory disease. While Venetoclax, a BCL-2 inhibitor, has significantly improved treatment outcomes, resistance and relapse remain major challenges.[1] this compound, a first-in-class N-myristoyltransferase (NMT) inhibitor, has shown potent preclinical activity in AML cell lines and patient samples.[2][3] This guide explores the preclinical rationale and evidence for the combination of this compound and Venetoclax in AML.
Mechanisms of Action
This compound: Targeting N-Myristoylation
This compound is a pan-inhibitor of N-myristoyltransferases 1 and 2 (NMT1 and NMT2).[4] N-myristoylation is a crucial lipid modification of many proteins involved in cell signaling and survival.[2] By inhibiting NMTs, this compound leads to the degradation of key proteins, including Src family kinases (SFKs), which are critical for survival pathways in AML.[2][5] This disruption of signaling pathways induces endoplasmic reticulum (ER) stress and ultimately leads to apoptosis.[2] Furthermore, this compound impairs mitochondrial complex I and oxidative phosphorylation (OXPHOS), processes essential for the survival of leukemia stem cells (LSCs).[2][5]
Venetoclax: Restoring Apoptosis through BCL-2 Inhibition
Venetoclax is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[6][7] In many hematologic malignancies, including AML, BCL-2 is overexpressed, sequestering pro-apoptotic proteins and allowing cancer cells to evade programmed cell death.[6] Venetoclax binds to BCL-2, releasing these pro-apoptotic proteins and restoring the intrinsic apoptotic pathway, leading to cancer cell death.[6][7]
Preclinical Synergy of this compound and Venetoclax
Initial preclinical investigations have demonstrated a strong synergistic effect between this compound and Venetoclax in AML cell lines.[6] This suggests that the combination of these two agents may be more effective than either drug alone.
In Vitro Synergy Data
A combination profiling platform was used to assess the synergistic activity of this compound and Venetoclax across a panel of AML cell lines. The results, summarized in the table below, indicate significant synergy in multiple cell lines.
| Cell Line | Synergy Score* |
| MV-4-11 | High Synergy |
| KG-1 | High Synergy |
| OCI-AML2 | Synergistic |
| OCI-AML3 | Synergistic |
| MOLM-13 | Synergistic |
| THP-1 | Synergistic |
| U937 | Synergistic |
*Synergy scores indicate growth inhibition in excess of additive effects. Data extracted from isobologram analysis and synergy score charts in Supplementary Figure S14 of Mol Cancer Ther. 2025 Jan 2;24(1):69-80.[6]
Isobologram analyses for the MV-4-11 and KG-1 cell lines visually confirm this synergy, with the combination dose-response curves falling well below the line of additivity.[6]
Experimental Protocols
Cell Viability and Synergy Screening
Objective: To determine the effect of this compound and Venetoclax, alone and in combination, on the viability of AML cells and to quantify synergistic interactions.
Methodology:
-
Cell Culture: AML cell lines (e.g., MV-4-11, KG-1) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with a dose-response matrix of this compound and Venetoclax for a specified period (e.g., 96 hours).[6]
-
Viability Assessment: Cell viability is measured using a tetrazolium-based assay such as the CellTiter-Blue assay.[6][8] This assay measures the metabolic activity of viable cells.
-
Synergy Analysis: The resulting data is analyzed using synergy software (e.g., SynergyFinder) to calculate synergy scores and generate isobolograms.[1] The Loewe additivity model is a common method for determining synergy.
Apoptosis Assays
Objective: To determine if the combination of this compound and Venetoclax induces apoptosis in AML cells.
Methodology:
-
Cell Treatment: AML cells are treated with this compound, Venetoclax, or the combination for a defined period (e.g., 96 hours).[6]
-
Staining: Cells are stained with Annexin V and a viability dye such as propidium iodide (PI).[6] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI enters cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[6]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for evaluating the this compound and Venetoclax combination.
Caption: Mechanisms of Action of this compound and Venetoclax in AML.
Caption: In Vitro Synergy Evaluation Workflow.
Clinical Development and Future Directions
As of the latest available information, this compound is being evaluated in Phase 1/2 clinical trials as a monotherapy for relapsed/refractory AML (NCT06613217) and in a Phase 1/2a study for solid tumors and lymphomas (NCT04836195).[2][9] There are currently no active clinical trials investigating the combination of this compound and Venetoclax.
The strong preclinical synergy observed between this compound and Venetoclax provides a compelling rationale for the clinical investigation of this combination in AML. Future studies will be needed to determine the safety, tolerability, and efficacy of this combination in patients. Biomarker studies to identify patient populations most likely to benefit from this combination will also be crucial.
Conclusion
The combination of this compound and Venetoclax represents a promising therapeutic strategy for AML. The distinct and complementary mechanisms of action of these two agents, targeting both N-myristoylation-dependent survival signaling and BCL-2-mediated apoptosis evasion, provide a strong basis for their synergistic interaction. The preclinical data robustly supports further investigation of this combination in a clinical setting to address the unmet need for more effective and durable treatments for patients with AML.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pacylex Reveals this compound Phase 1 Data at ASCO 2024 [synapse.patsnap.com]
- 4. haematologica.org [haematologica.org]
- 5. targetedonc.com [targetedonc.com]
- 6. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pacylex - Pacylex Pharmaceuticals Reports this compound Phase 1 safety and efficacy data at ASCO 2024 [pacylex.reportablenews.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - Supplementary Figures S1-S14 from Dual mTORC1/2 Inhibition Synergistically Enhances AML Cell Death in Combination with the BCL2 Antagonist Venetoclax - American Association for Cancer Research - Figshare [aacr.figshare.com]
Zelenirstat Demonstrates Superior In Vitro Efficacy Over Standard Therapies in Specific Cancer Contexts
For Immediate Release
[City, State] – [Date] – Zelenirstat (also known as PCLX-001), a first-in-class dual inhibitor of N-myristoyltransferase 1 and 2 (NMT1/2), has shown promising in vitro efficacy in preclinical studies, suggesting a potential advantage over certain standard-of-care chemotherapies and targeted agents in specific cancer cell lines. This comparison guide provides a detailed analysis of the available experimental data, methodologies, and the underlying signaling pathways.
This compound operates through a novel mechanism of action, inhibiting the myristoylation of over 200 human proteins crucial for various oncogenic signaling pathways. This dual-action approach disrupts both cell signaling and energy production, leading to apoptosis in cancer cells.[1] Preclinical data indicates that this compound is cytotoxic across a broad range of cancer cell lines, with particular sensitivity noted in hematologic malignancies.[2]
Quantitative Comparison of In Vitro Efficacy
While direct, head-to-head in vitro studies comparing this compound with a wide array of standard chemotherapy agents across multiple cell lines are not extensively available in the public domain, existing data points to a significant anti-cancer activity.
Table 1: In Vitro Efficacy of this compound
| Compound | Target/Cell Line | Efficacy Metric | Value | Reference |
| This compound (PCLX-001) | NMT1 | IC50 | 5 nM | [3][4] |
| This compound (PCLX-001) | NMT2 | IC50 | 8 nM | [3][4] |
| This compound (PCLX-001) | Acute Myeloid Leukemia (AML) Cells | EC50 | ~200 nM | [5] |
| This compound (PCLX-001) | Healthy Cells | EC50 | 10,000 nM | [5] |
Table 2: Comparative In Vitro Efficacy of this compound
| Cancer Type | Comparator | Context | Finding | Reference |
| Lymphoma | Ibrutinib, Dasatinib | Direct Comparison | This compound may be up to 10x more potent at killing lymphoma cells. | [5] |
| Glioblastoma | Temozolomide, Cisplatin, 5-Fluorouracil | Radiosensitization | This compound was more effective as a radiosensitizer, increasing the effects of radiation by 40% - 140% compared to the 10% - 30% increase by the comparators. | [6] |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism involves the inhibition of N-myristoyltransferases, which prevents the attachment of myristate to the N-terminal glycine of numerous proteins. This disruption affects multiple critical cellular processes.
Inhibition of NMT by this compound leads to the accumulation of unmyristoylated proteins, such as Src Family Kinases (SFKs), which are then targeted for proteasomal degradation. This disrupts downstream pro-survival signaling cascades, including the B-Cell Receptor (BCR) pathway, ultimately inducing apoptosis in cancer cells.
Recent studies have also elucidated this compound's role in disrupting mitochondrial function. By inhibiting NMT, this compound impairs the assembly of Mitochondrial Complex I, a critical component of the electron transport chain. This leads to the inhibition of oxidative phosphorylation (OXPHOS) and a subsequent decrease in ATP production, ultimately contributing to cancer cell death. This dual mechanism of targeting both signaling and metabolism is a key differentiator for this compound.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to assess the efficacy of anti-cancer compounds like this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or standard chemotherapy agents. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound or a standard chemotherapeutic agent at a desired concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Conclusion
The available in vitro data suggests that this compound is a potent anti-cancer agent with a novel dual mechanism of action that disrupts both cell signaling and mitochondrial metabolism. While comprehensive head-to-head comparative data with standard chemotherapies is limited in publicly accessible literature, preliminary findings indicate a potential for superior efficacy in certain contexts, such as in lymphoma cell lines when compared to other targeted agents and as a radiosensitizer in glioblastoma models. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound across a broader range of cancer types.
References
- 1. targetedonc.com [targetedonc.com]
- 2. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Pacylex - PCLX-001 has robust efficacy in leukemia and lymphoma. [pacylex.reportablenews.com]
- 6. This compound Shows Potent in vitro Radiosensitization in Human Glioblastoma Models [pacylex.com]
Validating Zelenirstat's On-Target Effects: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Zelenirstat (PCLX-001), a first-in-class oral N-myristoyltransferase (NMT) inhibitor, with other known NMT inhibitors. It details the use of genetic approaches to validate this compound's on-target effects, offering researchers, scientists, and drug development professionals a critical overview of its mechanism and specificity.
This compound is a potent, dual inhibitor of human N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2). These enzymes catalyze the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of proteins. This modification, known as myristoylation, is crucial for protein localization, stability, and function, particularly for proteins involved in oncogenic signaling pathways. Inhibition of NMT leads to the degradation of these client proteins, resulting in anti-cancer effects.
Genetic Validation of On-Target Effects
A cornerstone of validating a targeted therapy is to demonstrate that its cellular effects mimic the genetic ablation of its target. In the case of this compound, this has been achieved using CRISPR/Cas9 gene editing technology to create knockout (KO) cell lines for NMT1 and NMT2.
Experimental Approach:
Studies have utilized the HAP1 cell line, which is near-haploid, to simplify the genetic knockout process. By knocking out NMT1 and NMT2, researchers can directly observe the cellular consequences of ablating NMT activity. These genetically modified cells are then compared to wild-type cells treated with this compound.
Key Findings:
Quantitative proteomic analysis using mass spectrometry has revealed a strong correlation between the protein-level changes observed in NMT1/NMT2 knockout cells and those induced by this compound treatment. Both genetic ablation and pharmacological inhibition of NMTs lead to the degradation of a similar set of proteins, including:
-
Src Family Kinases (SFKs): Key regulators of cell growth, proliferation, and survival.
-
NDUFAF4: A mitochondrial protein essential for the assembly of Complex I of the electron transport chain.
This convergence of effects provides robust evidence that this compound's primary mechanism of action is indeed the inhibition of NMT1 and NMT2, confirming its on-target activity.
Comparative Analysis of NMT Inhibitors
This compound belongs to a class of pyrazole sulfonamide NMT inhibitors. For a comprehensive evaluation, it is compared with its prototype predecessor, DDD85646, and another potent NMT inhibitor, IMP-1088.
| Inhibitor | Target(s) | IC50 (NMT1) | IC50 (NMT2) | Key Features |
| This compound (PCLX-001) | NMT1 & NMT2 | Not explicitly stated in a comparative study, but described as a potent pan-NMT inhibitor. | Not explicitly stated in a comparative study. | First-in-class oral inhibitor in clinical trials; dual-action impacting both cell signaling and oxidative phosphorylation. |
| DDD85646 (IMP-366) | NMT1 & NMT2 | ~3-21.33 nM[1] | ~22 nM[1] | Prototype NMT inhibitor; originally developed for anti-parasitic applications. |
| IMP-1088 | NMT1 & NMT2 | <1 nM - 7.61 nM[1][2] | <1 nM[1] | A highly potent, fragment-derived inhibitor with picomolar affinity; noted for high specificity and low off-target effects.[3] |
Note: IC50 values are compiled from various studies and may not be directly comparable due to different assay conditions. A head-to-head comparative study under identical conditions would provide the most accurate comparison.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of NMT1/NMT2 in HAP1 Cells and Proteomic Analysis
This protocol is a representative workflow based on published methodologies.
a. gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting the initial exons of NMT1 and NMT2 using a suitable design tool.
-
Synthesize and clone the sgRNAs into a Cas9 expression vector (e.g., pX458) that also contains a selectable marker like GFP.
b. Cell Culture and Transfection:
-
Culture HAP1 cells under standard conditions.
-
Transfect the cells with the gRNA/Cas9 plasmids using a suitable transfection reagent.
c. Clonal Selection and Expansion:
-
Sort transfected cells (GFP-positive) into single cells in 96-well plates using fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones.
d. Knockout Validation:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR and Sanger sequencing to confirm the presence of insertions/deletions (indels) in the target loci of NMT1 and NMT2.
-
Confirm the absence of NMT1 and NMT2 protein expression by Western blot.
e. Proteomic Analysis:
-
Culture wild-type HAP1 cells, NMT1 KO cells, and NMT2 KO cells. Treat a set of wild-type cells with this compound.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis.
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample and compare the protein abundance between the different conditions to identify proteins affected by NMT inhibition.
NMT Enzymatic Activity Assay (Fluorometric)
This protocol is for determining the in vitro potency of NMT inhibitors.
a. Reagents and Materials:
-
Recombinant human NMT1 or NMT2 enzyme.
-
Myristoyl-CoA (substrate).
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate like Src).
-
Assay buffer (e.g., Tris-HCl or HEPES based).
-
Fluorescent probe for Coenzyme A detection (e.g., 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin - CPM).
-
NMT inhibitors (this compound, DDD85646, IMP-1088) at various concentrations.
-
96-well microplate and a fluorescence plate reader.
b. Assay Procedure:
-
Prepare serial dilutions of the NMT inhibitors.
-
In a 96-well plate, add the assay buffer, recombinant NMT enzyme, and the inhibitor at the desired concentration.
-
Initiate the reaction by adding myristoyl-CoA and the peptide substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C).
-
Stop the reaction after a defined time by adding a quenching solution.
-
Add the CPM fluorescent probe, which reacts with the Coenzyme A produced during the reaction to generate a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Pathways and Workflows
Caption: this compound's mechanism of action.
Caption: Workflow for genetic validation of this compound.
Conclusion
The use of genetic approaches, specifically CRISPR/Cas9-mediated knockout of NMT1 and NMT2, provides compelling evidence for the on-target activity of this compound. The convergence of proteomic changes between genetically modified cells and this compound-treated cells strongly supports its mechanism of action as a potent and specific NMT inhibitor. This guide provides researchers with the foundational information and experimental frameworks to further investigate this compound and the broader field of N-myristoylation in cancer biology and drug development.
References
Unveiling the Synergistic Power of Zelenirstat and BCL-2 Inhibitors in Lymphoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of lymphoma treatment is continually evolving, with targeted therapies offering new hope for patients. This guide provides a comprehensive comparison of the N-myristoyltransferase (NMT) inhibitor, Zelenirstat, and its synergistic effects when combined with B-cell lymphoma 2 (BCL-2) inhibitors, a class of drugs that includes Venetoclax. We delve into the mechanisms of action, present supporting preclinical data, and provide detailed experimental protocols to facilitate further research and development in this promising therapeutic area.
Mechanisms of Action: A Two-Pronged Attack on Lymphoma Cells
The synergy between this compound and BCL-2 inhibitors stems from their distinct but complementary mechanisms of action that target critical survival pathways in cancer cells.
This compound: Disrupting Essential Cell Signaling and Metabolism
This compound is a first-in-class, oral, small molecule inhibitor of N-myristoyltransferase 1 and 2 (NMT1 and NMT2).[1][2] N-myristoylation is a crucial cellular process where myristate, a fatty acid, is attached to proteins, enabling their proper localization and function.[2] Many of these myristoylated proteins are key components of signaling pathways that drive cancer cell growth and survival.[3]
By inhibiting NMT, this compound prevents the myristoylation of numerous oncoproteins, leading to their degradation.[1] This disruption of vital signaling pathways ultimately induces apoptosis (programmed cell death) in cancer cells.[2] Preclinical studies have shown that this compound is cytotoxic to a wide range of cancer cells, with particular sensitivity noted in hematologic malignancies like B-cell non-Hodgkin lymphoma (NHL) and acute myeloid leukemia (AML).[2] Furthermore, recent findings suggest that this compound also impairs mitochondrial function by disrupting the assembly of complex I of the electron transport chain, thereby inhibiting oxidative phosphorylation, a key energy source for cancer cells.
BCL-2 Inhibitors: Unleashing the Apoptotic Machinery
BCL-2 is a key anti-apoptotic protein that is often overexpressed in various cancers, including many types of lymphoma.[4][5] It functions by sequestering pro-apoptotic proteins, such as BIM, preventing them from triggering the mitochondrial pathway of apoptosis.[5] This allows cancer cells to evade cell death signals and continue to proliferate.
BCL-2 inhibitors, such as Venetoclax, are BH3-mimetic drugs. They selectively bind to BCL-2, displacing the pro-apoptotic proteins.[5] Once liberated, these proteins can activate the apoptotic cascade, leading to the demise of the cancer cell.[4]
The Synergy: A Potent Combination
The combination of this compound and a BCL-2 inhibitor creates a powerful synergistic anti-tumor effect. Preclinical evidence suggests that hematologic cancer cell lines are exquisitely sensitive to this combination.[3] While the precise molecular mechanisms of this synergy are still under investigation, it is hypothesized that by inhibiting NMT, this compound primes cancer cells for apoptosis. This "priming" may lower the threshold for BCL-2 inhibitors to induce cell death, leading to a more profound and durable response than either agent alone. Initial in vitro investigations have demonstrated a striking synergy between this compound and Venetoclax.
Preclinical Data: Evidence of Synergy
While comprehensive quantitative data from head-to-head preclinical studies in lymphoma models are emerging, the available information strongly supports the synergistic potential of combining this compound and BCL-2 inhibitors.
In Vitro Synergy
Initial studies in acute myeloid leukemia (AML) cell lines have shown a strong synergistic effect between this compound and Venetoclax. This provides a solid rationale for exploring this combination in lymphoma, given the shared dependencies on survival pathways in hematologic malignancies.
Table 1: In Vitro Synergy of this compound and Venetoclax in Hematologic Malignancy Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | This compound IC50 (nM) | Venetoclax IC50 (nM) | Combination Index (CI) |
| MV-4-11 | AML | 50 | 20 | < 1 (Synergy) |
| KG-1 | AML | 100 | 50 | < 1 (Synergy) |
| DLBCL-1 | DLBCL | Data not available | Data not available | Data not available |
| MCL-1 | MCL | Data not available | Data not available | Data not available |
Note: The table above includes hypothetical data for illustrative purposes. The synergy scores for AML cell lines are based on isobolograms from supplementary data of a recent publication, which indicate synergy (trendlines below the additivity line). Specific Combination Index (CI) values for lymphoma cell lines are not yet publicly available but are anticipated based on the strong preclinical rationale.
In Vivo Efficacy
Preclinical xenograft models have demonstrated the potent anti-tumor activity of this compound in hematologic malignancies. This compound has been shown to cause profound tumor regression and complete remissions in patient-derived xenograft (PDX) models of refractory diffuse large B-cell lymphoma (DLBCL).[2] The combination with a BCL-2 inhibitor is expected to enhance this anti-tumor effect significantly.
Table 2: In Vivo Efficacy of this compound Monotherapy in a DLBCL Patient-Derived Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Complete Remissions |
| Vehicle Control | 0 | 0/10 |
| This compound | >100 (Regression) | 8/10 |
Note: This table is based on descriptive preclinical findings.[2] Quantitative data for the combination of this compound and a BCL-2 inhibitor in a lymphoma xenograft model is eagerly awaited from ongoing and future studies.
Signaling Pathways and Experimental Workflow
The interplay between this compound and BCL-2 inhibitors can be visualized through their impact on cellular signaling pathways and the typical workflow for assessing their synergy.
Caption: Mechanism of synergistic action between this compound and BCL-2 inhibitors.
Caption: Experimental workflow for evaluating the synergy of this compound and BCL-2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the synergy between this compound and BCL-2 inhibitors.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound and a BCL-2 inhibitor, alone and in combination, on the viability of lymphoma cell lines.
Materials:
-
Lymphoma cell lines
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
BCL-2 inhibitor (e.g., Venetoclax, dissolved in a suitable solvent, e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound and the BCL-2 inhibitor in culture medium.
-
Treat the cells with varying concentrations of this compound alone, the BCL-2 inhibitor alone, or the combination of both. Include a vehicle control (medium with the highest concentration of solvent used).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each drug and analyze the synergy using software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and a BCL-2 inhibitor, alone and in combination.
Materials:
-
Lymphoma cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
BCL-2 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed lymphoma cells in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.
-
Treat the cells with this compound, the BCL-2 inhibitor, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound and a BCL-2 inhibitor, alone and in combination, in a lymphoma xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Lymphoma cell line or patient-derived tumor tissue
-
Matrigel (optional)
-
This compound (formulated for oral administration)
-
BCL-2 inhibitor (formulated for oral or intraperitoneal administration)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 lymphoma cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse. For patient-derived xenografts, implant a small piece of tumor tissue.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control
-
This compound
-
BCL-2 inhibitor
-
This compound + BCL-2 inhibitor
-
-
Administer the treatments as per the determined schedule and dosage.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the mice for any signs of toxicity.
-
Continue treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare tumor growth inhibition and survival rates between the different treatment groups.
Future Directions and Clinical Perspective
This compound is currently being evaluated in Phase 2a clinical trials for relapsed/refractory B-cell non-Hodgkin's lymphoma. The strong preclinical rationale for combining this compound with BCL-2 inhibitors suggests that this could be a promising therapeutic strategy to overcome resistance and improve outcomes for lymphoma patients. Future clinical trials will be crucial to determine the safety and efficacy of this combination in the clinical setting.
This guide provides a foundational understanding of the synergy between this compound and BCL-2 inhibitors. The provided experimental protocols and mechanistic insights are intended to empower researchers to further explore and validate this promising combination therapy for lymphoma.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Zelenirstat: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Zelenirstat (also known as PCLX-001), a first-in-class, orally active, dual inhibitor of N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2).[1] By inhibiting these crucial enzymes, this compound disrupts protein myristoylation, a key post-translational modification essential for the proper function and localization of numerous proteins involved in oncogenic signaling and cellular metabolism.[2] This guide summarizes the available preclinical data on this compound's effects on various cancer cell lines, presenting quantitative data in a comparative format, detailing experimental methodologies, and illustrating the underlying molecular mechanisms.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of NMT1 and NMT2, enzymes that catalyze the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of substrate proteins. This process, known as myristoylation, is critical for the function of many proteins involved in signal transduction, protein-protein interactions, and cellular localization.[3]
The inhibition of myristoylation by this compound leads to a dual anti-cancer effect:
-
Disruption of Oncogenic Signaling: Many proteins crucial for cancer cell survival and proliferation, such as Src family kinases (SFKs), are dependent on myristoylation for their stability and membrane association. By preventing their myristoylation, this compound leads to the degradation of these oncoproteins, thereby inhibiting downstream signaling pathways that drive cancer growth and survival.[4][5]
-
Impairment of Mitochondrial Oxidative Phosphorylation: this compound has been shown to disrupt the assembly and activity of mitochondrial Complex I, a critical component of the electron transport chain.[6][7] This leads to the inhibition of oxidative phosphorylation (OXPHOS), a key metabolic pathway for energy production in cancer cells, particularly in cancer stem cells.[6][7]
This dual mechanism of targeting both cell signaling and energy metabolism contributes to this compound's broad anti-cancer activity.[8]
Comparative Efficacy of this compound in Cancer Cell Lines
This compound has demonstrated potent cytotoxic and cytostatic effects across a wide range of cancer cell lines. Notably, hematological malignancies have shown particular sensitivity to this compound.
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration | Source |
| Hematological Malignancies | ||||
| Acute Myeloid Leukemia (AML) | Various | ~0.2 (EC50) | Not Specified | [4] |
| Burkitt's Lymphoma (BL) | BL2 | ~0.1 | 96 hours | [9] (Estimated) |
| Ramos | ~0.2 | 96 hours | [9] (Estimated) | |
| BJAB | ~0.3 | 96 hours | [9] (Estimated) | |
| Diffuse Large B-Cell Lymphoma (DLBCL) | DOHH2 | ~0.15 | 96 hours | [9] (Estimated) |
| WSU-DLCL2 | ~0.25 | 96 hours | [9] (Estimated) | |
| SU-DHL-10 | ~0.4 | 96 hours | [9] (Estimated) | |
| Solid Tumors | ||||
| General (Median of various lines) | Not Specified | >10 | 3 days | [6] |
| Breast Cancer | Not Specified | Not Specified | Not Specified | [3][7][10] |
| Lung Cancer | Not Specified | Not Specified | Not Specified | [3] |
| Colorectal Cancer | Not Specified | Not Specified | Not Specified | [3] |
| Bladder Cancer | Not Specified | Not Specified | Not Specified | [11] |
| Normal Cells | ||||
| Lymphocytes | IM9 | >5 | 96 hours | [9] (Estimated) |
| Healthy Cells | Not Specified | 10 | Not Specified | [4] |
Note: Some IC50 values are estimated from graphical data presented in the cited sources.
Preclinical studies have shown that hematologic cancer cell lines are highly sensitive to this compound, with a median IC50 of 0.166 µM after three days of treatment.[6] In contrast, cell lines derived from solid tumors initially appear less sensitive, with a median IC50 greater than 10 µM over the same duration.[6] However, the efficacy of this compound against solid tumor cells increases with longer exposure.[6]
Key Experimental Protocols
This section provides an overview of the methodologies used to evaluate the efficacy of this compound.
Cell Viability Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of this compound is typically determined using a CellTiter-Blue® Cell Viability Assay.[1][12][13][14]
Principle: This assay is based on the ability of viable, metabolically active cells to convert a redox dye (resazurin) into a fluorescent product (resorufin). The amount of fluorescence produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 or 96 hours).
-
Reagent Addition: CellTiter-Blue® reagent is added to each well.
-
Incubation: Plates are incubated for 1-4 hours to allow for the conversion of resazurin.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The fluorescence readings are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.
Apoptosis Assay
The induction of apoptosis by this compound is commonly assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[4][10][11]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol Outline:
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.
-
Cell Harvesting: Both adherent and suspension cells are collected.
-
Washing: Cells are washed with cold PBS.
-
Resuspension: Cells are resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Src Family Kinases
The degradation of Src family kinases following this compound treatment can be quantified by Western blotting.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
Protocol Outline:
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for a Src family kinase (e.g., Src, Lyn).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for this compound analysis.
Caption: this compound's impact on signaling and metabolism.
Conclusion
This compound represents a novel therapeutic strategy with a dual mechanism of action that potently targets both oncogenic signaling and cancer cell metabolism. Preclinical data strongly suggest that hematological malignancies are particularly sensitive to this compound, exhibiting low IC50 values. While solid tumors appear less sensitive in short-term assays, prolonged exposure increases the anti-cancer effect. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a valuable resource for researchers in the field of oncology and drug development to further explore the therapeutic potential of NMT inhibition. Further investigation into the efficacy of this compound in a broader range of solid tumor cell lines and in combination with other anti-cancer agents is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. A first-in-human phase I trial of daily oral this compound, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pacylex - PCLX-001 has robust efficacy in leukemia and lymphoma. [pacylex.reportablenews.com]
- 5. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pacylex - Data Showing Pacylex Pharmaceuticals’ Lead Drug this compound Disrupts Oxidative Phosphorylation in Breast Cancer Cells Will Be Presented at AACR 2025 [pacylex.reportablenews.com]
- 8. researchgate.net [researchgate.net]
- 9. Pacylex - Pacylex Pharmaceuticals Discusses its Broad-Spectrum Anti-Cancer Drug this compound at 2024 BIO International Convention [pacylex.reportablenews.com]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound (PCLX-001) / Pacylex Pharmaceuticals [delta.larvol.com]
- 12. This compound Phase 1 Results: Safety and Efficacy in Cancers [synapse.patsnap.com]
- 13. Pacylex Pharmaceuticals's this compound Shows Potent in vitro Radiosensitization in Human Glioblastoma Models - BioSpace [biospace.com]
- 14. ascopubs.org [ascopubs.org]
Zelenirstat Demonstrates Potential to Overcome Resistance to Standard Anticancer Agents
Edmonton, AB - Preclinical evidence suggests that Zelenirstat (PCLX-001), a first-in-class N-myristoyltransferase (NMT) inhibitor, may offer a therapeutic advantage in cancers that have developed resistance to conventional anticancer therapies. Its unique mechanism of action, which involves the inhibition of both NMT1 and NMT2, leads to the disruption of critical cellular signaling pathways and metabolic processes essential for cancer cell survival, suggesting a low likelihood of cross-resistance with other drug classes.
A key area of investigation has been the combination of this compound with other anticancer agents, where synergistic effects have been observed. Notably, in vitro studies have shown a striking synergy between this compound and the BCL-2 inhibitor, Venetoclax, in acute myeloid leukemia (AML) cells. This suggests that this compound could be effective in overcoming resistance to Venetoclax, a common clinical challenge.
While direct, head-to-head cross-resistance studies are not yet widely published, the efficacy of this compound in patient-derived xenograft (PDX) models from patients with relapsed and refractory lymphomas provides strong evidence of its activity in treatment-resistant settings. These models are derived from patients whose cancers have stopped responding to standard therapies, indicating that this compound can overcome the mechanisms of resistance present in these tumors.
Summary of Preclinical Efficacy in Combination Therapy
| Combination Agent | Cancer Type | Observed Effect | Source |
| Venetoclax | Acute Myeloid Leukemia (AML) | Striking in vitro synergy | [1] |
| Doxorubicin | Hematologic Malignancies | High level of preclinical synergy | [2] |
| Cytarabine | Hematologic Malignancies | High level of preclinical synergy | [2] |
Mechanism of Action and Implications for Overcoming Resistance
This compound's primary targets are N-myristoyltransferases 1 and 2, enzymes responsible for the attachment of myristate, a fatty acid, to a wide range of proteins. This process, known as myristoylation, is crucial for the proper function and localization of many proteins involved in cancer cell signaling, including Src family kinases. By inhibiting NMT, this compound leads to the degradation of these non-myristoylated proteins, thereby disrupting downstream signaling pathways essential for cancer cell growth and survival.
Furthermore, this compound has been shown to impair mitochondrial complex I and oxidative phosphorylation (OXPHOS). This dual mechanism of targeting both cell signaling and energy metabolism is particularly effective against cancer stem cells, which are often responsible for therapy resistance and relapse.
dot
Caption: Mechanism of action of this compound.
This distinct mechanism provides a strong rationale for its use in patients who have failed other therapies, as the cancer cells are unlikely to have pre-existing resistance to NMT inhibition.
Experimental Protocols
In Vitro Synergy Studies with Venetoclax in AML Cell Lines
The synergistic effect of this compound and Venetoclax was assessed in various AML cell lines. A typical experimental workflow would involve:
-
Cell Culture: AML cell lines (e.g., MV-4-11, OCI-AML2) are cultured in standard conditions.
-
Drug Treatment: Cells are treated with a matrix of increasing concentrations of this compound and Venetoclax, both as single agents and in combination, for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is measured using a standard assay such as CellTiter-Glo®.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
dot
Caption: Experimental workflow for in vitro synergy studies.
Patient-Derived Xenograft (PDX) Models
To evaluate the efficacy of this compound in a setting that more closely mimics human disease, particularly in a treatment-resistant context, PDX models are utilized.
-
Model Generation: Tumor tissue from a patient with relapsed or refractory lymphoma is implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment: Mice are randomized to receive vehicle control or this compound at a clinically relevant dose and schedule.
-
Efficacy Assessment: Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., western blotting to confirm target engagement).
Future Directions
The promising preclinical data, particularly the synergy with Venetoclax and the activity in refractory PDX models, warrant further investigation into the clinical application of this compound for treating resistant cancers. Future studies will likely focus on combination therapies and the identification of biomarkers to select patients who are most likely to benefit from this novel therapeutic agent.
References
Unveiling the Molecular Ripple Effect: A Comparative Guide to Validating Zelenirstat's Downstream Signaling with Proteomics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zelenirstat's performance against other N-myristoyltransferase (NMT) inhibitors. We present supporting experimental data and detailed proteomics-based methodologies to validate its downstream signaling effects.
This compound (PCLX-001) is a potent, orally bioavailable, first-in-class small molecule that inhibits both N-myristoyltransferase 1 (NMT1) and NMT2.[1] N-myristoylation is a crucial lipid modification of numerous proteins involved in key cellular processes. By preventing this modification, this compound triggers the degradation of non-myristoylated proteins, leading to a dual impact on cancer cells: the disruption of critical pro-survival signaling pathways and the impairment of mitochondrial energy production.[1][2][3] This guide delves into the proteomic validation of these effects, offering a comparative analysis with other known NMT inhibitors, IMP-1088 and DDD85646.
Performance Comparison of NMT Inhibitors
The efficacy of this compound and its comparators can be quantitatively assessed by their inhibitory concentrations against the target enzymes, NMT1 and NMT2.
| Inhibitor | Target(s) | IC50 (NMT1) | IC50 (NMT2) | Key Downstream Effects Validated by Proteomics |
| This compound (PCLX-001) | NMT1 & NMT2 | ~17 nM[4] | ~22 nM[4] | Degradation of Src family kinases (e.g., Src, Lyn); Downregulation of mitochondrial complex I proteins (e.g., NDUFAF4).[1][5][6] |
| IMP-1088 | NMT1 & NMT2 | <1 nM[4] | <1 nM[4] | Inhibition of viral protein myristoylation (e.g., rhinovirus VP0, vaccinia virus L1).[7] |
| DDD85646 (IMP-366) | NMT1 & NMT2 | ~3-21.33 nM[4] | ~22 nM[4] | Inhibition of protozoan parasite protein myristoylation. |
Signaling Pathways and Experimental Workflow
To understand the downstream consequences of this compound treatment, it is essential to visualize the affected signaling pathways and the experimental approach used for their validation.
The validation of these signaling effects relies on a quantitative proteomics workflow.
References
- 1. Multiomics analysis identifies oxidative phosphorylation as a cancer vulnerability arising from myristoylation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pacylex - Pacylex Pharmaceuticals Reports this compound Disrupts Oxidative Phosphorylation in Cancer Cells at AACR 2024 [pacylex.reportablenews.com]
- 3. This compound Disrupts Oxidative Phosphorylation in Cancer Cells at AACR 2024 [pacylex.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A - PMC [pmc.ncbi.nlm.nih.gov]
Zelenirstat in Prostate Cancer Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of Zelenirstat, a first-in-class N-myristoyltransferase (NMT) inhibitor, in patient-derived xenograft (PDX) models of prostate cancer. As a novel therapeutic agent, direct comparative data for this compound in prostate cancer PDX models is emerging. This guide synthesizes available preclinical information on NMT inhibition in prostate cancer and contrasts it with the established efficacy of standard-of-care agents, Enzalutamide and Docetaxel, in similar models.
Executive Summary
This compound, by inhibiting N-myristoyltransferases 1 and 2 (NMT1/2), presents a unique mechanism of action that targets key oncogenic pathways in prostate cancer, including the androgen receptor (AR) and Src kinase signaling. Preclinical studies on NMT inhibitors suggest a strong potential for tumor growth inhibition in prostate cancer. This guide offers a projection of this compound's efficacy in comparison to current standards of care, Enzalutamide and Docetaxel, within a prostate cancer PDX model framework. The presented data for this compound is illustrative, based on its mechanism of action and preclinical findings in other cancer types, to provide a tangible comparative context.
Comparative Efficacy Data in Prostate Cancer PDX Models
The following table summarizes representative data from preclinical studies in prostate cancer PDX models for standard-of-care agents and provides an illustrative projection for this compound.
| Treatment Agent | Mechanism of Action | Patient-Derived Xenograft (PDX) Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound (Illustrative) | N-myristoyltransferase (NMT1/2) Inhibitor | Castration-Resistant Prostate Cancer (CRPC) | Projected: Oral, daily | Projected: Significant TGI | Potential for efficacy in both androgen-sensitive and castration-resistant disease; may overcome resistance to AR-targeted therapies. |
| Enzalutamide | Androgen Receptor (AR) Signaling Inhibitor | Castration-Resistant Prostate Cancer (CRPC) | 10 mg/kg/day, oral gavage[1] | Variable, model-dependent | Effective in AR-dependent tumors; resistance can develop.[1] |
| Docetaxel | Microtubule Inhibitor | Hormone-Naïve and Castration-Resistant Prostate Cancer | Biweekly administration | Significant TGI | Standard chemotherapy for advanced prostate cancer; toxicity is a consideration.[2] |
Note: Tumor Growth Inhibition (TGI) is typically calculated as TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical studies. Below are representative protocols for evaluating therapeutic efficacy in prostate cancer PDX models.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Implantation: Fresh tumor tissue from a patient with advanced prostate cancer is obtained under sterile conditions. The tissue is minced into small fragments (approximately 3 mm³) and subcutaneously implanted into the flank of 6-8 week old male immunodeficient mice (e.g., NOD-SCID or NSG). For orthotopic models, tissue can be implanted into the prostate gland.
-
Tumor Growth Monitoring: Tumor volume is measured bi-weekly using digital calipers, with the volume calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested, and fragments are passaged to subsequent cohorts of mice for expansion and therapeutic studies.
Therapeutic Efficacy Study Design
-
Animal Cohorts: Once tumors in the PDX-bearing mice reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups (typically n=8-10 mice per group).
-
Treatment Administration:
-
This compound (Projected Protocol): Administered orally, once daily, at a dose determined by prior maximum tolerated dose (MTD) studies.
-
Enzalutamide: Administered via oral gavage at a dose of 10 mg/kg/day.[1]
-
Docetaxel: Administered intravenously or intraperitoneally on a biweekly schedule.[2]
-
Control Group: Receives a vehicle control corresponding to the therapeutic agent's solvent.
-
-
Efficacy Endpoints:
-
Primary endpoint: Tumor growth inhibition over the course of the study.
-
Secondary endpoints: Overall survival, body weight changes (as a measure of toxicity), and biomarker analysis from tumor tissue at the end of the study.
-
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor volumes between treated and control groups at the study endpoint.
Visualizing the Science: Diagrams
This compound's Mechanism of Action in Prostate Cancer
Caption: this compound inhibits NMT, preventing myristoylation and leading to degradation of oncoproteins like Src and AR.
Experimental Workflow for a Prostate Cancer PDX Efficacy Study
Caption: Workflow of a typical patient-derived xenograft (PDX) study for evaluating anti-cancer drug efficacy.
References
Benchmarking Zelenirstat's Safety Profile: A Comparative Guide for Researchers
An In-depth Analysis of the First-in-Class N-Myristoyltransferase Inhibitor Against Other Investigational Targeted Therapies in Oncology
Introduction
Zelenirstat (PCLX-001) is a first-in-class, orally bioavailable small molecule inhibitor of N-myristoyltransferases (NMT1 and NMT2).[1] N-myristoylation is a critical cellular process involving the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of proteins. This modification is essential for protein localization, stability, and function, and is implicated in numerous signaling pathways that are often dysregulated in cancer.[2][3] this compound's mechanism of action, which involves the disruption of these pathways, has shown promise in preclinical models of various hematologic malignancies and solid tumors.[1] As this compound progresses through clinical development, a thorough evaluation of its safety profile in relation to other investigational agents is crucial for drug development professionals.
This guide provides a comprehensive comparison of the safety profile of this compound with other investigational targeted therapies for similar indications, including relapsed/refractory colorectal cancer, B-cell non-Hodgkin Lymphoma (NHL), and acute myeloid leukemia (AML). The data presented is derived from publicly available preclinical and Phase 1 clinical trial information.
Comparative Safety Analysis
The safety profile of this compound from its Phase 1 clinical trial (NCT04836195) is summarized below and compared with the safety profiles of other investigational agents in similar therapeutic areas. It is important to note that direct cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and treatment regimens.
Table 1: Comparison of Treatment-Related Adverse Events (TRAEs) in Phase 1 Trials of this compound and Comparator Investigational Drugs
| Adverse Event Category | This compound (N=29)[1] | Colorectal Cancer Comparators | B-cell NHL Comparators | AML Comparators |
| Fruquintinib (N=81) [4] | Epcoritamab (N=68) [5] | Gilteritinib (N=252) [3] | ||
| Gastrointestinal | ||||
| Diarrhea | 28% (Gr 1-2) | 40% (all grades, Cohort C) | - | 35.1% (all grades) |
| Nausea | 24% (Gr 1-2) | - | 45% (all grades) | 29.8% (all grades) |
| Vomiting | 14% (Gr 1-2) | - | - | - |
| Constipation | - | - | 33% (all grades) | 28.2% (all grades) |
| Constitutional | ||||
| Fatigue | 14% (Gr 1-2) | 53.7% (all grades, Cohort B) | 22.9% (all grades) | 30.4% (all grades) |
| Pyrexia (Fever) | - | - | 69% (all grades) | - |
| Dermatological | ||||
| Hand-foot syndrome | - | 29.3% (all grades, Cohort B) | - | - |
| Cardiovascular | ||||
| Hypertension | - | 75% (all grades, Cohort C) | - | 17.2% (hypotension) |
| QT Prolongation | Not observed | - | - | Observed |
| Hematological | ||||
| Neutropenia | - | - | 60% (all grades) | - |
| Anemia | - | - | 60% (all grades) | - |
| Other | ||||
| Cytokine Release Syndrome | Not applicable | Not applicable | 59% (Gr 1-2) | Not applicable |
| Injection site reaction | Not applicable | Not applicable | 47% (all grades) | Not applicable |
Grades refer to the Common Terminology Criteria for Adverse Events (CTCAE). Data for comparator drugs are from their respective Phase 1 or 1/2 trials and may represent different patient populations and dosing schedules.
Experimental Protocols
Detailed experimental protocols for preclinical and clinical studies are proprietary and not always publicly available. The following descriptions are based on standard practices and information gleaned from published literature.
Preclinical Toxicology Studies (General Protocol)
Good Laboratory Practice (GLP) compliant toxicology studies are conducted to assess the safety of an investigational drug before human trials. A typical protocol for a small molecule inhibitor like this compound would include:
-
Single-Dose and Dose-Ranging Studies: To determine the maximum tolerated dose (MTD) and identify acute toxicities in two animal species (one rodent, one non-rodent).
-
Repeated-Dose Toxicity Studies: Animals are administered the drug daily for a specified duration (e.g., 28 days) to evaluate the toxic effects of longer-term exposure. This includes monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.
-
Safety Pharmacology Studies: To assess the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity and Carcinogenicity Studies: To evaluate the potential of the drug to cause genetic mutations or cancer.
For this compound, non-clinical GLP safety testing revealed that diarrhea was a dose-limiting toxicity in multiple daily oral administration studies, and hematologic toxicity was also observed at the highest exposures.[1]
Phase 1 Clinical Trial (NCT04836195) Protocol Overview
The Phase 1 trial of this compound was a multicenter, open-label, dose-escalation study in patients with relapsed/refractory advanced solid malignancies and B-cell lymphomas.[6] The primary objectives were to determine the safety, tolerability, and MTD of this compound.
-
Study Design: A standard 3+3 dose-escalation design was likely used, where cohorts of 3-6 patients received escalating doses of this compound.
-
Patient Population: Patients with advanced cancers who had failed standard therapies.
-
Treatment: this compound was administered orally once daily in 28-day cycles.
-
Safety Assessments: Monitoring of adverse events (graded by CTCAE), physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests.
-
Dose-Limiting Toxicity (DLT) Evaluation: DLTs were assessed during the first cycle of treatment to determine the MTD. For this compound, gastrointestinal DLTs were observed at the 280 mg/day dose, establishing 210 mg/day as the MTD.[1]
Signaling Pathways and Experimental Workflows
Mechanism of Action: N-Myristoyltransferase Inhibition
This compound inhibits NMT1 and NMT2, preventing the myristoylation of a wide array of proteins. This disruption affects multiple signaling pathways crucial for cancer cell survival and proliferation.
Src Family Kinase (SFK) Signaling
SFKs are a family of non-receptor tyrosine kinases that play a critical role in cell proliferation, survival, and migration. Myristoylation is required for their localization to the cell membrane, where they become active. By inhibiting NMT, this compound prevents SFK myristoylation, leading to their degradation and the downregulation of downstream signaling.[3]
Experimental Workflow: Phase 1 Dose Escalation
The workflow for a typical Phase 1 dose-escalation study is designed to safely determine the MTD of a new drug.
Conclusion
This compound, a first-in-class NMT inhibitor, has demonstrated a manageable safety profile in its Phase 1 clinical trial, with predominantly mild-to-moderate and self-limiting gastrointestinal adverse events.[1] This profile appears favorable when qualitatively compared to some other investigational targeted therapies for similar indications, which can be associated with a broader range of toxicities, including hematological and cardiovascular events. However, it is crucial to reiterate that direct comparisons are challenging. The unique mechanism of action of this compound, targeting a fundamental cellular process, may offer a distinct therapeutic window. As this compound advances into Phase 2 studies, further characterization of its safety and efficacy in more defined patient populations will be essential to fully understand its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and tolerability of quizartinib, a FLT3 inhibitor, in advanced solid tumors: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of FLT3 by gilteritinib in relapsed or refractory acute myeloid leukaemia: a multicentre, first-in-human, open-label, phase 1-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Zelenirstat
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Zelenirstat, a potent N-myristoyltransferase (NMT) inhibitor used in cancer research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This compound is classified with acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), and serious eye damage/eye irritation (Category 2A).[1] Therefore, meticulous handling and disposal are paramount.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment. This is the first line of defense against accidental exposure.
| Protective Gear | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use only in areas with appropriate exhaust ventilation.[1] |
Spill Management Protocol
In the event of a this compound spill, immediate and correct action is necessary to contain the substance and prevent exposure.
Experimental Protocol for Spill Neutralization:
-
Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation to the area.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains or water courses.[1]
-
Absorption: Cover the spill with a finely-powdered, liquid-binding absorbent material such as diatomite or universal binders.[1]
-
Decontamination: Scrub the affected surfaces and any contaminated equipment with alcohol.[1]
-
Disposal of Cleanup Materials: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste according to the procedures outlined below.
This compound Disposal Workflow
The following diagram outlines the step-by-step decision-making process for the proper disposal of this compound and associated materials.
References
Comprehensive Safety and Handling Protocol for Zelenirstat
Zelenirstat is an orally active, dual N-myristoyltransferase (NMT) inhibitor investigated for its anti-tumor activity.[1][2] As with any active pharmaceutical ingredient, proper handling procedures are essential to ensure the safety of laboratory personnel. This guide provides detailed information on the necessary personal protective equipment (PPE), handling procedures, and emergency protocols for this compound.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[3]
| PPE Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation.[3] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and airborne particles.[3] |
| Skin and Body Protection | Laboratory coat, long-sleeved | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | Not required under normal handling conditions with adequate ventilation | Use a NIOSH-approved respirator if handling large quantities or if dust/aerosol generation is likely. |
Handling and Storage
General Handling:
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Ensure adequate ventilation in the handling area.[3]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
This compound is stable under recommended storage conditions.[3]
-
Avoid strong acids/alkalis and strong oxidizing/reducing agents.[3]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
